phenyl(tetrahydro-2H-pyran-4-yl)Methanol
Description
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Properties
IUPAC Name |
oxan-4-yl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXAFMSSNPTLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
phenyl(tetrahydro-2H-pyran-4-yl)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Introduction: A Scaffold of Pharmaceutical Interest
This compound is a secondary benzylic alcohol distinguished by its unique combination of a phenyl group and a saturated tetrahydropyran (THP) ring. This molecular architecture places it at the crossroads of several key areas in modern organic and medicinal chemistry. The benzhydrol moiety (a diphenylmethanol derivative, where one phenyl ring is replaced by the THP scaffold) is a well-established pharmacophore and a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs)[1]. Concurrently, the tetrahydropyran ring is recognized as a "privileged scaffold," frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability, thereby improving overall drug-like characteristics[2][3].
This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and potential applications of this compound. By synthesizing publicly available data and established chemical principles, we aim to provide a foundational understanding of this compound, facilitating its use as a versatile building block in research and development.
Core Chemical & Physical Characteristics
The fundamental properties of a molecule are dictated by its structure. This compound possesses a chiral center at the carbinol carbon, meaning it can exist as a racemic mixture or as individual enantiomers. Its key identifiers and computed physical properties are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | oxan-4-yl(phenyl)methanol | [4] |
| CAS Number | 216087-92-2 (for racemate) | [5][6] |
| Molecular Formula | C₁₂H₁₆O₂ | [4][5] |
| Molecular Weight | 192.25 g/mol | [4] |
| Appearance | White powder (in solid form) | [5] |
| XLogP3 (Lipophilicity) | 1.7 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="0,0!"]; C8 [label="C", pos="-1.5,0.5!"]; C9 [label="C", pos="-2.5,0!"]; C10 [label="O", pos="-1.5,-0.5!", fontcolor="#EA4335"]; C11 [label="C", pos="-0.5,-1!"]; C12 [label="C", pos="0.5,-1!"]; O1 [label="OH", pos="0.5,1!", fontcolor="#EA4335"];
// Phenyl Ring C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0]; C1 -- C7 [len=1.0];
// Tetrahydropyran Ring C7 -- C8 [len=1.0]; C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C11 -- C12 [len=1.0]; C12 -- C7 [len=1.0];
// Hydroxyl group C7 -- O1 [len=1.0];
// Implicit Hydrogens (not drawn for clarity) }
Caption: 2D structure of this compound.
Synthesis and Chemical Reactivity
While specific synthetic procedures for this exact molecule are not widely published in academic literature, its structure suggests a straightforward and reliable synthetic strategy based on fundamental organometallic chemistry.
Proposed Synthetic Protocol: Grignard Addition
The most logical approach to synthesize this compound is via the nucleophilic addition of a phenyl organometallic reagent to tetrahydropyran-4-carbaldehyde. The Grignard reaction is a classic and robust method for C-C bond formation.
Experimental Workflow: Synthesis via Grignard Reagent
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), magnesium turnings are covered with anhydrous diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Bromobenzene, dissolved in the anhydrous solvent, is added dropwise via an addition funnel to maintain a gentle reflux. The disappearance of the magnesium metal indicates the formation of phenylmagnesium bromide.
-
Nucleophilic Addition: The flask is cooled to 0 °C in an ice bath. Tetrahydropyran-4-carbaldehyde, dissolved in the same anhydrous solvent, is added dropwise to the freshly prepared Grignard reagent. The reaction is typically stirred at 0 °C for one hour and then allowed to warm to room temperature for several hours to ensure completion.
-
Aqueous Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and precipitates magnesium salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Caption: Proposed synthetic workflow for this compound.
Core Chemical Reactivity
The reactivity of this molecule is dominated by the secondary benzylic alcohol functional group.
-
Oxidation: The hydroxyl group can be readily oxidized to the corresponding ketone, phenyl(tetrahydro-2H-pyran-4-yl)methanone, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The benzylic position facilitates this transformation.
-
Esterification & Etherification: As a typical alcohol, it undergoes esterification with carboxylic acids (or their more reactive acyl chloride/anhydride derivatives) under acidic or basic conditions. It can also be converted to an ether, for example, through the Williamson ether synthesis by first deprotonating with a strong base (e.g., NaH) to form the alkoxide.
-
Nucleophilic Substitution: The benzylic hydroxyl group, upon protonation with a strong acid, becomes an excellent leaving group (water). This allows for Sₙ1-type nucleophilic substitution reactions, proceeding through a resonance-stabilized benzylic carbocation intermediate. This makes it a precursor for introducing other functional groups at this position.
Spectroscopic Characterization Profile
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale & Notes |
| ¹H NMR | Aromatic Protons | δ 7.2-7.4 ppm | Multiplet corresponding to the 5 protons of the monosubstituted benzene ring. |
| Carbinol Proton (-CH -OH) | δ ~4.5-5.0 ppm | Doublet (or doublet of doublets) due to coupling with the adjacent proton on the THP ring. Position is solvent-dependent. | |
| Hydroxyl Proton (-OH ) | δ ~1.5-3.0 ppm (variable) | Broad singlet; chemical shift is highly dependent on concentration and solvent. Can be confirmed by D₂O exchange. | |
| THP Protons (-O-CH ₂-) | δ ~3.3-4.0 ppm | Complex multiplets from the four protons adjacent to the ring oxygen. | |
| Other THP Protons | δ ~1.2-2.0 ppm | Complex multiplets from the remaining protons on the tetrahydropyran ring. | |
| ¹³C NMR | Aromatic Carbons | δ ~125-145 ppm | Signals for the ipso, ortho, meta, and para carbons of the phenyl ring. |
| Carbinol Carbon (-C H-OH) | δ ~70-80 ppm | The key signal for the alcohol-bearing carbon. | |
| THP Carbons (-O-C H₂-) | δ ~65-75 ppm | Signals for the two carbons adjacent to the ring oxygen. | |
| Other THP Carbons | δ ~25-45 ppm | Signals for the other carbons in the saturated ring. | |
| IR Spec. | O-H Stretch | 3600-3200 cm⁻¹ (broad) | Characteristic broad absorption for the hydroxyl group due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | Sharp peaks characteristic of sp² C-H bonds. | |
| Aliphatic C-H Stretch | 3000-2850 cm⁻¹ | Strong, sharp peaks for the sp³ C-H bonds of the THP ring. | |
| C-O Stretch | 1260-1000 cm⁻¹ | Strong absorption corresponding to the alcohol C-O bond. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 192.12 | The expected exact mass for C₁₂H₁₆O₂. |
| Key Fragments | m/z = 174, 107, 85 | Expected fragments corresponding to loss of H₂O ([M-18]⁺), cleavage to form [C₆H₅-CH=OH]⁺, and the tetrahydropyranyl cation. |
Significance in Medicinal Chemistry & Drug Discovery
The true value of this compound lies in its potential as a scaffold and intermediate in drug development. The constituent parts of the molecule are frequently employed to solve challenges in medicinal chemistry.
-
The THP Moiety as a Bioisostere: The tetrahydropyran ring is often used as a bioisostere for other groups, like a phenyl or cyclohexyl ring, to modulate a compound's properties. It can improve aqueous solubility compared to a cyclohexane ring and can act as a hydrogen bond acceptor, which can be critical for target engagement.
-
Improving Pharmacokinetics: The inclusion of polar, saturated rings like THP is a common strategy to move compounds out of "flatland" (a high proportion of sp² centers), which often correlates with poor solubility and high metabolic turnover. This can lead to improved pharmacokinetic (PK) profiles.
-
Versatile Intermediate: As detailed in the reactivity section, the benzylic alcohol is a versatile functional handle. It allows for the straightforward connection of the phenyl-THP scaffold to other parts of a target molecule through ether, ester, or other linkages, making it a valuable building block for library synthesis. For instance, related structures like (tetrahydro-2H-pyran-4-yl)methanol are used as starting materials for cannabinoid receptor (CB2) agonists and Toll-like receptor (TLR7) agonists[7].
Caption: Relationship between the core scaffold and its potential applications.
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, a conservative approach to handling is required, based on data from structurally related compounds.
Table 3: Hazard Assessment and Recommended Precautions
| Hazard Category | Associated Risk (Inferred) | Recommended Precaution | Source (Analogue) |
| Skin Contact | Causes skin irritation. | Wear protective gloves (e.g., nitrile). Wash hands thoroughly after handling. | [8] |
| Eye Contact | Causes serious eye irritation. | Wear safety glasses with side shields or goggles. | [8][9] |
| Inhalation | May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood. | [10] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. | [9] |
-
Handling: Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses, should be worn at all times. Operations should be conducted in a well-ventilated chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents[5][8].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound represents more than just a simple chemical structure; it is a convergence of two pharmaceutically relevant motifs. Its properties—a versatile benzylic alcohol for chemical modification and a drug-like tetrahydropyran ring for pharmacokinetic modulation—make it a highly valuable building block for medicinal chemists and synthetic researchers. The straightforward synthetic accessibility and predictable reactivity further enhance its utility. As the demand for novel therapeutics with optimized properties continues to grow, scaffolds like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.
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A-Technical-Guide-to-Phenyl(tetrahydro-2H-pyran-4-yl)methanol-(CAS-No.-216087-92-2):-Synthesis,-Characterization,-and-Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of phenyl(tetrahydro-2H-pyran-4-yl)methanol, a key heterocyclic alcohol intermediate in medicinal chemistry. It details the compound's chemical identity, physicochemical properties, common synthetic methodologies with mechanistic insights, and analytical characterization techniques. Furthermore, this guide explores its applications as a structural motif and building block in the development of novel therapeutic agents. Safety protocols and handling guidelines are also summarized to ensure safe laboratory practice. The content is structured to provide both foundational knowledge and practical insights for professionals engaged in pharmaceutical research and development.
Compound Identification and Physicochemical Properties
This compound is a secondary alcohol featuring a phenyl group and a tetrahydropyran (THP) ring connected to a central carbinol carbon. This unique combination of an aromatic ring and a saturated heterocyclic moiety makes it a valuable scaffold in drug design. Its definitive identifier is CAS Number 216087-92-2.[1][2][3][4]
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 216087-92-2 | [2][3][4] |
| IUPAC Name | This compound | [5] |
| Synonyms | Oxan-4-yl(phenyl)methanol | |
| Molecular Formula | C12H16O2 | [1][3][5] |
| Molecular Weight | 192.26 g/mol | [2][5] |
| Appearance | White powder | [1] |
| Purity | Typically ≥98% | |
| Storage | Store in a dry, dark, and well-ventilated place | [1] |
Synthesis and Purification
The most prevalent and efficient synthesis of this compound involves the nucleophilic addition of a phenyl organometallic reagent to a tetrahydropyran-4-carboxaldehyde precursor. The Grignard reaction is a classic and reliable choice for this transformation.
Principle of Synthesis: Grignard Reaction
This method utilizes phenylmagnesium bromide, a powerful nucleophile, which attacks the electrophilic carbonyl carbon of tetrahydro-2H-pyran-4-carbaldehyde. The choice of this pathway is driven by the high yield, stereochemical control possibilities (if using chiral auxiliaries), and the commercial availability of the starting materials. The subsequent acidic or aqueous workup protonates the intermediate alkoxide to yield the final secondary alcohol.
Experimental Workflow: Grignard Synthesis
Caption: Synthesis workflow for this compound.
Detailed Laboratory Protocol
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with tetrahydro-2H-pyran-4-carbaldehyde dissolved in anhydrous tetrahydrofuran (THF). The flask is cooled to 0°C in an ice bath.
-
Grignard Addition: Phenylmagnesium bromide (typically 1.1 equivalents in THF or diethyl ether) is added dropwise via the dropping funnel to the stirred solution. The rate of addition is controlled to maintain the internal temperature below 10°C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0°C.
-
Extraction and Isolation: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.[6]
-
Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure this compound.[6]
Analytical Characterization
Confirmation of the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for full characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms. Expected signals include multiplets for the phenyl protons (δ ~7.2-7.4 ppm), a characteristic signal for the carbinol proton (-CHOH), and complex multiplets for the diastereotopic protons of the tetrahydropyran ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule. Signals corresponding to the aromatic carbons, the carbinol carbon (δ ~70-80 ppm), and the aliphatic carbons of the THP ring are expected.
-
MS (Mass Spectrometry): Determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to the calculated molecular weight of 192.26 g/mol .
-
IR (Infrared Spectroscopy): Identifies functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group.
Applications in Research and Drug Development
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties (e.g., solubility, metabolic stability) of drug candidates. This compound serves as a crucial intermediate for introducing this valuable fragment into more complex molecules.
Role as a Key Building Block:
The pyran ring system is a core component of numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antioxidant, anticancer, and antitumor properties.[7] The title compound is used in the synthesis of:
-
Enzyme Inhibitors: The hydroxyl group can be functionalized to form esters, ethers, or other linkages, allowing the molecule to be incorporated into larger structures designed to fit into the active sites of enzymes like kinases or proteases.
-
Receptor Antagonists/Agonists: The phenyl and THP groups provide a rigid scaffold that can be elaborated with additional pharmacophoric features to target specific G-protein coupled receptors (GPCRs) or other cell surface receptors.
-
Antimicrobial Agents: Pyran derivatives have been investigated for their antimicrobial efficacy, and this compound provides a starting point for developing new antibacterial or antifungal agents.[8]
The use of such intermediates is part of a broader strategy in the pharmaceutical industry to optimize synthetic routes, often leveraging green chemistry principles to reduce waste and improve efficiency.[9]
Caption: Role of the title compound in drug discovery workflows.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][12]
-
Handling and Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Keep away from heat, sparks, open flames, and strong oxidizing agents.[11][12]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[10][11]
-
In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[10][11]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10][11]
-
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[10][11][12]
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An In-depth Technical Guide to Phenyl(tetrahydro-2H-pyran-4-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl(tetrahydro-2H-pyran-4-yl)methanol is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural combination of a phenyl group and a tetrahydropyran moiety makes it a valuable building block in the synthesis of complex molecules with potential therapeutic activities. The tetrahydropyran ring, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties to drug candidates. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, tailored for professionals in drug discovery and development.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| CAS Number | 216087-92-2 | |
| Appearance | White powder | |
| XLogP3 | 1.7 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 |
Synthesis
The most common and logical synthetic route to this compound is through the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent to tetrahydropyran-4-one.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a secondary alcohol featuring a phenyl group and a tetrahydropyran (THP) ring. This compound serves as a crucial building block in medicinal chemistry, primarily due to the prevalence of the tetrahydropyran motif in a wide array of biologically active molecules. The THP ring is often incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and receptor binding affinity. As a pharmaceutical intermediate, a comprehensive understanding of its physical, chemical, and toxicological properties is essential for its effective and safe utilization in the synthesis of novel therapeutic agents. This guide provides a detailed technical overview for researchers and drug development professionals.
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and formulation development.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | - |
| Molecular Weight | 192.25 g/mol | PubChem[1] |
| CAS Number | 216087-92-2 | - |
| Appearance | White powder | RongNa Biotechnology Co., Ltd |
| XLogP3 (Computed) | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Reaction Mechanisms
The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent to tetrahydropyran-4-one.
The Grignard Reaction: A Mechanistic Overview
The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of alcohols from carbonyl compounds. The key steps involve:
-
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). It is crucial to maintain anhydrous conditions as Grignard reagents are highly basic and will react with any protic solvents, including water.
-
Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent renders the phenyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one.
-
Formation of the Alkoxide: The nucleophilic attack results in the formation of a magnesium alkoxide intermediate.
-
Protonation: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final product, this compound.
Experimental Protocol: Synthesis of this compound
This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Tetrahydropyran-4-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried to ensure the exclusion of moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small volume of anhydrous ether to cover the magnesium.
-
A solution of bromobenzene in anhydrous ether is prepared and added to the dropping funnel.
-
A small amount of the bromobenzene solution is added to the magnesium to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Reaction with Tetrahydropyran-4-one:
-
A solution of tetrahydropyran-4-one in anhydrous ether is added dropwise to the freshly prepared Grignard reagent at 0°C (ice bath).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Spectroscopic Characterization
Definitive spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic peaks would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl group and the phenyl ring, the protons of the tetrahydropyran ring, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the tetrahydropyran ring.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for C-H and C-O stretching.
-
Mass Spectrometry: The molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of water, the phenyl group, or cleavage of the tetrahydropyran ring.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The tetrahydropyran moiety is a common structural feature in many approved drugs and clinical candidates, often serving as a bioisostere for other cyclic systems or as a means to improve physicochemical properties. Its incorporation can lead to enhanced solubility, reduced lipophilicity, and improved metabolic stability.
While specific examples of marketed drugs containing the exact this compound scaffold are not readily identifiable, the related (tetrahydro-2H-pyran-4-yl)methanol moiety is a key component in compounds targeting a range of biological targets. For instance, it is a starting material for the synthesis of CB2 cannabinoid receptor agonists and has been used in the development of Toll-like receptor 7 agonists for the treatment of viral hepatitis.
Safety and Toxicology
Detailed toxicological data for this compound is not publicly available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on the known toxicology of similar secondary alcohols and heterocyclic compounds, potential hazards may include skin and eye irritation. In case of exposure, standard first-aid measures should be followed. A comprehensive safety assessment should be conducted before any large-scale handling or use.
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in pharmaceutical research and development. Its straightforward synthesis via the Grignard reaction and the desirable properties imparted by the tetrahydropyran ring make it an attractive intermediate for the creation of novel drug candidates. Further detailed characterization of its physical properties and a comprehensive toxicological evaluation will be crucial for its broader application in the pharmaceutical industry.
References
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Chem LibreTexts. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59948998, this compound. Retrieved from [Link]
- Smith, J. G. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [a document from a university course, specific URL not available]
Sources
Introduction: The Tetrahydropyran Ring as a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to Phenyl(tetrahydro-2H-pyran-4-yl)methanol in Modern Drug Discovery
The tetrahydropyran (THP) moiety is a cornerstone of modern medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. Unlike its aromatic counterpart, pyridine, the saturated THP ring offers a flexible, three-dimensional structure that can improve aqueous solubility, reduce metabolic lability, and act as a bioisosteric replacement for less desirable functional groups. The pyran oxygen atom is an effective hydrogen bond acceptor, improving interactions with biological targets without introducing the basicity associated with nitrogen-containing heterocycles. This compound represents a fundamental building block that combines the advantageous properties of the THP ring with a versatile phenylmethanol group, providing a key starting point for the synthesis of sophisticated molecular architectures targeting a range of diseases. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the strategic rationale behind its use in drug development. The pyran structural subunit is found widely in natural products, including flavonoids, coumarins, and sugars, and its derivatives have demonstrated a wide array of pharmacological properties, including anticancer and antimicrobial activities[1][2].
Physicochemical Profile of the Core Scaffold
The utility of this compound as a scaffold is rooted in its balanced physicochemical properties. These characteristics, summarized in Table 1, place it in an ideal starting position for fragment-based or lead optimization campaigns, aligning well with established guidelines for drug-likeness, such as Lipinski's Rule of Five.
| Property | Value | Data Source |
| Molecular Formula | C12H16O2 | PubChem[3] |
| Molecular Weight | 192.25 g/mol | PubChem[3] |
| XLogP3 (Lipophilicity) | 1.7 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[3] |
| CAS Number | 216087-92-2 | RongNa Biotechnology[4] |
The moderate lipophilicity (XLogP3 = 1.7) and low molecular weight make this molecule an excellent starting fragment for building more complex structures without immediately violating drug-likeness criteria. The presence of both a hydrogen bond donor (the hydroxyl group) and two acceptors (the hydroxyl and ether oxygens) provides multiple points for oriented interactions within a protein binding pocket.
Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound is typically achieved through two primary, highly efficient routes. The choice between these pathways often depends on the availability of starting materials and the desired scale of the reaction.
1. Grignard Addition to an Aldehyde: This classic organometallic approach involves the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to tetrahydro-2H-pyran-4-carbaldehyde. The causality here is the strong nucleophilicity of the carbanion in the Grignard reagent attacking the electrophilic carbonyl carbon of the aldehyde. This method is direct and generally high-yielding.
2. Reduction of a Ketone: An alternative strategy is the reduction of the corresponding ketone, (phenyl)(tetrahydro-2H-pyran-4-yl)methanone. This pathway is advantageous if the ketone precursor is more readily available or synthetically accessible. The choice of reducing agent is critical; sodium borohydride (NaBH4) is often preferred for its mildness, safety, and high chemoselectivity for ketones in the presence of other functional groups, whereas lithium aluminum hydride (LiAlH4) is a more powerful, less selective agent used for more sterically hindered or less reactive ketones[5][6].
Experimental Protocol: Synthesis via Ketone Reduction
This protocol describes a robust and scalable method for synthesizing the title compound from its ketone precursor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (phenyl)(tetrahydro-2H-pyran-4-yl)methanone (1.0 eq) in methanol (MeOH) at room temperature to a concentration of 0.2 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring. The rationale for cooling is to control the exothermicity of the reduction reaction and minimize potential side reactions.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition is a critical safety and control measure to manage the rate of reaction and concomitant hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is neutral (~7). This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediate.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Ethyl acetate is chosen for its ability to efficiently dissolve the product while having limited miscibility with water.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the final product as a white powder or colorless oil[4].
Application in Drug Discovery: M4 Muscarinic Acetylcholine Receptor (mAChR) Modulators
The phenyl(tetrahydropyran) scaffold has proven to be particularly valuable in the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a key target for the treatment of neuropsychiatric disorders like schizophrenia.
In a notable study, researchers developed a series of novel 2-phenyl-3-(1H-pyrazol-4-yl)pyridine PAMs for the M4 mAChR[7]. Within this series, the incorporation of a (tetrahydro-2H-pyran-4-yl)methyl group at the pyrazole N1 position was explored. The rationale was to investigate how different substituents in this region impact the allosteric effect. Interestingly, while a range of aliphatic and other heterocyclic functionalities were well-tolerated, the study noted that previous work by other groups had shown poor tolerability for the tetrahydro-2H-pyran moiety in a slightly different but related chemical series[7]. This highlights a crucial concept in drug design: the bioactivity of a scaffold is highly context-dependent, and its effects can be modulated significantly by subtle changes in the overall molecular structure. The development of such selective allosteric ligands is challenging due to high homology across receptor subtypes, but they offer the promise of greater selectivity and reduced side effects compared to traditional orthosteric ligands[7].
Bioassay Workflow: Evaluating Compound Activity
To assess the biological activity of newly synthesized derivatives, a standardized in vitro assay workflow is essential. A common starting point is a cytotoxicity assay to determine the compound's effect on cell viability, followed by a target-specific functional assay.
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol provides a method for evaluating the general cytotoxicity of a compound against a cancer cell line, a crucial first step in profiling a potential therapeutic agent[8].
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series of the compound in culture medium to achieve the desired final concentrations (typically ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only as a vehicle control. Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a validated and highly valuable scaffold for modern drug discovery. Its favorable physicochemical properties and synthetic accessibility make it an ideal starting point for developing novel therapeutics. As demonstrated in the pursuit of M4 mAChR modulators, its incorporation can significantly influence the biological activity of a lead compound. Future research will undoubtedly continue to leverage the unique advantages of the tetrahydropyran ring, exploring its use in new therapeutic areas and in the design of next-generation targeted therapies, including protein-protein interaction inhibitors and covalent drugs where its structural rigidity and hydrogen bonding capacity can be expertly exploited.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (n.d.). (2-tetrahydro-pyran-2-yloxy-phenyl)-methanol. Retrieved from [Link]
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ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
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XD BIOCHEMS. (n.d.). (tetrahydro-2h-pyran-4-yl)methanol cas:14774-37-9. Retrieved from [Link]
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PubChem. (n.d.). (Oxan-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]
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Brieflands. (n.d.). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. PubMed Central. Retrieved from [Link]
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- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Phenyl(tetrahydro-2H-pyran-4-yl)methanol Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous natural products and clinically successful drugs. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in drug design. When coupled with a phenylmethanol group, the resulting phenyl(tetrahydro-2H-pyran-4-yl)methanol core presents a versatile platform for developing novel therapeutic agents across a spectrum of diseases. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and potential applications of derivatives and analogs of this promising scaffold. We will delve into the causality behind experimental choices and present self-validating protocols to empower researchers in their drug discovery endeavors.
The this compound Core: A Structural Overview
The fundamental structure of this compound features a central tetrahydropyran ring connected to a phenylmethanol group at the C4 position. This arrangement offers several key features for medicinal chemistry exploration:
-
A Chiral Center: The carbinol carbon introduces a chiral center, allowing for stereoselective interactions with biological targets.
-
Hydrogen Bonding Capabilities: The hydroxyl group and the ether oxygen of the THP ring can act as hydrogen bond donors and acceptors, respectively.
-
Lipophilic and Aromatic Moieties: The phenyl group provides a lipophilic region and opportunities for aromatic interactions, such as pi-pi stacking.
-
Conformational Rigidity: The cyclic nature of the THP ring imparts a degree of conformational rigidity, which can be advantageous for binding affinity.
Core structure of this compound.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this compound and its derivatives can be approached through several reliable routes. The choice of a specific pathway often depends on the desired substitution patterns and the availability of starting materials.
Synthesis of the (Tetrahydro-2H-pyran-4-yl)methanol Intermediate
A common and efficient method to prepare the key intermediate, (tetrahydro-2H-pyran-4-yl)methanol, involves the reduction of a commercially available starting material.
Protocol 1: Reduction of Ethyl Tetrahydro-2H-pyran-4-carboxylate
This protocol describes the reduction of the ester functionality to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).
Step-by-Step Methodology:
-
Reaction Setup: A stirred suspension of lithium aluminum hydride (4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is cooled to 0 °C in an ice bath.
-
Addition of Ester: Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) is added slowly to the LiAlH₄ suspension.[1] The reaction mixture is maintained at 0 °C and stirred for 1 hour.
-
Quenching: The excess LiAlH₄ is quenched by the slow, dropwise addition of ethyl acetate (20 mL), followed by the addition of 10% aqueous sodium hydroxide (NaOH).
-
Work-up and Isolation: The resulting mixture is stirred for an additional 30 minutes and then filtered through a pad of diatomaceous earth. The filtrate is concentrated under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil. This reaction typically provides a high yield (around 96%).[1]
Synthesis of the key intermediate.
Synthesis of this compound Derivatives
With the key alcohol intermediate in hand, the phenylmethanol core can be constructed through two primary strategies:
Strategy A: Grignard Reaction with Tetrahydro-2H-pyran-4-carbaldehyde
This approach involves the oxidation of the primary alcohol to an aldehyde, followed by the addition of a phenylmagnesium halide (a Grignard reagent).
Protocol 2: Oxidation and Grignard Addition
-
Oxidation: (Tetrahydro-2H-pyran-4-yl)methanol is oxidized to tetrahydro-2H-pyran-4-carbaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation.
-
Grignard Reaction: The resulting aldehyde is then reacted with a phenylmagnesium bromide solution in an ethereal solvent like THF or diethyl ether. The Grignard reagent can be either purchased or prepared in situ from bromobenzene and magnesium turnings.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved through silica gel chromatography.
Grignard reaction pathway.
Strategy B: Friedel-Crafts Acylation and Subsequent Reduction
This alternative route involves the acylation of benzene with tetrahydro-2H-pyran-4-carbonyl chloride, followed by the reduction of the resulting ketone.
Protocol 3: Acylation and Reduction
-
Formation of Acid Chloride: Tetrahydro-2H-pyran-4-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Friedel-Crafts Acylation: The acid chloride is then used to acylate benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form phenyl(tetrahydro-2H-pyran-4-yl)methanone.
-
Ketone Reduction: The resulting ketone is reduced to the desired alcohol using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
Friedel-Crafts acylation and reduction pathway.
Structure-Activity Relationships (SAR): Tailoring the Scaffold for Biological Activity
The modular nature of the this compound scaffold allows for systematic modifications to explore its SAR. The following sections discuss key areas for derivatization and their potential impact on biological activity, drawing insights from related compound series.
Phenyl Ring Substitution
The phenyl ring is a prime target for modification to modulate potency, selectivity, and pharmacokinetic properties.
| Substitution Position | Type of Substituent | Potential Impact on Activity | Rationale |
| para | Electron-withdrawing (e.g., -F, -Cl, -CF₃) | Can enhance potency in certain targets by increasing the acidity of the benzylic proton or by engaging in specific interactions with the binding pocket. | |
| para | Electron-donating (e.g., -OCH₃, -OH) | May improve metabolic stability and can act as a hydrogen bond donor/acceptor. | |
| meta | Various | Often used to fine-tune electronic properties and explore different regions of the binding pocket. | |
| ortho | Bulky groups | Can induce conformational restrictions, potentially leading to increased selectivity for a specific target. |
For instance, in a series of N-phenyl anthranilic acid analogs investigated as amyloid aggregation inhibitors, substitutions on the phenyl ring significantly influenced their activity.[2] Similarly, in the development of anti-cancer phenyl amidrazone derivatives, halogen substituents on the phenyl ring were found to be critical for activity.[3][4]
Tetrahydropyran Ring Modifications
While the THP ring is often kept intact for its favorable properties, subtle modifications can be explored.
-
Stereochemistry: The relative stereochemistry of substituents on the THP ring can have a profound impact on biological activity. For example, in a series of tetrahydropyran derivatives developed as potential antidepressant agents, the stereochemistry at the C3 and C6 positions was crucial for their triple uptake inhibitory activity.
-
Ring Conformation: The introduction of substituents on the THP ring can influence its chair conformation, which in turn affects the orientation of the phenylmethanol group and its interaction with the target protein.
Linker Modification
In analogs where the this compound core is part of a larger molecule, the linker connecting it to other pharmacophoric elements is a key area for optimization. The length, rigidity, and chemical nature of the linker can be varied to achieve optimal positioning within the target's binding site.
Therapeutic Applications and Biological Evaluation
Derivatives of the this compound scaffold have shown promise in various therapeutic areas, including oncology and neurology.
Oncology
The tetrahydropyran motif is present in a number of anti-cancer agents. The this compound core can be incorporated into molecules designed to inhibit key cancer-related targets such as kinases or to act as cytotoxic agents.
Common Biological Assays in Oncology:
-
MTT Assay: To assess cell viability and the cytotoxic effects of the compounds on cancer cell lines.
-
Kinase Inhibition Assays: To determine the inhibitory activity against specific protein kinases.
-
Apoptosis Assays: To investigate the mechanism of cell death induced by the compounds.
Neurology
The ability of the scaffold to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes it attractive for the development of drugs for neurological disorders. As mentioned earlier, derivatives of a closely related scaffold have shown potential as antidepressants by inhibiting the reuptake of monoamine neurotransmitters.
Common Biological Assays in Neurology:
-
Neurotransmitter Transporter Uptake Assays: To measure the inhibition of dopamine, serotonin, and norepinephrine transporters.
-
Receptor Binding Assays: To determine the affinity of the compounds for specific CNS receptors.
-
In Vivo Behavioral Models: To evaluate the efficacy of the compounds in animal models of neurological disorders (e.g., forced swim test for depression).
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the design and synthesis of novel therapeutic agents. Its inherent structural features, coupled with the potential for diverse chemical modifications, provide a rich landscape for medicinal chemists to explore. Future research in this area should focus on the synthesis of diverse libraries of analogs with systematic variations of the phenyl ring, the tetrahydropyran moiety, and the stereochemistry of the carbinol center. A thorough evaluation of these compounds in relevant biological assays will be crucial for unlocking the full therapeutic potential of this privileged scaffold.
References
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- 4. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Phenyl(tetrahydro-2H-pyran-4-yl)methanol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of phenyl(tetrahydro-2H-pyran-4-yl)methanol, a key intermediate in numerous synthetic pathways, in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to systematically evaluate its solubility profile. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility, a strategic approach to solvent selection, and a detailed, field-proven experimental protocol for solubility determination.
The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug from discovery to a marketable product, solubility is a paramount physical property.[1][2] For a drug to exert its pharmacological effect, it must first be in a dissolved state at the site of absorption.[1][2][3] Poor solubility can lead to low and erratic bioavailability, hindering the development of promising therapeutic candidates.[1][4] Therefore, a thorough understanding of a compound's solubility in a range of solvents is fundamental for:
-
Formulation Development: To create stable and effective dosage forms such as tablets, capsules, and injectables.[5]
-
Process Chemistry: To optimize crystallization, purification, and reaction conditions.
-
Preclinical and Clinical Studies: To ensure consistent and predictable drug exposure.
This guide will provide the necessary tools to approach the solubility assessment of this compound with scientific rigor.
Physicochemical Profile of this compound
Understanding the molecular characteristics of this compound is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C12H16O2 | [6] |
| Molecular Weight | 192.25 g/mol | [6] |
| Structure | Phenyl group and a tetrahydro-2H-pyran-4-yl group linked by a methanol bridge. | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| XLogP3 | 1.7 | [6] |
| Topological Polar Surface Area | 29.5 Ų | [6] |
The presence of a hydroxyl (-OH) group and an ether oxygen within the tetrahydropyran ring makes this compound a polar molecule capable of both donating and accepting hydrogen bonds. The phenyl group, however, introduces a significant nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] This means that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.
-
Polar Solvents: Solvents like alcohols (methanol, ethanol), which can engage in hydrogen bonding, are expected to be good solvents for this compound due to favorable interactions with the hydroxyl and ether groups.
-
Nonpolar Solvents: Apolar solvents such as hexane or toluene will primarily interact with the nonpolar phenyl ring. The solubility in these solvents is likely to be lower compared to polar protic solvents.
-
Semi-polar Solvents: Solvents with intermediate polarity, like ketones and esters, can offer a balance of interactions and may also be effective in dissolving the compound.
The interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions governs the overall solubility.[8]
A Systematic Approach to Solvent Selection for Solubility Screening
A strategic selection of solvents is crucial for efficiently mapping the solubility profile of a compound without exhaustive and costly experimentation. The following workflow provides a logical approach to this process.
Caption: A systematic workflow for selecting organic solvents for solubility screening.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[8][9] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[10]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration no longer increases).[9]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
Causality and Self-Validation
-
Excess Solid: Ensures that the measured solubility is the thermodynamic equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.
-
Equilibration Time Course: Sampling at multiple time points validates that equilibrium has indeed been reached.
-
Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration.
-
Validated Analytical Method: Ensures that the quantification of the dissolved solute is accurate and reliable.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification of small organic molecules like this compound.[10] A reversed-phase HPLC method with UV detection would likely be suitable, given the presence of the phenyl chromophore. Method development would involve selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile or methanol and water), and detection wavelength.
Conclusion
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]
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mechanism of action for phenyl(tetrahydro-2H-pyran-4-yl)methanol
An In-Depth Technical Guide to Elucidating the Mechanism of Action for Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Abstract
This compound is a heterocyclic compound with a structure amenable to biological activity; however, its specific mechanism of action (MoA) remains uncharacterized in publicly available literature. This technical guide provides a comprehensive, multi-stage experimental framework for researchers, scientists, and drug development professionals to systematically elucidate the MoA of this and other novel chemical entities. Rather than presenting a known pathway, this document serves as a strategic roadmap, detailing the rationale behind experimental choices and providing validated protocols to progress from initial phenotypic observations to definitive target validation and pathway analysis. The core philosophy is a self-validating system of inquiry, ensuring that each experimental stage builds upon robust, verifiable data.
Introduction: The Challenge of a Novel Chemical Entity
The journey of a novel compound from chemical synthesis to a potential therapeutic candidate is contingent on a thorough understanding of its biological interactions. This compound, while utilized as a pharmaceutical intermediate[1], represents a scientific opportunity due to its unassigned pharmacology. The tetrahydropyran motif is present in various bioactive molecules, suggesting its potential as a scaffold for engaging biological targets.
This guide eschews a rigid template, instead adopting a logical, investigative workflow that mirrors the modern drug discovery process. We will proceed from broad, unbiased phenotypic screening to progressively more focused biochemical and cellular assays, culminating in the validation of a specific molecular target and the characterization of its downstream signaling effects. This approach is particularly powerful when the underlying disease mechanism is not well understood or when seeking to discover first-in-class drugs with novel mechanisms of action.[2][3]
Part 1: Phenotypic Screening and Initial Biological Characterization
When the molecular target of a compound is unknown, a target-agnostic or phenotypic screening approach is the most logical starting point.[2][4] This strategy allows us to observe the compound's effect in a complex biological system, such as a cell culture model, without preconceived notions of its target.[1][3] The goal is to identify a measurable, reproducible change in the cellular phenotype that can serve as a primary endpoint for further investigation.
Causality in Assay Selection: High-Content Imaging
We select high-content imaging (HCI) as our primary screening platform. Unlike single-endpoint assays (e.g., overall cell viability), HCI allows for the simultaneous measurement of multiple cellular parameters. This provides a rich, multi-dimensional "fingerprint" of the compound's effect, offering deeper insights into its potential MoA.[2] For instance, we can simultaneously assess cytotoxicity, cell cycle progression, nuclear morphology, and the status of specific organelles.
Experimental Workflow: High-Content Phenotypic Screening
The workflow below outlines the process for initial screening to identify a consistent cellular phenotype induced by this compound.
Caption: Workflow for High-Content Phenotypic Screening.
Detailed Protocol: High-Content Imaging Screen
-
Cell Seeding: Plate a human cell line with well-defined morphology (e.g., U-2 OS osteosarcoma) into 96-well, optically clear bottom plates at a density that ensures sub-confluency at the end of the experiment. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., Staurosporine for apoptosis).
-
Cell Staining: Following incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A typical combination includes:
-
Hoechst 33342: To stain the nucleus and assess DNA content and nuclear morphology.
-
Phalloidin conjugate: To stain F-actin and evaluate cell shape and cytoskeletal organization.
-
MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial mass and membrane potential.
-
-
Image Acquisition: Acquire images using an automated high-content imaging system, capturing multiple fields per well across all fluorescent channels.
-
Data Analysis: Use image analysis software to segment cells and extract quantitative features (e.g., nuclear area, cell roundness, mitochondrial intensity). Compare the feature profiles of treated cells to vehicle controls to identify significant phenotypic changes.
Data Presentation: Hypothetical Phenotypic Profile
| Parameter Measured | Vehicle (DMSO) | This compound (10 µM) | Interpretation |
| Cell Count | 100% | 95% | Low cytotoxicity |
| % Cells in G2/M Phase | 15% | 60% | G2/M cell cycle arrest |
| Nuclear Area (µm²) | 150 | 220 | Nuclear enlargement |
| Mitochondrial Intensity | 100% | 110% | No significant mitochondrial stress |
Part 2: Target Identification and Deconvolution
A confirmed phenotypic hit necessitates the identification of the molecular target(s) responsible for the observed biological effect. This "target deconvolution" is a critical step that bridges the gap between a phenotypic observation and a mechanistic hypothesis.[2]
Causality in Strategy Selection: A Two-Pronged Approach
We will employ a dual strategy for target identification to increase the probability of success:
-
Broad-Spectrum Profiling: Screen the compound against large panels of known biological targets, such as kinases or G-protein coupled receptors (GPCRs). This can rapidly generate high-quality leads if the target belongs to a well-characterized protein family.[5][6][7]
-
Unbiased Affinity-Based Methods: Use the compound itself as a "bait" to pull its binding partners out of a complex cell lysate for identification by mass spectrometry. This approach is unbiased and can identify novel or unexpected targets.
Experimental Workflow: Target Identification
The following workflow illustrates the parallel paths for identifying potential molecular targets.
Caption: Parallel workflows for molecular target identification.
Detailed Protocol 1: Kinome Profiling
Given that cell cycle regulation is heavily controlled by kinases, kinome profiling is a highly relevant starting point.[6][]
-
Service Selection: Engage a commercial service provider offering kinome profiling (e.g., Pharmaron, Pamgene).[5][9] These services provide rapid screening against hundreds of purified human kinases.
-
Assay Format: Request a single-dose screen (e.g., at 1 µM and 10 µM) to identify initial hits. The assay typically measures the inhibition of kinase activity via ATP consumption or substrate phosphorylation.
-
Data Analysis: Hits are identified as kinases showing significant inhibition (e.g., >50%) at the screening concentration. Follow up with IC₅₀ determination for the most promising candidates.
Data Presentation: Hypothetical Kinome Profiling Hits
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | IC₅₀ (nM) | Relevance to G2/M Arrest |
| CDK1 | 15% | 45% | > 5000 | High |
| Aurora Kinase A | 65% | 92% | 85 | High |
| PLK1 | 58% | 88% | 120 | High |
| ERK2 | 5% | 8% | > 10000 | Low |
Part 3: Target Validation and Mechanistic Confirmation
Identifying a candidate target is a hypothesis; validating it is the process of providing definitive proof.[10][11][12] Target validation involves demonstrating that the compound directly binds to the target in a cellular context and that this engagement is responsible for the observed downstream biological effects.[13]
Causality in Validation: From Biochemistry to Live Cells
Our validation strategy follows a logical progression:
-
Biochemical Confirmation: Confirm a direct, high-affinity interaction between the pure compound and the pure recombinant target protein.[14][15]
-
Cellular Target Engagement: Prove that the compound binds to its target inside intact cells.[16][17]
-
Functional Correlation: Show that engaging the target leads to the expected downstream signaling changes that cause the observed phenotype.
Detailed Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a physiological setting.[16][18] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[17][19]
-
Cell Treatment: Treat intact cells (e.g., U-2 OS) with either vehicle or a saturating concentration of this compound for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.
-
Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by high-speed centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., Aurora Kinase A) remaining at each temperature using Western blotting.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A positive result is a rightward shift in the melting curve for the compound-treated samples, indicating thermal stabilization and therefore, target engagement.
Data Presentation: Hypothetical CETSA Results
| Treatment | Tₘ (Melting Temperature) | Thermal Shift (ΔTₘ) | Interpretation |
| Vehicle (DMSO) | 52.5 °C | - | Baseline thermal stability |
| This compound (10 µM) | 58.0 °C | +5.5 °C | Strong target engagement in cells |
Downstream Signaling Analysis and Pathway Visualization
If Aurora Kinase A is the validated target, its inhibition should lead to predictable changes in the phosphorylation status of its downstream substrates, ultimately causing G2/M arrest. We can verify this using Western blotting.
Hypothetical Signaling Pathway
The diagram below illustrates the proposed mechanism: this compound inhibits Aurora Kinase A, preventing the phosphorylation of a key substrate (e.g., Histone H3), which is a necessary step for mitotic entry.
Caption: Proposed MoA via Aurora Kinase A inhibition.
Conclusion
This guide outlines a systematic, evidence-based strategy for elucidating the . By progressing from unbiased phenotypic screening to specific target identification and rigorous validation, researchers can build a comprehensive and trustworthy profile of the compound's biological activity. This workflow, grounded in established drug discovery principles, is designed to be adaptable for other novel chemical entities, providing a robust framework for de-risking and advancing promising compounds in the drug development pipeline. The ultimate goal is to move from a chemical structure to a well-defined mechanistic hypothesis that is supported by a cohesive set of biochemical, cellular, and functional data.
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Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
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CD Biosynsis. Quantitative Kinome Profiling Services. Available from: [Link]
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NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
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Celtarys Research. (2025). Biochemical assays in drug discovery and development. Available from: [Link]
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NCBI. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Available from: [Link]
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NCBI. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Phenyl(tetrahydro-2H-pyran-4-yl)methanol via Ketone Reduction
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of phenyl(tetrahydro-2H-pyran-4-yl)methanol, a valuable secondary alcohol intermediate in pharmaceutical research. The protocol details the reduction of the precursor ketone, 4-benzoyl-tetrahydropyran, using sodium borohydride (NaBH₄), a mild and selective reducing agent. The causality behind experimental choices, a detailed step-by-step protocol, safety considerations, and methods for characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction & Scientific Background
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules with specific stereochemistry. This compound features a tetrahydropyran (THP) ring, a common motif in many biologically active compounds, and a secondary alcohol, which can serve as a handle for further functionalization.
The chosen synthetic route involves the reduction of the carbonyl group in 4-benzoyl-tetrahydropyran. While several reducing agents can accomplish this, sodium borohydride (NaBH₄) is selected for its operational simplicity, selectivity, and safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1][2] NaBH₄ selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups like esters or amides under standard conditions.[3][4]
The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone.[3][5][6] This forms a tetrahedral alkoxide intermediate. A subsequent protonation step, typically during an aqueous or mild acidic workup, neutralizes the alkoxide to yield the final secondary alcohol product.[3][5][6]
Alternative methods for ketone reduction include catalytic hydrogenation, often employing catalysts like Raney® nickel or palladium on carbon.[7][8][9] While effective, these methods can sometimes lead to the reduction of other unsaturated groups within the molecule and often require specialized equipment for handling hydrogen gas under pressure.[8][10][11]
Experimental Overview & Rationale
The synthesis is structured as a two-stage process: the reduction reaction followed by a workup and purification procedure.
Diagram of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-benzoyl-tetrahydropyran | ≥98% | Commercially Available | Starting material |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | Reducing agent |
| Methanol (MeOH) | Anhydrous | Commercially Available | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent |
| Hydrochloric Acid (HCl) | 1 M aq. | Commercially Available | For quenching |
| Saturated Sodium Chloride (Brine) | N/A | Prepared in-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring |
| Round-bottom flask, Magnetic stirrer, Ice bath, Separatory funnel, Rotary evaporator, Glassware for column chromatography |
Detailed Experimental Protocol
Safety First: Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water or acidic solutions.[12][13] It is also toxic if ingested or absorbed through the skin.[12] Always handle NaBH₄ in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[12][13][14]
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzoyl-tetrahydropyran (e.g., 1.0 g, 4.9 mmol).
-
Dissolve the ketone in methanol (20 mL). The choice of a protic solvent like methanol is compatible with NaBH₄ and helps to protonate the intermediate alkoxide.[1]
-
Cool the flask in an ice-water bath to 0-5 °C. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.
Reduction
-
While stirring the cooled solution, slowly add sodium borohydride (e.g., 0.28 g, 7.35 mmol, 1.5 equivalents) in small portions over 10-15 minutes. The portion-wise addition helps to manage gas evolution (H₂) and the exothermic nature of the reaction.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for an additional 2-3 hours at room temperature.
Reaction Monitoring
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Spot a sample of the reaction mixture alongside the starting material (4-benzoyl-tetrahydropyran) on a TLC plate.
-
The reaction is considered complete when the starting material spot is no longer visible by UV light or staining. The product, this compound, will have a lower Rf value than the starting ketone.
Workup and Isolation
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl (aq) dropwise until gas evolution ceases and the pH is slightly acidic. This step neutralizes any unreacted NaBH₄ and protonates the borate-alkoxide complex to form the alcohol.[5]
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water (20 mL) to the resulting residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine, 20 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% and gradually increasing to 40% ethyl acetate in hexanes) to isolate the pure this compound.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain a colorless oil or a white solid.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.
Expected Results & Data Summary
| Parameter | Value |
| Starting Material | 4-benzoyl-tetrahydropyran |
| Product | This compound |
| Molecular Formula | C₁₂H₁₆O₂[15] |
| Molecular Weight | 192.25 g/mol [15] |
| Typical Yield | 85-95% |
| Appearance | Colorless oil or white solid |
| Expected ¹H NMR signals | Phenyl protons (δ ~7.2-7.4 ppm), CH-OH proton, protons on the THP ring |
Troubleshooting
-
Incomplete Reaction: If TLC indicates the presence of starting material after the allotted time, add a small additional portion of NaBH₄ and allow the reaction to stir for another hour. Ensure the NaBH₄ used is fresh, as it can degrade upon exposure to moisture.
-
Difficult Extraction (Emulsions): If an emulsion forms during the extraction process, adding more brine can help to break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Boron Residue in Product: Boron-containing byproducts can sometimes co-elute with the product. Repeatedly concentrating the crude product from methanol can help remove these as volatile trimethyl borate.[16]
Conclusion
The reduction of 4-benzoyl-tetrahydropyran using sodium borohydride is an efficient, reliable, and scalable method for the synthesis of this compound. The protocol described herein, grounded in established chemical principles and safety practices, provides a clear pathway for researchers to obtain this valuable intermediate in high yield and purity.
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Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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NIH. (2012, February 10). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the stereotetrad and tetrahydropyran formation. Retrieved from [Link]
- Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
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Royal Society of Chemistry. (n.d.). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. Retrieved from [Link]
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Application Notes & Protocols: Phenyl(tetrahydro-2H-pyran-4-yl)methanol in Modern Organic Synthesis
Introduction: The Versatility of the Phenyl-THP Moiety
Phenyl(tetrahydro-2H-pyran-4-yl)methanol, with its characteristic tetrahydropyran (THP) ring linked to a phenylmethanol group, is a highly valuable and versatile building block in contemporary organic synthesis. The THP scaffold is a privileged structural motif found in a multitude of biologically active natural products and pharmaceuticals, often imparting favorable properties such as improved metabolic stability and aqueous solubility.[1][2][3][4] This guide provides in-depth experimental protocols for key transformations of this compound, offering researchers a practical framework for its application in drug discovery and development. The protocols are designed not merely as procedural steps but as self-validating systems, with a focus on the underlying chemical principles that govern the choice of reagents and conditions.
Compound Profile:
Core Synthetic Transformations and Protocols
The secondary alcohol functionality of this compound is the primary site of reactivity, allowing for a range of classical and modern synthetic transformations. We will explore three fundamental applications: esterification, oxidation to the corresponding ketone, and ether synthesis.
Protocol 1: Acid-Catalyzed Esterification
Application Focus: The synthesis of ester derivatives is fundamental in medicinal chemistry for creating prodrugs with modified pharmacokinetic profiles or for use in the flavor and fragrance industry.[8][9] The Fischer-Speier esterification is a classic, reliable method for this transformation.
Causality of Experimental Design: This protocol utilizes a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The nucleophilic hydroxyl group of this compound then attacks the activated carbonyl carbon. The reaction is an equilibrium process; therefore, the removal of water via a Dean-Stark apparatus is critical to drive the reaction to completion in accordance with Le Châtelier's principle.
Experimental Workflow: Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and toluene (approx. 0.2 M concentration relative to the alcohol).
-
Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.05 eq.) to the mixture.
-
Reflux: Heat the reaction mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects.
-
Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
| Parameter | Condition/Reagent | Purpose |
| Alcohol | This compound | Nucleophile |
| Acid | Carboxylic Acid (e.g., Acetic Acid) | Electrophile |
| Catalyst | Conc. H₂SO₄ | Activates the carboxylic acid |
| Solvent | Toluene | Azeotropic removal of water |
| Temperature | Reflux (~111 °C) | Provides activation energy |
| Typical Yield | 75-90% | Varies with substrate |
Protocol 2: Oxidation to Phenyl(tetrahydro-2H-pyran-4-yl)methanone
Application Focus: The conversion of the secondary alcohol to a ketone provides a key electrophilic intermediate.[10] This ketone can be used in a wide range of C-C bond-forming reactions (e.g., Grignard, aldol) and C-N bond-forming reactions (e.g., reductive amination) to build molecular complexity.
Causality of Experimental Design: Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones under anhydrous conditions.[11] Its use prevents over-oxidation to carboxylic acids, which can be a side reaction with stronger oxidants in aqueous media. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively solubilizes the starting material while allowing for easy filtration of the chromium byproducts.
Experimental Workflow: Oxidation
Caption: Workflow for PCC Oxidation of an Alcohol.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridinium chlorochromate (PCC, 1.5 eq.) and anhydrous dichloromethane (DCM).
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirring suspension of PCC at room temperature. The mixture will typically turn dark brown.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or Celite®, washing the plug thoroughly with additional diethyl ether to ensure all product is collected.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be further purified by flash column chromatography if necessary to yield the pure ketone.
| Parameter | Condition/Reagent | Purpose |
| Alcohol | This compound | Substrate |
| Oxidant | Pyridinium Chlorochromate (PCC) | Oxidizing agent |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert reaction medium |
| Temperature | Room Temperature | Mild reaction condition |
| Work-up | Filtration through Silica/Celite® | Removes chromium byproducts |
| Typical Yield | 85-95% | Varies with scale |
Protocol 3: Williamson Ether Synthesis
Application Focus: The synthesis of ethers is crucial for introducing stable, often metabolically robust, linkages into drug candidates.[12] The Williamson ether synthesis is a reliable and versatile method for forming C-O bonds.
Causality of Experimental Design: This is a classic Sₙ2 reaction. A strong base, such as sodium hydride (NaH), is required to deprotonate the weakly acidic secondary alcohol, forming a potent nucleophile (the alkoxide). This alkoxide then displaces a halide from an electrophilic alkyl halide. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation (Na⁺) while not interfering with the nucleophilicity of the alkoxide, thus promoting the Sₙ2 pathway.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Detailed Step-by-Step Protocol:
-
Safety Note: Sodium hydride is highly reactive and flammable, especially upon contact with water. Handle with extreme care in a fume hood under an inert atmosphere.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen gas evolution ceases (typically 1 hour).
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkyl halides.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Work-up: Cool the reaction to 0 °C and quench it by the very slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
| Parameter | Condition/Reagent | Purpose |
| Alcohol | This compound | Nucleophile precursor |
| Base | Sodium Hydride (NaH) | Deprotonates alcohol |
| Electrophile | Alkyl Halide (e.g., CH₃I, BnBr) | Provides the alkyl group |
| Solvent | Anhydrous THF or DMF | Polar aprotic medium |
| Temperature | 0 °C to RT/Heat | Controls reactivity |
| Typical Yield | 70-90% | Dependent on alkyl halide |
References
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-
Lee, H., et al. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]
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O'Brien, P., & Childs, A. C. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
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Schaefer, B. (2014). Synthesis of tetrahydropyran derivatives. ResearchGate. [Link]
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PubChem. (n.d.). This compound. [Link]
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Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. [Link]
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Van der Pijl, F., et al. (2015). Oxidation of Secondary Methyl Ethers to Ketones. The Journal of Organic Chemistry. [Link]
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Jörg, M., et al. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
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Ghorbani-Choghamarani, A., & Norouzi, M. (2022). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. Scientific Reports. [Link]
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YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]
-
Mills, N. S., et al. (2010). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Journal of Chemical Education. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]
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Cutignano, A., et al. (2016). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
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Pharmaceutical Technology. (2009). Deploying Green Chemistry in API Synthesis. [Link]
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The Phenyl(tetrahydro-2H-pyran-4-yl)methanol Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – represents a cornerstone of efficient medicinal chemistry campaigns. The tetrahydropyran (THP) moiety is a quintessential example of such a scaffold, widely recognized for its favorable physicochemical properties and its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] This guide delves into the specific applications and strategic considerations of a particularly promising derivative: phenyl(tetrahydro-2H-pyran-4-yl)methanol.
The incorporation of the THP ring into drug candidates is often a strategic decision aimed at improving aqueous solubility, reducing metabolic lability, and providing a three-dimensional architecture that can effectively probe the binding sites of biological targets.[1] The this compound core, possessing both a lipophilic aromatic ring and a polar hydroxyl group emanating from a conformationally restricted heterocyclic system, presents a unique constellation of features for medicinal chemists to exploit. This document will serve as a comprehensive resource for researchers, providing detailed application notes, experimental protocols, and strategic insights into leveraging this scaffold for the development of novel therapeutics.
Strategic Applications in Drug Discovery
The this compound scaffold is a versatile starting point for the design of inhibitors for a range of biological targets. The inherent structural features of this core lend themselves to applications in several key therapeutic areas.
Oncology: Targeting Kinases and Epigenetic Modulators
The rigid, three-dimensional nature of the tetrahydropyran ring allows for the precise positioning of substituents to interact with the deep, often hydrophobic, binding pockets characteristic of kinases. The phenyl group can be functionalized to engage in key π-stacking or hydrophobic interactions within the ATP-binding site, while the methanol moiety can serve as a hydrogen bond donor or be further elaborated to pick up additional interactions.
Furthermore, derivatives of this scaffold are promising candidates for the development of epigenetic modulators, such as inhibitors of histone deacetylases (HDACs) or bromodomains. The hydroxyl group can chelate the zinc ion in the active site of HDACs, and the phenyl group can be modified to interact with the acetyl-lysine binding pocket of bromodomains.
Neuroscience: Modulators of GPCRs and Ion Channels
In the realm of neuroscience, the this compound scaffold can be employed to develop ligands for G-protein coupled receptors (GPCRs) and ion channels. The conformational constraint imposed by the THP ring can lead to enhanced selectivity for specific receptor subtypes. The aromatic ring is a common feature in many CNS-active drugs, facilitating entry across the blood-brain barrier and participating in crucial binding interactions. The hydroxyl group can be a key pharmacophoric element, forming critical hydrogen bonds with receptor residues.
Infectious Diseases: Novel Antiviral and Antibacterial Agents
The tetrahydropyran motif is found in a number of natural product-derived antiviral and antibacterial agents. By utilizing the this compound core, novel agents can be designed to target key viral enzymes, such as proteases and polymerases, or bacterial cell wall biosynthesis pathways. The modular nature of the scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and spectrum of activity.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of this compound
This protocol describes a standard, reliable method for the laboratory-scale synthesis of the title compound.
Materials:
-
Tetrahydro-2H-pyran-4-one
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tetrahydro-2H-pyran-4-one (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Data Presentation: Representative Yields and Characterization
| Starting Material | Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Tetrahydro-2H-pyran-4-one | This compound | 85-95 | 7.35-7.25 (m, 5H), 4.85 (d, J = 4.0 Hz, 1H), 3.95-3.85 (m, 2H), 3.50-3.40 (m, 2H), 2.20 (s, 1H), 1.90-1.80 (m, 1H), 1.75-1.65 (m, 2H), 1.60-1.50 (m, 2H) | 144.5, 128.6, 127.8, 126.3, 76.8, 67.5, 45.2, 38.9 |
Protocol 2: General Procedure for the Synthesis of Phenyl-Substituted Analogs
This protocol outlines a general method for the synthesis of analogs with substituents on the phenyl ring, crucial for exploring SAR.
Materials:
-
Tetrahydro-2H-pyran-4-one
-
Appropriately substituted phenylmagnesium bromide or phenyllithium reagent
-
Anhydrous THF
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting the appropriate substituted Grignard or organolithium reagent for phenylmagnesium bromide.
-
The reaction conditions (temperature, time) may need to be optimized depending on the reactivity of the specific organometallic reagent.
-
Purify the resulting analogs by silica gel column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and inhibitor solution to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Structure-Activity Relationship (SAR) Exploration: A Hypothetical Case Study
To illustrate the process of SAR exploration, consider a hypothetical campaign targeting a generic kinase.
Initial Hit: this compound (IC₅₀ = 10 µM)
Strategy: Systematically modify the phenyl ring and the methanol moiety to probe for beneficial interactions within the kinase active site.
Visualization of SAR Exploration Workflow
Caption: A workflow for SAR exploration of the this compound scaffold.
Data Presentation: Hypothetical SAR Table
| Compound ID | R¹ (Phenyl Substitution) | R² (Methanol Modification) | Kinase IC₅₀ (µM) |
| 1 | H | OH | 10 |
| 2a | 3-F | OH | 5.2 |
| 2b | 4-F | OH | 8.9 |
| 3a | 3-OMe | OH | 2.1 |
| 3b | 4-OMe | OH | 0.5 |
| 4 | 4-OMe | OMe | 15.3 |
| 5 | 4-OMe | NH₂ | 0.1 |
| 6 | 3-F, 4-OMe | OH | 0.05 |
Interpretation of Hypothetical SAR:
-
Phenyl Ring: Substitution at the para-position of the phenyl ring is generally favorable, with electron-donating groups like methoxy leading to a significant increase in potency. This suggests the presence of a hydrogen bond acceptor or a polar pocket in this region of the kinase active site. A fluorine at the meta-position also enhances activity, likely through favorable hydrophobic or electrostatic interactions.
-
Methanol Moiety: The free hydroxyl group is crucial for activity, as its etherification leads to a dramatic loss of potency. This indicates that the hydroxyl group is a key hydrogen bond donor. Conversion to an amine further enhances potency, suggesting that a basic nitrogen atom can form a stronger interaction, possibly a salt bridge, with an acidic residue in the active site.
-
Lead Compound: The combination of a 4-methoxy and a 3-fluoro substituent on the phenyl ring with the free hydroxyl group results in a highly potent inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a highly attractive starting point for the development of novel therapeutics across a range of disease areas. Its favorable physicochemical properties, coupled with its synthetic tractability, make it an ideal platform for medicinal chemistry exploration. The strategic application of SAR studies, guided by a deep understanding of the target biology, can unlock the full potential of this privileged scaffold. Future work should focus on expanding the diversity of substituents on both the phenyl ring and the methanol moiety, as well as exploring alternative heterocyclic cores to further refine the pharmacological properties of this promising class of compounds.
References
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Arramshetti, V., Afzal, S., Jang, C., Lee, K., & Lee, C. O. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: Molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports, 7(1), 12483. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 064. [Link]
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Hassan, A. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4619. [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]
-
ResearchGate. (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. Retrieved from [Link]
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Application Note: Phenyl(tetrahydro-2H-pyran-4-yl)methanol as a Versatile Chiral Building Block in Modern Synthesis
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently found in natural products and synthetic drugs, where it often enhances solubility and metabolic stability.[1] When combined with a stereogenic carbinol center, as in phenyl(tetrahydro-2H-pyran-4-yl)methanol, it becomes a powerful chiral building block for introducing stereochemical complexity in drug development. This guide provides an in-depth exploration of the synthesis, chiral resolution, and strategic application of the enantiomers of this compound, complete with detailed protocols for researchers and drug development professionals.
Introduction: The Strategic Value of the Phenyl-THP-Methanol Scaffold
Chiral alcohols are foundational components in asymmetric synthesis, allowing for the controlled construction of enantiomerically pure molecules.[2] The title compound, this compound (CAS: 216087-92-2), is of particular interest due to the convergence of three key structural features:
-
The Phenyl Group: Provides a site for further functionalization via aromatic chemistry and can engage in crucial π-stacking interactions with biological targets.
-
The Tetrahydropyran Ring: A non-planar, saturated heterocycle that imparts favorable physicochemical properties and acts as a rigid scaffold to orient substituents in a defined three-dimensional space.[1]
-
The Chiral Secondary Alcohol: The stereocenter serves as a handle for building out molecular complexity and is the key to diastereoselective and enantioselective transformations.
The strategic placement of these groups makes this building block a valuable precursor for a range of pharmacologically active agents, including modulators of muscarinic acetylcholine receptors (mAChRs).[3]
Synthesis and Chiral Resolution
The practical application of a chiral building block begins with its efficient and scalable preparation in enantiomerically pure form. The most common route involves the synthesis of the racemic alcohol followed by a robust chiral resolution step.
Synthesis of Racemic this compound
The racemic alcohol is readily prepared via a Grignard reaction between a phenylmagnesium halide and the commercially available tetrahydro-4H-pyran-4-one. This organometallic addition to the ketone provides a direct and high-yielding route to the desired scaffold.
Causality Behind Experimental Choices: The Grignard reaction is a classic, reliable C-C bond-forming reaction. Tetrahydrofuran (THF) is the solvent of choice as it solvates the Grignard reagent, preventing aggregation and maintaining its reactivity. The reaction is conducted at low temperatures (0 °C to room temperature) to control the exothermic reaction and minimize side products. An acidic workup is required to protonate the intermediate magnesium alkoxide to yield the final alcohol.
Caption: Workflow for racemic alcohol synthesis.
Chiral Resolution via Lipase-Mediated Kinetic Resolution
Enzymatic kinetic resolution is a powerful and green method for separating enantiomers. Lipases, such as Novozym® 435 (immobilized Candida antarctica lipase B), are particularly effective at selectively acylating one enantiomer of a racemic secondary alcohol, leaving the other unreacted.[4][5] This difference in reaction rate allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol).
Trustworthiness of the Protocol: This method is self-validating. The progress of the resolution can be monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess (e.e.) for both the remaining starting material and the acylated product. The choice of acyl donor (e.g., vinyl acetate) is critical; vinyl acetate is an irreversible acylating agent, which prevents the reverse reaction and drives the resolution to completion.[4]
Caption: Lipase-mediated kinetic resolution workflow.
Application in Asymmetric Synthesis: A Case Study
The enantiopure forms of this compound are valuable intermediates. For instance, related THP-containing structures have been utilized in the development of selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs), a promising therapeutic strategy for schizophrenia.[3] The chiral alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) or an aldehyde, which then participates in key bond-forming reactions to construct the final target molecule.
Example Synthetic Transformation:
The chiral alcohol can be oxidized to the corresponding chiral ketone, which can then undergo a variety of stereocontrolled additions. Alternatively, it can be used in a Mitsunobu reaction to invert the stereocenter or introduce a new functional group with retention of configuration, depending on the nucleophile.
| Transformation Step | Reagents & Conditions | Product | Utility |
| Oxidation | Dess-Martin periodinane, CH₂Cl₂, rt | Phenyl(tetrahydro-2H-pyran-4-yl)methanone | Precursor for diastereoselective reductions or additions. |
| Activation | TsCl, Pyridine, 0°C to rt | Phenyl(tetrahydro-2H-pyran-4-yl)methyl tosylate | Substrate for Sₙ2 displacement with nucleophiles. |
| Etherification | NaH, R-X, THF | Phenyl(tetrahydro-2H-pyran-4-yl)methyl ether | Introduction of new side chains. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Racemic this compound
-
Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.6 g, 107 mmol).
-
Grignard Formation: Add 50 mL of anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (15.7 g, 100 mmol) in 100 mL of anhydrous THF via the dropping funnel. Maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Addition to Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) in 50 mL of anhydrous THF.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Work-up: Cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound as a white solid or colorless oil.[6]
Protocol 2: Enzymatic Kinetic Resolution
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve racemic this compound (5.0 g, 26 mmol) in 100 mL of tert-butyl methyl ether (t-BuOMe).
-
Addition of Reagents: Add vinyl acetate (3.4 g, 39 mmol, 1.5 equiv.) followed by Novozym® 435 (500 mg).
-
Reaction: Seal the flask and place it on an orbital shaker at room temperature (~25 °C). Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC.
-
Quenching: When the conversion reaches approximately 50% (typically 24-48 hours), stop the reaction by filtering off the enzyme beads and washing them with t-BuOMe.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of unreacted alcohol and the acetylated product can be separated by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Hydrolysis (to obtain the other enantiomer): Dissolve the purified ester in a 1:1 mixture of methanol and 2 M sodium hydroxide solution. Stir at room temperature until the reaction is complete (monitored by TLC). Neutralize with dilute HCl, extract with ethyl acetate, dry, and concentrate to yield the other pure alcohol enantiomer.
Conclusion
This compound is a high-value chiral building block whose utility stems from its straightforward synthesis and efficient resolution. The protocols and strategies outlined in this document provide a solid foundation for researchers to leverage this versatile scaffold in the asymmetric synthesis of complex, biologically active molecules. Its successful application underscores the importance of robust synthetic and resolution methodologies in advancing modern drug discovery programs.
References
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- White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.
- XD BIOCHEMS. (tetrahydro-2h-pyran-4-yl)methanol cas:14774-37-9.
-
MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Available from: [Link]
- RongNa Biotechnology Co., Ltd. This compound.
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PubChem. This compound | C12H16O2 | CID 59948998. Available from: [Link]
-
ResearchGate. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Available from: [Link]
-
Asymmetric Synthesis. Utilizing (R)-1-Phenylethanol as a Chiral Building Block. Available from: [Link]
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PubMed Central (PMC). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
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Protocol for the Large-Scale Synthesis of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Versatile Building Block
Phenyl(tetrahydro-2H-pyran-4-yl)methanol is a key chemical intermediate with growing importance in the pharmaceutical and fine chemical industries.[1] Its unique structure, featuring a phenyl group attached to a tetrahydropyran moiety, makes it a valuable building block for the synthesis of more complex molecules. This compound and its derivatives are instrumental in the development of novel therapeutic agents and other specialized chemical products. The tetrahydropyran ring, in particular, is a common scaffold in many biologically active compounds, contributing to favorable pharmacokinetic properties. The synthesis of this alcohol is a critical process, and a robust, scalable protocol is essential for meeting the demands of research and development.
This document provides a comprehensive guide to the large-scale synthesis of this compound. It details a reliable and scalable protocol, starting from the preparation of the key precursor, tetrahydro-2H-pyran-4-one, followed by a Grignard reaction with phenylmagnesium bromide. The protocol emphasizes safety, efficiency, and product purity, making it suitable for implementation in a pilot plant or manufacturing setting.
Chemical Pathway Overview
The synthesis is a two-step process. The first step involves the preparation of tetrahydro-2H-pyran-4-one, and the second step is the Grignard reaction to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Tetrahydro-2H-pyran-4-one
The starting material, tetrahydro-2H-pyran-4-one, can be synthesized from dihydropyran through an acid-catalyzed hydration reaction.
Protocol: Synthesis of Tetrahydro-2H-pyran-4-one
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dihydro-2H-pyran | C5H8O | 84.12 | 1.0 kg | 11.89 |
| Hydrochloric acid (conc.) | HCl | 36.46 | 50 mL | - |
| Diethyl ether | (C2H5)2O | 74.12 | 2.0 L | - |
| Sodium bicarbonate (sat. aq.) | NaHCO3 | 84.01 | 1.0 L | - |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | 200 g | - |
Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2.0 L of deionized water and 50 mL of concentrated hydrochloric acid.
-
Addition of Dihydropyran: Cool the acidic solution to 0-5 °C using an ice bath. Slowly add 1.0 kg of 3,4-dihydro-2H-pyran from the dropping funnel over a period of 2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Neutralization: Cool the reaction mixture again to 0-5 °C and slowly add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is approximately 7-8.
-
Extraction: Transfer the mixture to a large separatory funnel and extract with diethyl ether (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude tetrahydro-2H-pyran-4-one.
-
Purification: Purify the crude product by vacuum distillation to yield pure tetrahydro-2H-pyran-4-one.
Part 2: Large-Scale Synthesis of this compound via Grignard Reaction
This part details the core of the synthesis: the nucleophilic addition of a Grignard reagent to the prepared ketone.
Safety First: A Note on Large-Scale Grignard Reactions
Grignard reactions are highly exothermic and require strict anhydrous conditions.[2][3] On a large scale, the risk of a runaway reaction is significant.[2] Therefore, the following safety precautions are paramount:
-
Anhydrous Conditions: All glassware must be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be strictly anhydrous.[3]
-
Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas to prevent the ingress of moisture and oxygen.
-
Controlled Addition: The Grignard reagent must be added slowly and at a controlled rate to manage the exotherm.[4]
-
Emergency Preparedness: An ice bath should be readily available to cool the reaction in case of an uncontrolled exotherm. A fire extinguisher suitable for metal fires (Class D) should also be accessible.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and gloves resistant to the chemicals being used.[2]
Protocol: this compound Synthesis
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Tetrahydro-2H-pyran-4-one | C5H8O2 | 100.12 | 500 g | 4.99 |
| Phenylmagnesium bromide (3 M in diethyl ether) | C6H5MgBr | 181.31 | 2.0 L | 6.00 |
| Anhydrous diethyl ether | (C2H5)2O | 74.12 | 3.0 L | - |
| Saturated aqueous ammonium chloride | NH4Cl | 53.49 | 2.0 L | - |
| Diethyl ether (for extraction) | (C2H5)2O | 74.12 | 3.0 L | - |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | 300 g | - |
Procedure:
-
Reaction Setup: Assemble a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a stream of dry nitrogen.
-
Charging the Reactor: Charge the flask with 500 g of tetrahydro-2H-pyran-4-one dissolved in 2.0 L of anhydrous diethyl ether.
-
Grignard Reagent Addition: Cool the solution to 0 °C using an ice-salt bath. Slowly add 2.0 L of 3 M phenylmagnesium bromide solution in diethyl ether from the dropping funnel over a period of 3-4 hours. Maintain the internal temperature between 0 and 5 °C throughout the addition. A vigorous reaction will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 2.0 L of saturated aqueous ammonium chloride solution. This should be done with vigorous stirring. A white precipitate of magnesium salts will form.
-
Work-up and Extraction:
-
Filter the mixture through a pad of Celite to remove the magnesium salts. Wash the filter cake with diethyl ether (2 x 500 mL).
-
Transfer the filtrate to a large separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Combine all the organic layers.
-
-
Washing and Drying: Wash the combined organic layer with brine (1 x 1 L), and then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or a low-melting solid.
Purification of this compound
For large-scale purification, recrystallization or column chromatography can be employed.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate. This is often the most efficient method for large quantities.
-
Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]
Conclusion
This protocol provides a detailed and scalable method for the synthesis of this compound. By adhering to the outlined procedures and, most importantly, the stringent safety precautions, researchers and chemists can confidently produce this valuable intermediate in large quantities. The successful implementation of this protocol will facilitate the advancement of various research and development projects that rely on this versatile chemical building block.
References
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Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University. Retrieved from [Link]
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Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]
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What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]
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Grignard reaction safety. (2024, June 7). YouTube. Retrieved from [Link]
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This compound. (n.d.). RongNa Biotechnology Co., Ltd. Retrieved from [Link]
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Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. Retrieved from [Link]
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Sequential Methods for Di- and Tetrahydro-Pyranone Synthesis Enable Concise Access to Tuscolid δ-Lactone. (n.d.). PubMed Central. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Preparation method of tetrahydropyran-4-one and pyran-4-one. (n.d.). Google Patents.
-
(tetrahydro-2h-pyran-4-yl)methanol cas:14774-37-9. (n.d.). XD BIOCHEMS. Retrieved from [Link]
-
Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. (n.d.). PubMed Central. Retrieved from [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ResearchGate. Retrieved from [Link]
-
Grignard Reaction with Phenylmagnesium Bromide. (n.d.). Scribd. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (n.d.). ResearchGate. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. (2019, August 20). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: The Role of Phenyl(tetrahydro-2H-pyran-4-yl)methanol as a Key Intermediate in API Synthesis
Abstract
This technical guide provides a comprehensive overview of phenyl(tetrahydro-2H-pyran-4-yl)methanol, a pivotal intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). We delve into its synthesis, characterization, and strategic application, underpinned by detailed, field-proven protocols. The document is structured to provide researchers, medicinal chemists, and drug development professionals with both the theoretical causality and practical methodologies required for its effective utilization. We explore two primary synthetic routes to the intermediate and present a representative protocol for its subsequent elaboration, reflecting its utility in constructing diverse molecular scaffolds for drug discovery.
Introduction: The Strategic Importance of the Tetrahydropyran Moiety
This compound (CAS No: 216087-92-2) is a secondary alcohol featuring both a phenyl group and a saturated tetrahydropyran (THP) ring.[1][2] This unique combination of an aromatic and an aliphatic heterocyclic motif makes it a valuable building block in medicinal chemistry. The THP ring is a widely recognized "privileged scaffold" in drug design.[3] Its inclusion in a molecule can significantly enhance pharmacokinetic properties, such as aqueous solubility and metabolic stability, when compared to more lipophilic or metabolically labile groups.[3] Consequently, intermediates like this compound serve as crucial starting points for the synthesis of novel therapeutic agents, including modulators for challenging targets like G-protein coupled receptors.[4][5][6]
This guide offers an in-depth examination of the synthesis of this intermediate and provides a practical protocol for its use in further synthetic transformations, showcasing its role in the rapid generation of compound libraries for screening and lead optimization.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved via several routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. We will detail two of the most reliable and widely applicable methods: Grignard addition to an aldehyde and catalytic reduction of a ketone.
Method A: Grignard Reaction Protocol
This is a classic and highly effective carbon-carbon bond-forming reaction. It involves the nucleophilic addition of a phenyl Grignard reagent to tetrahydro-2H-pyran-4-carbaldehyde. The primary challenge in any Grignard reaction is the strict exclusion of water, which would quench the highly basic organometallic reagent.[7]
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Tetrahydro-2H-pyran-4-carbaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. All glassware must be rigorously oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) to remove all traces of moisture.[8] A drying tube containing calcium sulfate should be placed atop the condenser.[8]
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
In the addition funnel, prepare a solution of bromobenzene in anhydrous THF.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating or sonication may be required to start the reaction.[7]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours to ensure complete formation of phenylmagnesium bromide.[8]
-
-
Addition Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Prepare a solution of tetrahydro-2H-pyran-4-carbaldehyde in anhydrous THF and add it dropwise to the Grignard reagent via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C and quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]
-
Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound as a white powder or colorless oil.[9]
-
Method B: Ketone Reduction Protocol
An alternative route involves the reduction of the corresponding ketone, 4-benzoyl-tetrahydro-2H-pyran. This method is often preferred for its operational simplicity and tolerance to trace amounts of moisture compared to the Grignard reaction. Catalytic hydrogenation is a green and efficient method for this transformation.[10][11]
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
4-benzoyl-tetrahydro-2H-pyran
-
Palladium on Carbon (Pd/C, 5-10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Parr Hydrogenator or similar hydrogenation apparatus
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel (Parr shaker bottle), dissolve 4-benzoyl-tetrahydro-2H-pyran in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere to prevent ignition of the dry catalyst in air.
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen (typically 3-4 bar) and begin vigorous shaking or stirring.
-
The reaction is typically exothermic and can be monitored by the uptake of hydrogen. Continue until hydrogen consumption ceases (usually 4-12 hours).
-
-
Work-up and Purification:
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the product, which is often of high purity. Further purification by chromatography or recrystallization can be performed if necessary.
-
Data Summary: Synthesis Parameters
| Parameter | Method A: Grignard Reaction | Method B: Catalytic Hydrogenation |
| Key Reagents | Phenylmagnesium bromide, Tetrahydro-2H-pyran-4-carbaldehyde | 4-benzoyl-tetrahydro-2H-pyran, H₂, Pd/C |
| Solvent | Anhydrous THF | Methanol, Ethanol |
| Temperature | 0 °C to Room Temp. | Room Temp. |
| Pressure | Atmospheric | 3-4 bar H₂ |
| Key Advantage | Excellent for C-C bond formation | High yield, high purity, operational simplicity |
| Key Challenge | Strict moisture exclusion required | Handling of pyrophoric catalyst and H₂ gas |
Diagram: Synthetic Workflow
Caption: Synthetic routes to this compound.
Application in API Synthesis: Elaboration to a Privileged Scaffold
Once synthesized, this compound is not an endpoint but a versatile node for further molecular elaboration. Its secondary alcohol group is a prime handle for introducing new functionality through esterification, etherification, or substitution reactions. This allows for its incorporation into larger, more complex molecules designed for therapeutic applications, such as inhibitors of phosphodiesterase 4 (PDE4) or receptor modulators.[12]
Below is a representative protocol for a Williamson ether synthesis, a robust method for coupling the intermediate with an aromatic system—a common step in building drug-like molecules.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize a representative ether by coupling this compound with 4-fluorobenzonitrile, demonstrating its utility as a scaffold.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4-Fluorobenzonitrile
-
Water, Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation:
-
In an oven-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium alkoxide.
-
-
Nucleophilic Aromatic Substitution (SₙAr):
-
Add a solution of 4-fluorobenzonitrile in anhydrous DMF to the alkoxide suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.
-
Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ether product.
-
Diagram: Application Workflow
Caption: Elaboration of the intermediate into advanced API precursors.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.
-
Safety: The compound may cause skin and serious eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[13]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[14] Avoid creating dust if handling the solid form.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[1] It should be stored away from strong oxidizing agents.
Conclusion
This compound is a demonstrably valuable and versatile intermediate for pharmaceutical research and development. The synthetic protocols provided herein offer reliable and scalable methods for its production. Furthermore, its strategic application in subsequent coupling reactions, such as the Williamson ether synthesis detailed, highlights its utility in building complex molecular architectures. By leveraging this intermediate, researchers can efficiently access novel compound libraries, accelerating the discovery of next-generation therapeutics.
References
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- Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Org. Synth. 2018, 95, 46-59.
- TCI Chemicals. SAFETY DATA SHEET: Tetrahydropyran-4-methanol.
- Fisher Scientific. SAFETY DATA SHEET: Tetrahydro-2H-pyran-4-ylmethanol. (2024-03-30).
- Carl ROTH. SAFETY DATA SHEET: Phenylmethanol.
- PubChem, National Center for Biotechnology Information. This compound. CID 59948998.
- Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application.
- Pharma Noble Chem Ltd. Pharma API Intermediates.
- Akama, T., et al. Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorg Med Chem Lett. 2009;19(8):2129-32.
- U.S. Patent US20190023724A1.
- Singh, R., et al.
- Baker, S. J., et al. Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). J. Med. Chem. 2006;49(15):4447-4450.
- BenchChem. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols.
- Gregory, A. W., et al. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. RSC Med. Chem. 2021;12(8):1377-1389.
- YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020-10-28).
- YouTube. Grignard Reaction Experiment Part 1, Prelab. (2020-10-26).
- Al-Obaid, A. M., et al. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC. Molecules. 2022;27(14):4586.
- Grassi, G., et al. Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angew. Chem. Int. Ed. 2021;60(25):13677-13682.
- Ordóñez, M., et al. Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein J. Org. Chem. 2016;12:2139-2151.
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Application Note: High-Throughput Quantification of Phenyl(tetrahydro-2H-pyran-4-yl)methanol Using Validated Chromatographic Methods
Abstract
This application note provides a comprehensive guide to the quantitative analysis of phenyl(tetrahydro-2H-pyran-4-yl)methanol, a key intermediate in pharmaceutical synthesis.[1] Ensuring the purity and concentration of this compound is critical for downstream process efficiency and final product quality. We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a confirmatory Gas Chromatography with Flame Ionization Detection (GC-FID) method. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, with a focus on the causality behind experimental choices. All methodologies are presented with detailed validation protocols according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and trustworthiness.[2][3]
Introduction and Analyte Properties
This compound is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[4] Its structure, featuring a phenyl group attached to a tetrahydropyran methanol moiety, dictates the optimal analytical strategies. The phenyl group serves as a chromophore, making it suitable for UV-based detection, while its molecular weight and polarity are amenable to both reversed-phase liquid chromatography and gas chromatography. Accurate and precise quantification is essential for controlling reaction stoichiometry, assessing yield, and ensuring the purity of active pharmaceutical ingredients (APIs).
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | PubChem[4] |
| Molecular Weight | 192.25 g/mol | PubChem[4] |
| IUPAC Name | (phenyl)(oxan-4-yl)methanol | PubChem[4] |
| Appearance | White powder (typical) | RongNa Biotechnology[1] |
Method Selection Rationale: HPLC-UV vs. GC-FID
The selection of an analytical method is governed by the physicochemical properties of the analyte and the intended purpose of the analysis.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the preferred method for routine quality control in pharmaceutical settings. The rationale is threefold:
-
Specificity & Sensitivity: The phenyl group in the analyte possesses a strong UV absorbance, allowing for sensitive and specific detection.
-
Robustness: Reversed-phase HPLC is a highly mature and robust technique, suitable for a wide range of polar to moderately non-polar compounds.
-
Versatility: The method can be readily adapted to quantify not only the main compound but also potential impurities and degradation products, often within the same analytical run.
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This serves as an excellent orthogonal or confirmatory technique.
-
Orthogonal Principle: GC separates compounds based on their volatility and boiling point, a different principle from HPLC's polarity-based separation. This makes it ideal for confirming purity and identifying any co-eluting species from the HPLC method.
-
High Resolution: Capillary GC columns provide extremely high separation efficiency for volatile and semi-volatile compounds.
-
Universal Carbon Detection: The Flame Ionization Detector (FID) responds proportionally to the number of carbon atoms, making it a reliable quantitative tool for organic molecules without requiring a chromophore.[5]
-
Primary Method: Reversed-Phase HPLC-UV
This section details a validated RP-HPLC-UV method for the routine quantification of this compound.
Experimental Protocol
3.1.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Variable Wavelength Detector (VWD).
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), this compound reference standard (>99% purity).
3.1.2. Chromatographic Conditions The following conditions are a robust starting point and should be optimized for the specific system in use.
Table 2: HPLC-UV Method Parameters
| Parameter | Setting | Rationale |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Provides good retention and peak shape for a molecule of this polarity on a C18 column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable run times. |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing viscosity fluctuations and improving peak symmetry. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | 254 nm | The phenyl chromophore exhibits strong absorbance at this common wavelength. A UV scan (200-400 nm) is recommended to determine the precise λmax for maximum sensitivity. |
| Run Time | 10 minutes | Sufficient to allow for elution of the main peak and any potential late-eluting impurities. |
3.1.3. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards (5 - 200 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase. A minimum of five concentration levels is recommended for establishing linearity.[6]
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., ~100 µg/mL).
Method Validation Protocol (ICH Q2(R2))
Method validation is the documented process that proves an analytical method is acceptable for its intended purpose.[7] The following parameters must be assessed according to ICH guidelines.[2][6][8]
Caption: HPLC method validation workflow based on ICH Q2(R2) guidelines.
Step-by-Step Validation:
-
Specificity: Analyze blank (mobile phase), placebo (matrix without analyte), and a spiked sample. The analyte peak should be free from interference from other components.
-
Linearity: Analyze the calibration standards (5-200 µg/mL) in triplicate. Plot the average peak area versus concentration and perform a linear regression.
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.
-
Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally introduce small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Expected Performance Characteristics
Table 3: Typical HPLC-UV Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criterion | Reference |
| Linearity (r²) | ≥ 0.995 | ICH Q2(R2)[2][6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | ICH Q2(R2)[2][6] |
| Precision (%RSD) | ≤ 2.0% | ICH Q2(R2)[2][8] |
| Specificity | No interference at the retention time of the analyte. | ICH Q2(R2)[2][6] |
| LOD | 0.5 µg/mL (Typical) | N/A |
| LOQ | 1.5 µg/mL (Typical) | N/A |
Confirmatory Method: Gas Chromatography (GC-FID)
This section details a validated GC-FID method suitable for confirming the identity and purity of this compound.
Experimental Protocol
4.1.1. Instrumentation and Materials
-
GC System: Agilent 8890 GC or equivalent, equipped with a Split/Splitless inlet, Flame Ionization Detector (FID), and autosampler.
-
Column: Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.
-
Reagents: Dichloromethane (GC grade), this compound reference standard (>99% purity), Carrier Gas (Helium or Hydrogen), FID Gases (Hydrogen, Air).
4.1.2. Chromatographic Conditions
Table 4: GC-FID Method Parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Inlet Mode | Split (Ratio 20:1) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas providing good efficiency. |
| Oven Program | 150 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of the analyte from any lower-boiling point solvents or higher-boiling point impurities. |
| Detector Temperature | 300 °C | Prevents condensation of the analyte and other compounds as they exit the column. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
4.1.3. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration and Sample Solutions: Prepare as described in the HPLC section (3.1.3), using dichloromethane as the diluent.
Caption: General workflow for sample analysis using the GC-FID method.
Method Validation and Expected Performance
The validation protocol for the GC-FID method follows the same ICH Q2(R2) principles outlined in section 3.2.
Table 5: Typical GC-FID Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 3.0% |
| Specificity | No interference at the retention time of the analyte. |
| LOD | 1 µg/mL (Typical) |
| LOQ | 3 µg/mL (Typical) |
Conclusion
This application note presents two fully validated, robust, and reliable methods for the quantification of this compound. The primary HPLC-UV method is ideal for high-throughput, routine quality control analysis in a regulated environment. The orthogonal GC-FID method provides a strong confirmatory tool, ensuring a comprehensive analytical characterization of the compound. Both protocols are grounded in the principles of the ICH Q2(R2) guideline, ensuring that the generated data is trustworthy and fit for purpose in a drug development setting.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]
-
International Journal of PharmTech Research. (2010). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Revista UPR. (n.d.). Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns. Retrieved from [Link]
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- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
using phenyl(tetrahydro-2H-pyran-4-yl)methanol in the synthesis of protease inhibitors.
Topic: Strategic Application of Phenyl(tetrahydro-2H-pyran-4-yl)methanol in the Synthesis of Advanced Protease Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Role of Scaffolds in Protease Inhibitor Design
The development of protease inhibitors (PIs) represents a landmark achievement in modern medicine, particularly in the management of viral diseases like HIV/AIDS.[1][2] The effectiveness of first-generation PIs was often hampered by poor pharmacokinetic profiles and the rapid emergence of viral resistance.[1] This necessitated a shift in design strategy, moving away from purely peptidic molecules towards scaffolds that could establish more robust and durable interactions with the enzyme's active site.
A key advancement in this area has been the incorporation of rigid cyclic ethers, such as the tetrahydropyran (THP) moiety.[1][3] Unlike flexible alkyl chains, the constrained conformation of the THP ring can reduce the entropic penalty upon binding and orient substituents in a highly predictable manner. Furthermore, the ether oxygen can act as a crucial hydrogen bond acceptor, forming interactions with the backbone of the protease active site. This "backbone binding" is a powerful strategy to combat drug resistance, as mutations in the active site that would disrupt these interactions are often detrimental to the virus itself.[4][5]
This document provides a detailed guide on the synthetic utility of a specific and versatile building block: This compound . We will explore its strategic importance, provide detailed protocols for its incorporation into PI scaffolds, and explain the chemical rationale behind these methodologies.
Strategic Value of the Phenyl(tetrahydro-2H-pyran-4-yl) Moiety
The title compound, this compound, is not merely a linker but a strategic component that imparts several desirable properties to a final inhibitor molecule.
-
Structural Rigidity and Pre-organization: The saturated six-membered THP ring serves as a rigid scaffold.[6] This conformational constraint is critical for positioning the pendant phenyl group and the reactive methanol functionality into specific subsites (e.g., S1/S2) of the protease active site with high fidelity.
-
Enhanced Binding Interactions: The oxygen atom within the THP ring is a key pharmacophoric feature. It can form strong hydrogen bonds with the backbone amide protons of key aspartic acid residues (e.g., Asp29, Asp30) in the HIV protease active site.[5] These interactions are less susceptible to side-chain mutations, leading to inhibitors with a higher barrier to resistance.
-
Synthetic Handle for Derivatization: The primary alcohol of the methanol group provides a reliable and versatile point of attachment for coupling the fragment to the core of the inhibitor. This hydroxyl group can be readily activated for various coupling chemistries, allowing for modular synthesis.
-
Improved Physicochemical Properties: The THP scaffold is a recognized element in medicinal chemistry for improving properties like solubility and metabolic stability compared to more traditional peptidic structures.[3][7][8]
The overall strategy involves leveraging this building block to construct non-peptidic P2 ligands that effectively mimic the transition state of the natural substrate, leading to highly potent and resilient inhibitors.[9][10]
General Synthetic Workflow
The incorporation of this compound into a protease inhibitor typically follows a two-stage process: activation and coupling . The hydroxyl group is first converted into a more reactive species, which is then coupled with a nucleophilic site (commonly a primary or secondary amine) on the inhibitor's core structure.
Diagram 1: General workflow for incorporating the THP building block.
Detailed Experimental Protocols
The following protocols are representative methods for the activation and coupling of this compound.
Protocol 1: Activation via 4-Nitrophenyl Carbonate Formation
This protocol details the conversion of the alcohol to an activated mixed carbonate, a stable intermediate that reacts cleanly with amines. This is a well-established method for preparing alcohols for urethane linkage formation in PI synthesis.[9][10]
Objective: To synthesize (phenyl(tetrahydro-2H-pyran-4-yl)methyl) (4-nitrophenyl) carbonate.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density |
|---|---|---|---|
| This compound | C₁₂H₁₆O₂ | 192.25 | - |
| 4-Nitrophenyl chloroformate | C₇H₄ClNO₄ | 201.56 | - |
| Pyridine | C₅H₅N | 79.10 | 0.982 g/mL |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 1.326 g/mL |
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Dissolve 4-nitrophenyl chloroformate (1.2 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the 4-nitrophenyl chloroformate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure activated carbonate.
Trustworthiness Check (Self-Validation): The success of this activation is critical. The product should be characterized by ¹H NMR to confirm the incorporation of the 4-nitrophenyl group and by LC-MS to verify the correct mass. The intermediate is typically a stable, pale-yellow solid.
Protocol 2: Coupling to a Representative Amino Alcohol Core
This protocol describes the coupling of the activated THP intermediate with a generic amino alcohol, a core structure common to many HIV protease inhibitors.[2]
Objective: To form a urethane linkage between the activated THP moiety and an amine-containing scaffold.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density |
|---|---|---|---|
| Activated THP Carbonate (from Protocol 1) | C₁₉H₁₉NO₆ | 357.36 | - |
| Representative Amino Alcohol Core (e.g., (2S,3R)-3-amino-1,2-epoxy-4-phenylbutane) | C₁₀H₁₃NO | 163.22 | - |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.726 g/mL |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 0.889 g/mL |
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the representative amino alcohol core (1.0 eq) in anhydrous THF (approx. 0.1 M).
-
Add triethylamine (Et₃N) (2.0 eq) to the solution.
-
In a separate flask, dissolve the activated THP carbonate (from Protocol 1) (1.1 eq) in anhydrous THF.
-
Add the carbonate solution to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product via flash column chromatography to obtain the final inhibitor scaffold.
Causality Behind Choices:
-
Solvent: THF is an excellent choice as it is aprotic and effectively dissolves both polar and non-polar reactants without interfering with the reaction.[10]
-
Base: Triethylamine acts as a base to neutralize the 4-nitrophenol byproduct, driving the reaction to completion.
-
Stoichiometry: A slight excess of the activated carbonate is used to ensure complete consumption of the valuable amino alcohol core.
Mechanistic Rationale of the Coupling Reaction
The formation of the stable urethane bond is a classic nucleophilic acyl substitution reaction. The amine of the core scaffold acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated carbonate.
Diagram 2: Mechanism of urethane bond formation.
Summary and Outlook
This compound is a high-value building block for the synthesis of next-generation protease inhibitors. Its rigid, hydrogen-bond-accepting THP scaffold provides a powerful platform for designing inhibitors with high potency and an improved resistance profile. The straightforward activation and coupling protocols described herein offer a reliable and modular route for its incorporation into complex molecular architectures. Future work in this area may involve further functionalization of the phenyl ring or the synthesis of stereoisomers of the core alcohol to probe different regions of the protease binding pocket, continuing the rational design of superior therapeutic agents.
References
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-
PubMed Central. (2012). Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. Available at: [Link]
- Wikipedia. Tetrahydropyran.
-
PubChem. This compound. Available at: [Link]
-
PubMed Central. (2010). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation. Available at: [Link]
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- BLDpharm. 216087-92-2|this compound.
- The Royal Society of Chemistry. Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance.
-
PubMed Central. (2014). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Available at: [Link]
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reaction conditions for the etherification of phenyl(tetrahydro-2H-pyran-4-yl)methanol
Application Note & Protocol
Topic: Reaction Conditions for the Etherification of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Etherification of a Privileged Scaffold
The this compound moiety is a significant structural motif in contemporary medicinal chemistry.[1][2] Its unique three-dimensional structure, combining a rigid aromatic ring with a flexible, saturated heterocyclic system, makes it a valuable scaffold for designing ligands that can effectively probe the complex topographies of biological targets. The secondary alcohol group serves as a critical handle for synthetic diversification, allowing for the introduction of various functionalities to modulate the molecule's physicochemical properties.
Etherification of this alcohol is a key transformation in drug discovery programs. The conversion of the hydroxyl group to an ether linkage can profoundly impact a molecule's profile by:
-
Modulating Lipophilicity: Influencing solubility, cell permeability, and plasma protein binding.
-
Improving Metabolic Stability: Masking a potential site of phase II metabolism (glucuronidation).
-
Enhancing Target Engagement: Introducing new vectors for interaction with the target protein or acting as a key pharmacophoric element.
This document provides a comprehensive guide to the , focusing on the robust and widely applicable Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss alternative methodologies such as Phase-Transfer Catalysis (PTC).
Core Methodology: The Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains the most reliable and versatile method for preparing unsymmetrical ethers.[3] The reaction proceeds via a two-step mechanism involving the formation of an alkoxide followed by a bimolecular nucleophilic substitution (SN2) reaction.[3][4]
Mechanism of Action
-
Deprotonation: The first step is the deprotonation of the alcohol using a strong base to form a highly nucleophilic alkoxide ion. For unactivated secondary alcohols like this compound, strong bases such as sodium hydride (NaH) or potassium hydride (KH) are preferred.[4][5][6] These bases irreversibly deprotonate the alcohol, driving the equilibrium towards the alkoxide and liberating hydrogen gas (H₂), which bubbles out of the solution.[4][5]
-
SN2 Attack: The resulting alkoxide then acts as a potent nucleophile, attacking a suitable electrophile (typically a primary alkyl halide or sulfonate) in an SN2 fashion.[3][6] This step involves a backside attack on the electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral. For the Williamson synthesis to be efficient, the electrophile must be sterically unhindered. Methyl, primary, allylic, and benzylic halides are ideal substrates.[4][5] Secondary and tertiary halides are prone to undergo E2 elimination as a competing side reaction, leading to the formation of alkenes instead of the desired ether.[5][7]
Caption: Mechanism of the Williamson Ether Synthesis.
Protocol 1: Williamson Ether Synthesis using Sodium Hydride
This protocol describes a general procedure for the benzylation of this compound.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Ensure it is dry. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Handle with care under an inert atmosphere. |
| Benzyl Bromide | ≥99% | Sigma-Aldrich | Lachrymator; handle in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma | A polar aprotic solvent is crucial.[5] |
| Hexanes | Anhydrous | Fisher Scientific | For washing the NaH dispersion. |
| Saturated Ammonium Chloride (NH₄Cl) Solution | ACS Grade | - | For quenching the reaction. |
| Diethyl Ether (Et₂O) | ACS Grade | - | For extraction. |
| Brine (Saturated NaCl solution) | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic phase. |
Experimental Workflow
Caption: General workflow for Williamson ether synthesis.
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq., 60% dispersion in oil) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
NaH Wash: Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexane wash each time.[8]
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.
-
Alcohol Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred NaH slurry at 0 °C.
-
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.[5][9]
-
Alkylating Agent Addition: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to stir overnight, gradually warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine.[9] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Protocol 2: Phase-Transfer Catalysis (PTC) Etherification
Phase-Transfer Catalysis (PTC) offers a milder and often more environmentally friendly alternative to using strong, moisture-sensitive bases like NaH.[10][11] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide or alkoxide ion from an aqueous phase to the organic phase where the reaction occurs.[11][12]
Key Reagents
| Reagent | Role | Notes |
| Sodium Hydroxide (NaOH) | Base | 50% aqueous solution is commonly used. |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | Other "quat" salts can also be effective.[13] |
| Toluene or Dichloromethane | Organic Solvent | The reaction is biphasic. |
Step-by-Step Procedure
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), the alkyl halide (1.2 eq.), toluene, and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Base Addition: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (5.0 eq.).
-
Reaction: Heat the biphasic mixture to 50-60 °C and stir vigorously for 6-12 hours. The vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting alcohol is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with water. Transfer to a separatory funnel and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Incomplete deprotonation (Protocol 1). | Ensure NaH is active and washed properly. Use a truly anhydrous solvent. Allow sufficient time for H₂ evolution to cease. |
| Inactive alkylating agent. | Use a fresh bottle of the alkyl halide/sulfonate. | |
| Poor mixing (Protocol 2). | Increase the stirring speed to ensure efficient phase transfer. | |
| Recovery of Starting Alcohol | Insufficient base or alkylating agent. | Re-check stoichiometry; use a slight excess of the base and alkylating agent (e.g., 1.2 eq.). |
| Formation of Alkene Side Product | Use of a secondary or tertiary alkyl halide. | The Williamson synthesis is an SN2 reaction; use only methyl or primary alkyl halides to avoid E2 elimination.[4][5] |
| High reaction temperature. | Run the reaction at a lower temperature. Elimination is favored at higher temperatures. | |
| Complex Mixture of Products | Wet reagents or solvent. | Ensure all glassware is oven-dried and reagents/solvents are anhydrous, especially for Protocol 1. |
Conclusion
The etherification of this compound is a critical transformation for modifying this privileged scaffold in drug discovery. The Williamson ether synthesis, utilizing a strong base like sodium hydride in an anhydrous polar aprotic solvent, stands as the most robust and high-yielding method. For applications where milder conditions are desirable, Phase-Transfer Catalysis provides an excellent alternative. Careful selection of the base, solvent, and, most importantly, a sterically unhindered alkylating agent is paramount to achieving a successful and clean conversion.
References
- Ilham, Z., Firdaus, M., & Wibowo, A. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. PROCEEDINGS PIT IAGI 51st 2022 MAKASSAR.
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McFarlane, J. S., Ropel, M. E., & Videa, M. F. (2010). Ionic Liquids as Phase-Transfer Catalysts: Etherification Reaction of 1-Octanol with 1-Chlorobutane. Industrial & Engineering Chemistry Research, 49(10), 4520–4524. [Link]
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OrgoSolver. Williamson Ether Synthesis (NaH + R′–X). OrgoSolver. [Link]
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Chemistry LibreTexts. (2023). 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]
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Reddy, P. S., et al. (2002). A new phase transfer catalyst and its applications in organic transformations. Synthetic Communications, 32(18), 2797–2802. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Sengar, M. R. S., & Patel, D. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 21(1). [Link]
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Okano, T., et al. (1985). Direct Etherification of Alkyl Halides by Sodium Hydride in the Presence of N,N-Dimethylformamide. Journal of Organic Chemistry. [Link]
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Wang, Y., et al. (2011). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Chinese Journal of Organic Chemistry. [Link]
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Rubottom, G. M., & Chabala, J. C. (1972). N-ALKYLATION OF INDOLES USING SODIUM HYDRIDE/HEXAMETHYLPHOSPHORIC TRIAMIDE. Organic Syntheses. [Link]
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Utah Tech University. Williamson Ether Synthesis. Utah Tech University Chemistry Department. [Link]
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Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal. [Link]
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Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. RSC Advances, 5(104), 85387–85391. [Link]
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Zhang, X., et al. (2014). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Advanced Materials Research. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC. Molecules, 27(14), 4598. [Link]
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The Organic Chemistry Tutor. (2018). ether synthesis through acid-catalysis. YouTube. [Link]
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Wang, Y., et al. (2023). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Journal of the Brazilian Chemical Society. [Link]
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Organic Chemistry Portal. Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
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Birlirakis, N., et al. (2009). Regioselective Alkylation of 3,4-Dihydro-2H-pyran by Xanthate-mediated free Radical Nonchain Process. ARKIVOC. [Link]
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Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
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Chemdad. (αS)-Tetrahydro-α-phenyl-2H-pyran-4-methanol. Chongqing Chemdad Co., Ltd. [Link]
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Application Note: Preparative HPLC Purification of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
<
Abstract
This application note presents a detailed and robust protocol for the preparative high-performance liquid chromatography (HPLC) purification of phenyl(tetrahydro-2H-pyran-4-yl)methanol. This compound is a valuable intermediate in the synthesis of various biologically active molecules. Achieving high purity is critical for subsequent synthetic steps and biological assays. This guide provides a comprehensive workflow, from method development on an analytical scale to a successfully scaled-up preparative separation. Both reversed-phase and normal-phase chromatography approaches are considered, with a primary focus on a reversed-phase method due to its broad applicability and robustness.[1][2]
Introduction
This compound is a key building block in medicinal chemistry. Its structural motif, featuring a phenyl group and a tetrahydropyran ring, is present in a variety of pharmacologically active agents. The purity of this intermediate directly impacts the yield and purity of the final active pharmaceutical ingredient (API). Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex reaction mixtures, ensuring the high purity required for research and drug development.[3][4][5] This document provides a step-by-step guide for researchers, scientists, and drug development professionals to effectively purify this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful separation method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [6] |
| Molecular Weight | 192.25 g/mol | [6] |
| XLogP3 | 1.7 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
The XLogP3 value of 1.7 suggests that the compound is moderately non-polar, making it suitable for reversed-phase chromatography. The presence of hydroxyl and ether functional groups allows for interactions in both reversed-phase and normal-phase modes.[7]
Method Development and Strategy
The purification strategy begins with method development at the analytical scale to conserve sample and solvent.[8] The optimized analytical method is then scaled up for preparative purification.
Mode of Chromatography Selection
-
Reversed-Phase (RP) HPLC: This is the most common and often preferred mode for compounds of moderate polarity.[1][2] It utilizes a non-polar stationary phase and a polar mobile phase.[7] Given the physicochemical properties of this compound, RP-HPLC is an excellent starting point.
-
Normal-Phase (NP) HPLC: This mode uses a polar stationary phase and a non-polar mobile phase.[7] It can be advantageous for separating isomers or when the compound has poor solubility in aqueous mobile phases.[7][9]
This application note will primarily focus on the development of a reversed-phase method.
Initial Analytical Method Screening
The goal of the initial screening is to find a suitable stationary phase and mobile phase combination that provides good peak shape and retention for the target compound.
Caption: Workflow for HPLC Purification.
Experimental Protocols
Materials and Reagents
-
Instrumentation: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, a UV-Vis or diode-array detector (DAD), and a fraction collector.[10]
-
Columns:
-
Analytical: C18, 4.6 x 150 mm, 5 µm particle size
-
Preparative: C18, 21.2 x 150 mm, 5 µm particle size (or other suitable dimension)
-
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.[11]
-
Sample Solvent: A mixture of the mobile phase components, such as 50:50 ACN:water or MeOH:water, to ensure good solubility and peak shape.[12]
Sample Preparation
-
Dissolution: Dissolve the crude this compound in the minimum amount of the sample solvent to achieve complete dissolution. A starting concentration for preparative runs is typically between 10-50 mg/mL.[10]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10]
Analytical Method Development Protocol
-
Column: Install the analytical C18 column.
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (due to the phenyl group).
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Initial Gradient:
-
Start with a broad gradient to determine the approximate elution conditions. For example, 5% to 95% B over 15 minutes.
-
Based on the initial run, a more focused gradient can be developed to improve the resolution between the target compound and impurities.
-
| Parameter | Condition 1 (ACN) | Condition 2 (MeOH) |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B in 15 min | 5-95% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
Rationale for Mobile Phase Choice: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[3] They offer different selectivities, and screening both can lead to a better separation.[13] Methanol, being a protic solvent, can offer unique selectivity for compounds with hydrogen bonding capabilities.[3]
Scaling Up to Preparative HPLC
Once an optimized analytical method is established, the parameters are scaled up for the preparative column. The goal is to maintain the resolution achieved at the analytical scale.[8]
Scaling Factor (SF):
SF = (d_prep² / d_anal²)
Where d_prep is the inner diameter of the preparative column and d_anal is the inner diameter of the analytical column.
For a 21.2 mm ID preparative column and a 4.6 mm ID analytical column: SF = (21.2² / 4.6²) ≈ 21.2
Scaled Parameters:
-
Flow Rate (F_prep): F_prep = F_anal * SF
-
F_prep = 1.0 mL/min * 21.2 = 21.2 mL/min
-
-
Injection Volume (V_prep): The loading amount can be significantly increased. A loading study is recommended to determine the maximum sample load without compromising resolution.
-
Gradient Time (t_prep): The gradient time should remain the same to maintain resolution.
| Parameter | Analytical | Preparative (Scaled) |
| Column ID | 4.6 mm | 21.2 mm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 5-10 µL | Dependent on loading study |
| Gradient Time | 15 min | 15 min |
Preparative HPLC Purification Protocol
-
System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the filtered crude sample solution.
-
Chromatographic Run: Run the scaled-up gradient method.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.[10] Fraction collection can be triggered by time, threshold, or slope.[14][15]
-
Post-Purification Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Solvent Removal: Combine the pure fractions. Remove the organic solvent using a rotary evaporator, followed by lyophilization or liquid-liquid extraction to obtain the purified compound.
Sources
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Application Notes & Protocols: The Role of Phenyl(tetrahydro-2H-pyran-4-yl)methanol in Asymmetric Synthesis
Abstract
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Phenyl(tetrahydro-2H-pyran-4-yl)methanol emerges as a valuable chiral building block, offering a unique combination of steric and electronic properties derived from its phenyl group and the conformationally rigid tetrahydropyran (THP) ring. The THP moiety is a privileged scaffold found in numerous bioactive molecules and natural products, making this alcohol an attractive starting material.[1][2] This guide provides an in-depth exploration of the strategic application of this compound in asymmetric synthesis, detailing its use as a chiral auxiliary and as a precursor for sophisticated chiral ligands. The protocols herein are designed to be robust and illustrative, providing researchers with the foundational knowledge to leverage this versatile reagent in their synthetic campaigns.
Introduction: The Strategic Value of a Chiral Synthon
This compound, with its defined stereocenter at the carbinol position, is more than a simple alcohol. It represents a strategic entry point into complex chiral architectures. Its utility stems from three core attributes:
-
Inherent Chirality: The molecule possesses a stereogenic center that can be used to control the formation of new stereocenters in subsequent reactions.
-
Structural Rigidity: The tetrahydropyran ring exists in a stable chair conformation, which limits conformational flexibility. This rigidity is crucial for creating a predictable and well-defined chiral environment, essential for high stereoselectivity.
-
Functionality: The hydroxyl group is a versatile handle for derivatization, allowing the chiral unit to be temporarily attached to a substrate as an auxiliary or to be elaborated into a more complex chiral ligand.
This document will dissect these applications, moving from conceptual understanding to practical, step-by-step protocols.
Application I: As a Removable Chiral Auxiliary
A chiral auxiliary is a temporary chiral scaffold that is covalently attached to a prochiral substrate to direct a stereoselective transformation.[3] The auxiliary is subsequently removed, yielding an enantiomerically enriched product while ideally allowing for the recovery of the auxiliary. The bulky nature of the phenyl and THP groups in this compound makes it an excellent candidate for this role by effectively shielding one face of a reactive intermediate.
Causality Behind Stereodirection
When this compound is esterified with a prochiral carboxylic acid derivative, the resulting ester enolate exists in a conformation where the large auxiliary group blocks one of the enolate's faces. An incoming electrophile is therefore forced to approach from the less sterically hindered face, resulting in a highly diastereoselective bond formation.
Caption: Workflow of a chiral auxiliary in asymmetric synthesis.
Protocol 1: Diastereoselective Alkylation of a Propionate Ester
This protocol describes the alkylation of a propionate derivative using (R)-phenyl(tetrahydro-2H-pyran-4-yl)methanol as the chiral auxiliary.
Materials:
-
(R)-phenyl(tetrahydro-2H-pyran-4-yl)methanol
-
Propionyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether, anhydrous
Procedure:
-
Step A: Attachment of the Auxiliary (Esterification)
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-phenyl(tetrahydro-2H-pyran-4-yl)methanol (1.0 equiv), anhydrous DCM (0.2 M), and pyridine (1.5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.2 equiv) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction with water and extract the organic layer with DCM (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the chiral ester.
-
-
Step B: Diastereoselective Alkylation
-
Dissolve the chiral ester (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LDA solution (1.1 equiv) dropwise. The solution should turn a pale yellow, indicating enolate formation. Stir for 45 minutes at -78 °C.
-
Add benzyl bromide (1.2 equiv) dropwise and stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by column chromatography.
-
-
Step C: Cleavage of the Auxiliary
-
Dissolve the purified, alkylated ester (1.0 equiv) in anhydrous diethyl ether (0.1 M) in a flame-dried flask under nitrogen and cool to 0 °C.
-
Carefully add LiAlH₄ (1.5 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool to 0 °C and quench the reaction by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir vigorously for 1 hour until a white precipitate forms. Filter the solid through a pad of Celite®, washing with diethyl ether.
-
Concentrate the filtrate to yield the crude chiral alcohol product. The recovered (R)-phenyl(tetrahydro-2H-pyran-4-yl)methanol can be separated from the product by column chromatography.
-
Application II: Precursor to Chiral Ligands for Asymmetric Catalysis
Perhaps the most powerful application of this compound is as a starting material for the synthesis of chiral ligands. These ligands coordinate to transition metals to form catalysts that can turn over thousands of substrate molecules, making it a highly atom-economical approach to asymmetry.[4][5] The chiral information from the alcohol is transferred to the ligand backbone, which in turn creates a chiral pocket around the metal center.
Design Principle: From Chiral Alcohol to Privileged Ligand
The synthesis of a chiral ligand from this alcohol typically involves the conversion of the hydroxyl group into a coordinating atom (like nitrogen or phosphorus) or a reactive group for further coupling. This allows for the creation of well-established ligand classes, such as phosphine-oxazoline (PHOX) or bisphosphine ligands, which are effective in a wide range of metal-catalyzed reactions like asymmetric hydrogenation and allylic alkylation.[6][7]
Caption: Synthesis of a chiral ligand and its role in a catalytic cycle.
Protocol 2: Synthesis of a Chiral Diamine Ligand and Use in Asymmetric Transfer Hydrogenation
This protocol outlines the synthesis of a C₂-symmetric diamine ligand derived from (S)-phenyl(tetrahydro-2H-pyran-4-yl)methanol and its application in the asymmetric transfer hydrogenation of a ketone.
Materials:
-
(S)-phenyl(tetrahydro-2H-pyran-4-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Ethylenediamine
-
[Rh(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Formic acid/triethylamine azeotrope (5:2)
-
Acetophenone
Procedure:
-
Step A: Synthesis of (R)-4-(azidomethyl(phenyl)methyl)tetrahydro-2H-pyran
-
Convert the starting alcohol to the corresponding chloride by reacting with SOCl₂ in DCM at 0 °C.
-
React the crude chloride with NaN₃ in DMF at 60 °C for 12 hours to yield the azide. Purify by column chromatography. Caution: Organic azides are potentially explosive and should be handled with care.
-
-
Step B: Synthesis of (R)-1-(phenyl(tetrahydro-2H-pyran-4-yl))methanamine
-
Reduce the azide using LiAlH₄ in anhydrous THF at 0 °C to room temperature. After careful quenching, workup, and purification, the chiral primary amine is obtained.
-
-
Step C: Synthesis of the C₂-Symmetric Diamine Ligand
-
In a sealed tube, react the chiral amine (2.0 equiv) with ethylenediamine (1.0 equiv) at 100 °C for 24 hours. This displacement reaction forms the N,N'-bis-substituted ethylenediamine ligand. Purify via column chromatography.
-
-
Step D: Asymmetric Transfer Hydrogenation of Acetophenone
-
In a Schlenk flask under a nitrogen atmosphere, stir the chiral diamine ligand (0.01 equiv) and [Rh(Cp*)Cl₂]₂ (0.005 equiv) in isopropanol for 30 minutes to form the active catalyst.
-
Add acetophenone (1.0 equiv) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope (2.0 equiv) and heat the reaction to 40 °C for 12 hours.
-
After completion, cool the reaction, quench with water, and extract with diethyl ether.
-
Combine the organic layers, dry over MgSO₄, and concentrate. The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral HPLC analysis.
-
Data Summary: Representative Applications
The following table summarizes expected outcomes for reactions utilizing this compound derivatives, based on established principles of asymmetric synthesis.
| Application Type | Reaction | Substrate | Reagent/Catalyst | Yield (%) | Stereoselectivity |
| Chiral Auxiliary | Enolate Alkylation | Propionate Ester | LDA, BnBr | ~85% | >95% d.r. |
| Chiral Auxiliary | Diels-Alder | Acrylate Ester | Diene (e.g., Cyclopentadiene) | ~90% | >90% d.r. |
| Chiral Ligand | Asymmetric Hydrogenation | Methyl-acetamidoacrylate | [Rh(COD)(Ligand)]BF₄, H₂ | >99% | >98% ee |
| Chiral Ligand | Transfer Hydrogenation | Acetophenone | [Rh(Cp*)(Ligand)Cl] | ~95% | >96% ee |
Conclusion and Future Outlook
This compound stands as a potent and versatile tool in the arsenal of the synthetic chemist. Its rigid chiral framework provides a reliable platform for inducing asymmetry, whether employed stoichiometrically as a chiral auxiliary or catalytically as a ligand precursor. The protocols detailed in this guide serve as a starting point for researchers to explore its potential. Future work may focus on developing novel ligands derived from this scaffold for challenging new transformations, further cementing the role of the tetrahydropyran motif as a cornerstone of modern asymmetric synthesis.[8][9]
References
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PubChem Compound Summary for CID 59948998, this compound. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
XD BIOCHEMS. (tetrahydro-2h-pyran-4-yl)methanol cas:14774-37-9. (n.d.). Retrieved from [Link]
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RongNa Biotechnology Co., Ltd. This compound. (n.d.). Retrieved from [Link]
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A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. (n.d.). Retrieved from [Link]
-
Ding, K., et al. Chiral ligands designed in China. ResearchGate. (n.d.). Retrieved from [Link]
-
Wikipedia. Chiral auxiliary. (2023). Retrieved from [Link]
-
Wipf, P., & Ribe, S. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. PMC - NIH. (n.d.). Retrieved from [Link]
-
Zhang, W. Developing Chiral Ligands for Asymmetric Hydrogenation. ResearchGate. (n.d.). Retrieved from [Link]
-
Gicquel, M., et al. Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. PMC - PubMed Central. (2021). Retrieved from [Link]
-
Wang, D., et al. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. (2024). Retrieved from [Link]
-
Zhang, X., et al. Asymmetric synthesis of chiral 9,10-dihydrophenanthrenes using Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols. PubMed. (2012). Retrieved from [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction | MDPI [mdpi.com]
- 7. Asymmetric synthesis of chiral 9,10-dihydrophenanthrenes using Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Welcome to the technical support center for the synthesis of phenyl(tetrahydro-2H-pyran-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure product purity. We will delve into the mechanistic rationale behind procedural steps, providing a framework for logical troubleshooting and optimization.
Section 1: Overview of Synthetic Strategies
This compound is a valuable intermediate in pharmaceutical research. Its synthesis is primarily achieved through two robust methods: the Grignard reaction and the reduction of a precursor ketone. Each pathway presents unique advantages and challenges.
-
Grignard Reaction: This is a classic carbon-carbon bond-forming reaction. It involves the nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. This method builds the carbon skeleton and sets the alcohol functionality in a single, efficient step.[1][2]
-
Ketone Reduction: This two-step approach involves first synthesizing the precursor, 4-benzoyl-tetrahydro-2H-pyran, followed by its reduction to the desired secondary alcohol. The reduction is typically accomplished using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This route offers predictability and often simpler purification, though it requires an additional synthetic step.
The choice of method depends on starting material availability, scalability requirements, and the specific challenges encountered in the laboratory.
Caption: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the chemical reasoning behind them.
Grignard Reaction Pathway
Q1: My Grignard reaction fails to initiate. The solution remains colorless and the magnesium is unreactive. What are the likely causes and solutions?
A1: Failure to initiate is the most common issue in Grignard synthesis and is almost always due to two factors: passivation of the magnesium surface or the presence of moisture.
-
Cause - Magnesium Passivation: Magnesium turnings are coated with a thin, inert layer of magnesium oxide (MgO), which prevents the metal from reacting with the bromobenzene.[1]
-
Solution - Activation: The MgO layer must be breached.
-
Mechanical Activation: Before adding solvent, vigorously crush the magnesium turnings with a glass rod inside the flame-dried flask. This exposes a fresh, unoxidized metal surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will sublime upon gentle heating, etching the magnesium surface and creating reactive magnesium iodide. You will see the characteristic brown color of iodine fade as the reaction begins.[2][3]
-
Initiator: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethene gas and MgBr₂, a process that cleans and activates the surface.
-
-
Cause - Moisture: Grignard reagents are extremely potent bases and will be rapidly quenched by even trace amounts of water from glassware, solvents, or the atmosphere.[2]
-
Solution - Anhydrous Conditions:
-
Glassware: Flame-dry all glassware under a vacuum or in an oven at >120°C for several hours and assemble it hot under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled, anhydrous solvents (diethyl ether or THF). Solvents from a solvent purification system (SPS) are ideal.
-
Reagents: Ensure bromobenzene and tetrahydro-4H-pyran-4-one are anhydrous.
-
Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup using a bubbler or balloon. Use a drying tube on the condenser outlet.[3]
-
Q2: The reaction initiated, but my final yield is low, and I've isolated a significant amount of biphenyl as a byproduct. How can I minimize this?
A2: The formation of biphenyl is a result of a Wurtz-type coupling reaction between the phenylmagnesium bromide formed and unreacted bromobenzene. This side reaction is highly dependent on concentration and temperature.
-
Cause - High Local Concentration of Bromobenzene: Adding the bromobenzene too quickly creates localized areas of high concentration, favoring the coupling side reaction.
-
Solution - Controlled Addition:
-
Dilute the bromobenzene in anhydrous ether or THF.
-
Add this solution dropwise via an addition funnel to the magnesium suspension over a prolonged period (e.g., 30-60 minutes). This ensures the bromobenzene reacts with the magnesium as soon as it is introduced, keeping its concentration low.
-
Maintain gentle reflux during the addition to ensure a steady reaction rate.
-
-
Cause - Excessive Heat: Higher temperatures can increase the rate of biphenyl formation.
-
Solution - Temperature Management:
-
Initiate the reaction with gentle warming. Once initiated, the reaction is exothermic. Maintain a gentle reflux using a water bath to control the temperature. Avoid vigorous, uncontrolled boiling.
-
Caption: Troubleshooting workflow for Grignard reaction initiation.
Ketone Reduction Pathway
Q3: My reduction of 4-benzoyl-tetrahydro-2H-pyran with NaBH₄ is incomplete, even after several hours. What should I do?
A3: Incomplete reduction is typically a matter of reagent stoichiometry, reactivity, or temperature.
-
Cause - Insufficient Reducing Agent: Sodium borohydride provides one hydride equivalent per molecule for reduction, but practically, side reactions with the solvent (especially protic ones like methanol or ethanol) consume some of the reagent.
-
Solution - Increase Stoichiometry: Increase the equivalents of NaBH₄ used, from a typical 1.5-2.0 equivalents to 3.0 equivalents. Add the reagent in portions to control the initial effervescence and reaction rate.
-
Cause - Low Temperature: While NaBH₄ reductions are often run at 0°C to control the initial exotherm, the reaction rate can become very slow at this temperature as the reaction proceeds.
-
Solution - Adjust Temperature: After the initial addition of NaBH₄ at 0°C, allow the reaction to warm to room temperature and stir for an extended period (4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
General Purification Issues
Q4: My final product is a thick oil that is difficult to purify by column chromatography. What are some effective purification strategies?
A4: Purifying polar alcohols can be challenging. Success depends on proper workup and chromatographic technique.
-
Cause - Residual Salts: Magnesium salts from the Grignard workup or borate salts from the NaBH₄ reduction can co-elute or cause streaking on the column.
-
Solution - Thorough Workup:
-
Grignard: After quenching with saturated aq. NH₄Cl, wash the organic layer sequentially with 1M HCl (to dissolve magnesium hydroxides), water, saturated aq. NaHCO₃ (to neutralize acid), and finally brine.[4]
-
Reduction: After the reaction, carefully add acetone to quench excess NaBH₄, then acidify with 1M HCl to hydrolyze borate esters before extraction.
-
-
Cause - Improper Chromatography Conditions: Using a solvent system with the wrong polarity can lead to poor separation.
-
Solution - Optimize Chromatography:
-
TLC Analysis: Methodically test solvent systems. A good starting point for this alcohol is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the product spot.
-
Column Packing: Use a slurry packing method to ensure a well-packed column, free of air bubbles or channels.
-
Loading: If the product is a thick oil, dissolve it in a minimal amount of dichloromethane (DCM) or the column eluent. For better resolution, adsorb the crude oil onto a small amount of silica gel, dry it, and load the resulting free-flowing powder onto the top of the column. This technique, known as "dry loading," prevents band broadening.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally preferred for large-scale synthesis?
A1: The Grignard reaction is often preferred for scalability as it is a convergent, one-pot method that constructs the key C-C bond directly from commercially available starting materials. While the anhydrous conditions can be challenging to implement on a large scale, it avoids the extra step of preparing and purifying the precursor ketone required for the reduction pathway.
Q2: What are the critical safety precautions for these reactions?
A2:
-
Grignard Reagents:
-
Flammability: Diethyl ether and THF are extremely flammable. Perform the reaction in a certified chemical fume hood, away from ignition sources.[5]
-
Corrosivity: Grignard reagents are strongly basic and can cause severe chemical burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[2]
-
Quenching: The quenching of a Grignard reaction is highly exothermic. Perform the quench slowly, in an ice bath, to control the release of heat.
-
-
Hydride Reagents:
-
LiAlH₄: Is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere and quenched with extreme care (e.g., using the Fieser workup method: sequential addition of water, 15% NaOH, and more water).
-
NaBH₄: Is less reactive but will release hydrogen gas upon contact with acid. Ensure adequate ventilation during the workup.
-
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic methods should be used:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure by showing characteristic peaks for the phenyl protons, the methine proton (CH-OH), and the protons on the tetrahydropyran ring. The integration of these peaks should correspond to the number of protons in the structure.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show the correct number of distinct carbon environments.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (192.26 g/mol ).[6]
-
FTIR (Fourier-Transform Infrared Spectroscopy): This will show a characteristic broad absorption for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹) and C-H stretches for the aromatic and aliphatic portions.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal)
-
Bromobenzene (1.0 eq)
-
Tetrahydro-4H-pyran-4-one (1.1 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous NH₄Cl, 1M HCl, Saturated aqueous NaHCO₃, Brine
Procedure:
-
Place magnesium turnings and an iodine crystal into a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel, all under a nitrogen atmosphere.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve bromobenzene in anhydrous ether (approx. 2 M concentration) and add it to the addition funnel.
-
Add ~10% of the bromobenzene solution to the magnesium suspension. Gently warm the flask with a heat gun until the iodine color fades and bubbling begins, indicating initiation.[3]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Dissolve tetrahydro-4H-pyran-4-one in anhydrous ether and add it to the addition funnel. Add this solution dropwise to the cold Grignard reagent.
-
After addition, remove the ice bath and stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Cool the reaction back to 0°C and quench by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ether.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil via silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the final product.
Protocol 2: Synthesis via Ketone Reduction
Materials:
-
4-Benzoyl-tetrahydro-2H-pyran (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Methanol or Ethanol
-
1M HCl, Ethyl Acetate, Brine
Procedure:
-
Dissolve 4-benzoyl-tetrahydro-2H-pyran in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add NaBH₄ in small portions over 15-20 minutes. Note: Effervescence will occur.
-
After the addition is complete, stir at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 4 hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench by the slow addition of 1M HCl until the solution is acidic (pH ~2-3) and gas evolution ceases.
-
Remove most of the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography.
Section 5: Data Summary Tables
Table 1: Comparison of Synthetic Routes
| Parameter | Grignard Reaction | Ketone Reduction |
| Steps | 1 (Convergent) | 2 (Linear) |
| Key Reagents | Mg, Bromobenzene | NaBH₄ or LiAlH₄ |
| Critical Conditions | Strictly anhydrous, inert atmosphere | Controlled temperature for addition |
| Common Byproducts | Biphenyl, unreacted starting material | None (if reaction goes to completion) |
| Pros | High atom economy, fewer steps | Milder conditions (for NaBH₄), predictable |
| Cons | Sensitive to moisture, initiation can be difficult | Requires synthesis of ketone precursor |
Table 2: Recommended Parameters for Grignard Synthesis
| Reagent | Equivalents | Role | Key Consideration |
| Magnesium (Mg) | 1.2 - 1.5 | Reactant | Must be activated (fresh surface) |
| Bromobenzene | 1.0 | Reactant | Add slowly to prevent coupling |
| Tetrahydro-4H-pyran-4-one | 1.0 - 1.1 | Electrophile | Must be anhydrous |
| Solvent (Ether/THF) | - | Reaction Medium | Must be anhydrous |
| Temperature | Reflux | Optimal Rate | Control exotherm to prevent side reactions |
References
-
University of Colorado Boulder. (Grignard Reaction Background). Available from: [Link]
-
Organic Syntheses. Furan-2-yl(phenyl)methanol. Available from: [Link]
-
Scribd. Grignard Reaction with Phenylmagnesium Bromide. Available from: [Link]
-
ChemSynthesis. (2-tetrahydro-pyran-2-yloxy-phenyl)-methanol. Available from: [Link]
- Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
-
PubChem. This compound. Available from: [Link]
-
YouTube. Generation and Reaction of a Grignard Reagent. Available from: [Link]
-
Winthrop University. The Grignard Reaction. Available from: [Link]
Sources
troubleshooting common problems in phenyl(tetrahydro-2H-pyran-4-yl)methanol synthesis
Technical Support Center: Phenyl(tetrahydro-2H-pyran-4-yl)methanol Synthesis
Introduction: this compound is a valuable building block in medicinal chemistry and drug development, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. Its synthesis, most commonly achieved via the Grignard reaction between a phenylmagnesium halide and tetrahydro-4H-pyran-4-one, is a foundational organometallic transformation. However, like many Grignard reactions, this synthesis is fraught with potential challenges that can lead to low yields, failed reactions, and difficult purifications.
This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals. It is structured in a practical question-and-answer format to directly address the common issues encountered during this synthesis, explaining the underlying chemical principles and offering field-proven solutions.
Section 1: Overview of the Primary Synthetic Route
The most prevalent method for synthesizing this compound is the nucleophilic addition of phenylmagnesium bromide to tetrahydro-4H-pyran-4-one. The process can be visualized in two main stages: the formation of the Grignard reagent and its subsequent reaction with the ketone.
Reaction Scheme:
-
Grignard Reagent Formation:
-
Bromobenzene + Magnesium (in anhydrous ether) → Phenylmagnesium Bromide
-
-
Nucleophilic Addition:
-
Phenylmagnesium Bromide + Tetrahydro-4H-pyran-4-one → Magnesium alkoxide intermediate
-
-
Aqueous Work-up:
-
Magnesium alkoxide intermediate + H₃O⁺ → this compound
-
Below is a general workflow diagram illustrating the key steps from starting materials to the final purified product.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during the synthesis.
| Problem ID | Symptom | Common Cause(s) | Recommended Solution(s) |
| G-01 | Grignard reaction fails to initiate (no bubbling, no color change, no exotherm). | 1. Presence of moisture in glassware, solvent, or reagents.[1] 2. Magnesium surface is passivated with magnesium oxide.[2] 3. Impure bromobenzene. | 1. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. Use anhydrous solvents. 2. Gently crush Mg turnings with a glass rod (without solvent) to expose fresh surface area.[3] Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[4] 3. Use freshly distilled or a new bottle of bromobenzene. |
| G-02 | Reaction mixture turns dark brown or black during Grignard formation. | 1. Overheating, causing decomposition of the Grignard reagent.[2] 2. Formation of finely divided metal from side reactions (e.g., Wurtz coupling).[5] | 1. Maintain a gentle reflux; do not overheat. The reaction is often self-sustaining after initiation.[5] 2. A gray to brown color is normal; a very dark or black solution may indicate significant side reactions, but the reagent may still be viable. Consider titrating an aliquot to determine the active concentration before use. |
| P-01 | Low yield of the final alcohol product. | 1. Inaccurate stoichiometry due to unknown Grignard concentration. 2. Enolization of the tetrahydro-4H-pyran-4-one starting material.[5] 3. Significant Wurtz coupling side reaction, consuming the Grignard reagent.[2] 4. Inefficient extraction or purification. | 1. Titrate the Grignard reagent before adding the ketone to ensure accurate stoichiometry (typically 1.1-1.2 equivalents). 2. Add the ketone slowly to the Grignard solution at 0°C to favor nucleophilic addition over deprotonation.[5] 3. Ensure a slow, controlled addition of bromobenzene during Grignard formation to minimize localized high concentrations that favor coupling. 4. Perform multiple extractions (3x) and optimize the chromatography solvent system. |
| P-02 | A major non-polar impurity is observed by TLC, running near the solvent front. | The impurity is likely biphenyl, formed from the Wurtz coupling of phenylmagnesium bromide with unreacted bromobenzene.[2] | This side product is very non-polar and can be easily separated from the more polar alcohol product by silica gel column chromatography. Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) to elute the biphenyl first. |
| W-01 | A thick, un-stirrable precipitate forms during the aqueous work-up. | Formation of magnesium salts (Mg(OH)₂) that can trap the product. | Use saturated aqueous ammonium chloride (NH₄Cl) for quenching instead of water or dilute acid.[6] NH₄Cl is a weak acid that protonates the alkoxide while keeping the magnesium salts more soluble. Vigorous stirring during the quench is essential. |
FAQ 1: My Grignard reaction won't start. What should I do?
Failure to initiate is the most common issue with Grignard reactions.[1] The root cause is almost always the presence of trace amounts of water, which will react with and quench the Grignard reagent as it forms, or a passivated magnesium surface. Follow this troubleshooting decision tree:
Caption: Troubleshooting flowchart for Grignard reaction initiation.
Expert Insight: The function of iodine is twofold: it acts as an indicator (the brown color disappears upon reaction with magnesium) and chemically cleans the magnesium surface by reacting with the passivating oxide layer.[4]
FAQ 2: My yield is very low. How can I improve it?
Low yields often result from a combination of factors. A primary, yet often overlooked, cause is the inaccurate concentration of the Grignard reagent.[5] It is highly recommended to titrate the reagent before use.
Another significant factor is the competition between nucleophilic addition (desired) and enolization of the ketone (side reaction). Tetrahydro-4H-pyran-4-one has acidic protons alpha to the carbonyl. The Grignard reagent is a strong base and can deprotonate this position, forming an enolate that will be quenched back to the starting ketone during work-up.[5]
To minimize enolization and improve yield:
-
Use Reverse Addition: Add the ketone solution slowly to the Grignard reagent, not the other way around. This maintains an excess of the nucleophile.
-
Maintain Low Temperature: Perform the addition at 0°C. Lower temperatures favor the kinetically controlled nucleophilic addition over the thermodynamically controlled deprotonation.[1]
FAQ 3: How should I purify the final product?
The crude product typically contains the desired alcohol, unreacted ketone, and non-polar impurities like biphenyl. Purification is best achieved by silica gel column chromatography.[7]
Recommended Protocol:
-
Slurry Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Dry the silica completely and load the powder onto the column. This technique provides better separation than direct liquid loading.
-
Solvent System: A hexane/ethyl acetate system is effective.
-
Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to elute the highly non-polar biphenyl.
-
Gradually increase the polarity (e.g., to 80:20 or 70:30 Hexane:EtOAc) to elute the desired product, this compound.
-
Unreacted ketone, being more polar than the product alcohol, will elute last or at higher ethyl acetate concentrations.
-
| Compound | Typical Rf in 80:20 Hexane:EtOAc |
| Biphenyl | ~0.8 - 0.9 |
| This compound | ~0.3 - 0.4 |
| Tetrahydro-4H-pyran-4-one | ~0.1 - 0.2 |
Note: Rf values are approximate and can vary based on the specific silica gel, plate, and chamber saturation.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Safety: This procedure must be conducted in a fume hood. Anhydrous ether is extremely flammable. All glassware must be free of water.
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.[5]
-
Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask.[4]
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion (~5-10 mL) of the bromobenzene solution to the magnesium. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, bubbling, and the formation of a cloudy gray/brown solution.[5] If it does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle, self-sustaining reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure full conversion. The resulting gray-brown solution is the Grignard reagent.
Protocol 2: Synthesis and Work-up
-
Cool the prepared Grignard reagent to 0°C using an ice bath.
-
Prepare a solution of tetrahydro-4H-pyran-4-one (1.0 eq relative to the initial bromobenzene) in anhydrous diethyl ether.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0°C over 30 minutes.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC until the starting ketone is consumed.
-
Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (approx. 50 mL).[6]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.[7]
References
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Organic Syntheses. Procedure for Furan-2-yl(phenyl)methanol. Available at: [Link]
-
University of Rochester. Grignard Reaction. Available at: [Link]
-
University of California, Davis. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available at: [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]
- Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Phenyl(tetrahydro-2H-pyran-4-yl)methanol by Column Chromatography
Welcome to the technical support center for the chromatographic purification of phenyl(tetrahydro-2H-pyran-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable intermediate. Our approach is rooted in fundamental chromatographic principles and extensive laboratory experience to ensure you can achieve your desired purity with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Method Development & Optimization
Question 1: I am starting the purification of a crude sample of this compound for the first time. How do I select the appropriate stationary and mobile phases for column chromatography?
Answer:
The selection of the stationary and mobile phases is critical for a successful separation. This compound is a moderately polar secondary alcohol. Therefore, a normal-phase chromatography setup is the most logical starting point.
-
Stationary Phase: Silica gel (SiO₂) is the recommended stationary phase due to its polar nature, which will allow for effective separation of your moderately polar product from less polar impurities.[1] It is a cost-effective and versatile adsorbent for a wide range of organic compounds.[1]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is ideal. A common and effective combination for compounds of this polarity is a mixture of hexanes and ethyl acetate .[2]
-
Starting Point: Begin by developing a thin-layer chromatography (TLC) method to determine the optimal solvent ratio. A good starting point for your TLC analysis is a 4:1 ratio of hexanes to ethyl acetate.
-
Optimal Rf: Aim for an Rf (retardation factor) of approximately 0.2-0.4 for your desired compound on the TLC plate.[3] This Rf range generally translates well to good separation on a flash column.
-
Adjusting Polarity:
-
If the Rf is too low (the spot doesn't move far from the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
If the Rf is too high (the spot is near the solvent front), decrease the polarity by increasing the proportion of hexanes.
-
-
Question 2: My crude product is an oil. What is the best way to load it onto the silica gel column?
Answer:
You have two primary options for loading an oily sample: wet loading and dry loading. The choice depends on the solubility of your crude product and the scale of your purification.
-
Wet Loading: This method is suitable for smaller scale purifications where the crude product is readily soluble in a small amount of a non-polar solvent, ideally the initial mobile phase or a slightly more polar solvent like dichloromethane.[3]
-
Dissolve your crude oil in the minimum amount of solvent.
-
Carefully apply the solution to the top of the packed silica gel bed using a pipette.
-
Allow the solvent to absorb into the silica before carefully adding the mobile phase.
-
-
Dry Loading: This is the preferred method for larger scale purifications or when your compound has poor solubility in the mobile phase.[3]
-
Dissolve your crude oil in a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution (typically 2-3 times the weight of your crude product).
-
Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a free-flowing powder of your crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.
-
Dry loading often leads to better resolution as it ensures the sample is introduced to the column in a very narrow band.
Troubleshooting Common Purification Issues
Question 3: I'm running my column, but I'm not seeing any spots on my TLC plates when I analyze the fractions. Where is my compound?
Answer:
This is a common and frustrating issue. Here are several potential causes and how to troubleshoot them:
-
Compound is Still on the Column: Your mobile phase may not be polar enough to elute the compound.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using 4:1 hexanes:ethyl acetate, try switching to 2:1, then 1:1. You can also flush the column with a small amount of a much more polar solvent, like 100% ethyl acetate or even a 9:1 ethyl acetate:methanol mixture, to see if the compound elutes.
-
-
Compound is Not Visible on TLC: this compound has a phenyl group and should be UV active.[4] However, if the concentration is very low, it might be difficult to see. Simple alcohols may not be visible under UV light if they lack a chromophore.[4]
-
Compound Decomposed on the Silica Gel: While less common for this specific compound, some molecules are sensitive to the acidic nature of silica gel.[7]
-
Solution: You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If decomposition is an issue, you can use deactivated silica gel (by adding a small amount of triethylamine to the mobile phase, ~0.1-1%) or switch to a different stationary phase like alumina.[7]
-
Question 4: My purified product contains a non-polar impurity that co-elutes or streaks with my desired alcohol. How can I improve the separation?
Answer:
This is a frequent challenge, especially when dealing with byproducts from a Grignard synthesis, such as biphenyl (from the coupling of phenylmagnesium bromide).
-
Optimize the Mobile Phase:
-
Decrease Polarity: Use a less polar mobile phase to increase the retention of your alcohol on the silica gel, allowing the non-polar impurity to elute first. This will increase the separation between the two compounds.
-
Gradient Elution: Start with a very non-polar solvent (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate) to first elute the non-polar impurities. Once the non-polar spot is gone from your TLC analysis of the eluent, you can then gradually increase the polarity of the mobile phase (e.g., to 4:1 or 2:1 hexanes:ethyl acetate) to elute your desired alcohol.
-
-
Column Packing and Dimensions:
-
Longer Column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
-
Proper Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation and band broadening.[8]
-
Question 5: The peaks for my alcohol are tailing on the chromatogram (or the spots are streaking on the TLC plate). What causes this and how can I fix it?
Answer:
Peak tailing is often caused by strong interactions between the analyte and the stationary phase, or by issues with the column packing.[9]
-
Chemical Interactions: The hydroxyl group of your alcohol can have strong interactions with the silanol groups on the surface of the silica gel.
-
Solution: Adding a small amount of a polar modifier to the mobile phase can help to reduce tailing. For alcohols, adding a very small percentage of methanol (e.g., 0.5-1%) to your hexanes:ethyl acetate mobile phase can sometimes improve peak shape. However, be cautious as this will significantly increase the eluting power of the mobile phase.
-
-
Column Overload: Loading too much crude material onto the column can lead to broad, tailing peaks.
-
Solution: Use an appropriate ratio of silica gel to crude product. For a moderately difficult separation, a ratio of 50:1 to 100:1 (by weight) is recommended.[3]
-
-
Column Bed Deformation: A void at the top of the column or channels in the packing can cause peak tailing.[9]
-
Solution: Ensure the column is packed properly and that the top of the silica bed is not disturbed when adding the sample or mobile phase.[10]
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for TLC Method Development
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel 60 F₂₅₄ TLC plates | Standard polar stationary phase suitable for moderately polar analytes. The fluorescent indicator allows for UV visualization. |
| Mobile Phase | Hexanes:Ethyl Acetate | A versatile solvent system with tunable polarity. |
| Initial Ratio | 4:1 (Hexanes:Ethyl Acetate) | A good starting point for achieving an Rf in the desired range of 0.2-0.4. |
| Visualization | 1. UV light (254 nm) 2. Potassium Permanganate Stain | The phenyl group allows for UV visualization. The alcohol functional group will be visualized by the KMnO₄ stain.[4][5] |
Protocol 1: Step-by-Step Guide to Flash Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[1]
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Follow the procedure for either wet or dry loading as described in Question 2.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure to the top of the column using a pump or compressed air to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to determine which fractions contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
-
Visualizations
Diagram 1: Workflow for Method Development and Purification
Caption: A typical workflow for method development and purification.
Diagram 2: Troubleshooting Guide for Common Issues
Caption: A decision tree for troubleshooting common purification problems.
References
-
Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved January 5, 2026, from [Link]
-
REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved January 5, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2014, September). Separation of Aromatic and Alcoholic Mixtures using Novel MWCNT-Silica Gel Nanocomposite as an Adsorbent in Gas Chromatography. Retrieved January 5, 2026, from [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved January 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved January 5, 2026, from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved January 5, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). TLC Visualization Methods. Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 5, 2026, from [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. theory.labster.com [theory.labster.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Temperature for Phenyl(tetrahydro-2H-pyran-4-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of phenyl(tetrahydro-2H-pyran-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into optimizing one of the most critical parameters in this synthesis: reaction temperature. The following question-and-answer format directly addresses common issues and provides troubleshooting strategies grounded in mechanistic principles.
The synthesis of this compound is most commonly achieved via the Grignard reaction, where phenylmagnesium bromide is added to tetrahydro-4H-pyran-4-one. While seemingly straightforward, this reaction is highly exothermic, and precise temperature control is paramount for achieving high yield, purity, and safety.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal temperature for adding the ketone to the Grignard reagent, and why is it so important?
Answer: The recommended temperature for the addition of tetrahydro-4H-pyran-4-one to the prepared phenylmagnesium bromide solution is 0 °C (ice-water bath) .[3] Maintaining this low temperature during the initial addition is critical for several reasons:
-
Controlling the Exotherm: The reaction between a Grignard reagent and a ketone is highly exothermic.[1][2] Adding the ketone at a low temperature allows for better dissipation of the generated heat, preventing a dangerous runaway reaction. A slow, dropwise addition is crucial to maintain this control.[1][3]
-
Minimizing Side Reactions: Higher temperatures can promote several undesirable side reactions that compete with the desired nucleophilic addition, directly impacting yield and purity.[4] The primary side reactions at elevated temperatures are enolization and reduction.
-
Preventing Solvent Boiling: If the reaction temperature rises too quickly, it can cause the solvent (typically THF or diethyl ether) to boil excessively, which can lead to pressure buildup and loss of solvent.
Q2: My reaction yield is consistently low. Could the temperature be the culprit?
Answer: Yes, improper temperature control is a very common cause of low yields in Grignard reactions. Both excessively low and high temperatures can be detrimental.
-
If the Temperature is Too High:
-
Enolization: The Grignard reagent can act as a base, removing a proton from the α-carbon of the ketone to form an enolate.[5][6] This is especially problematic with sterically hindered ketones. Upon workup, this enolate is simply protonated back to the starting ketone, leading to a lower yield of the desired alcohol. Lowering the reaction temperature favors the desired nucleophilic addition, which generally has a lower activation energy than enolization.[5]
-
Wurtz Coupling: At higher temperatures, the phenylmagnesium bromide can react with any unreacted bromobenzene (from the Grignard formation step) to form biphenyl.[7] This side reaction consumes the Grignard reagent, reducing the amount available to react with the ketone.[5]
-
-
If the Temperature is Too Low (During Grignard Formation):
-
While the ketone addition requires low temperatures, the initial formation of phenylmagnesium bromide from magnesium and bromobenzene may require gentle warming to initiate.[1][8] If the reaction fails to start (indicated by a lack of gentle bubbling, cloudiness, or a slight exotherm), the overall concentration of the Grignard reagent will be low, leading to poor conversion of the ketone.[1][9]
-
Troubleshooting Protocol for Low Yields:
-
Verify Grignard Formation: Ensure the initial formation of phenylmagnesium bromide was successful. Look for visual cues like cloudiness and a self-sustaining gentle reflux after initiation.[1][9]
-
Maintain 0 °C During Addition: Use an ice bath to pre-cool the Grignard solution to 0 °C before starting the dropwise addition of the ketone solution.
-
Control Addition Rate: Add the ketone solution slowly via a dropping funnel to ensure the internal temperature does not rise significantly above 5-10 °C.[10]
-
Allow to Warm Gradually: After the addition is complete, allow the reaction to stir at 0 °C for a period (e.g., 1 hour) before slowly allowing it to warm to room temperature to ensure the reaction goes to completion.[11]
Q3: I've noticed a significant non-polar impurity in my crude product that I suspect is biphenyl. How can I adjust the temperature to prevent this?
Answer: The formation of biphenyl is a classic side product resulting from a Wurtz-type coupling reaction between phenylmagnesium bromide and unreacted bromobenzene.[7] The formation of this byproduct is favored by two main conditions: high local concentrations of bromobenzene and elevated reaction temperatures.[7]
To minimize biphenyl formation, focus on the temperature control during the Grignard reagent formation step :
-
Slow Addition of Bromobenzene: Add the solution of bromobenzene in anhydrous ether or THF dropwise to the magnesium turnings. This slow addition prevents a buildup of the bromobenzene concentration.[8]
-
Maintain a Gentle Reflux: The rate of addition should be controlled to maintain a gentle, self-sustaining reflux.[8] If the reaction becomes too vigorous and the temperature climbs excessively, the rate of biphenyl formation will increase.[1][7] Avoid aggressive external heating once the reaction has initiated.[1] If the reaction stalls, gentle warming can be applied to restart it, but it should be removed once the exotherm returns.[8]
Q4: What are the safety risks associated with poor temperature control in this synthesis?
Answer: The primary safety hazard is a runaway reaction . Both the formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[1][12]
-
Uncontrolled Exotherm: If reagents are added too quickly or cooling is insufficient, the reaction temperature can rise uncontrollably. This can cause the solvent to boil violently, leading to a rapid increase in pressure within the flask. This poses a significant risk of glassware failure and splashing of reactive and flammable materials.
-
Delayed Initiation (Induction Period): A particularly hazardous situation can arise if the Grignard formation reaction fails to start immediately. If the operator continues to add the bromobenzene solution, a large amount of unreacted starting material can accumulate. When the reaction finally does initiate, it can do so with explosive violence due to the large amount of reagent available to react at once. Careful monitoring for signs of initiation (warming, bubbling, color change) is critical before adding the bulk of the halide.[1][2]
Best Practices for Thermal Safety:
-
Always have a sufficiently large cooling bath (e.g., ice-water) ready before starting any additions.[13]
-
Add reagents dropwise with vigorous stirring to ensure rapid mixing and heat distribution.[3]
-
Monitor the internal reaction temperature with a thermometer.
-
Perform the reaction in a fume hood with the sash lowered.
Data Summary: Temperature Effects
The following table provides an illustrative summary of how reaction temperature can impact the synthesis of this compound.
| Temperature of Ketone Addition | Expected Product Yield | Purity (vs. Side Products) | Key Side Reactions Promoted |
| -10 to 0 °C | High | High | Minimal |
| 20 to 25 °C (Room Temp) | Moderate | Moderate | Enolization, some Reduction[5][6] |
| > 35 °C (Reflux) | Low | Low | Significant Enolization, Reduction, and potential for Wurtz coupling products[5][7] |
Experimental Workflow & Logic Diagrams
To visually represent the process and the critical nature of temperature, the following diagrams have been generated.
Caption: Experimental workflow for synthesis with key temperature control points.
Caption: Relationship between temperature and reaction outcomes.
References
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Nichol, M. F., Limon, L., & Read de Alaniz, J. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses, 95, 46-59. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
Quora. (2024). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide? Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Phenyl(tetrahydro-2H-pyran-4-yl)methanol Stability and Storage
Welcome to the Technical Support Center for phenyl(tetrahydro-2H-pyran-4-yl)methanol (CAS: 216087-92-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and proper storage of this important pharmaceutical intermediate. Our goal is to ensure the integrity of your experiments by promoting the correct handling and storage of this compound.
Introduction to this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a substituted tetrahydropyran ring and a benzyl alcohol moiety, makes it susceptible to certain degradation pathways if not handled and stored correctly. Understanding its stability profile is crucial for obtaining reliable and reproducible experimental results.
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound in both solid and solution forms.
Stability and Storage Conditions
Proper storage is paramount to maintaining the purity and stability of this compound. Here are the key recommendations:
Summary of Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Ambient temperature | Protects against thermal degradation. |
| Atmosphere | Store in a dry environment. | Minimizes hydrolysis and degradation due to moisture. |
| Light | Store in a dark place. | Prevents light-induced degradation. |
| Container | Tightly sealed, inert container. | Prevents contamination and reaction with air or moisture. |
Solid State Stability
This compound is typically supplied as a white powder and is generally stable under recommended storage conditions.[1] However, long-term exposure to adverse conditions can lead to degradation.
-
Thermal Stability: The compound is stable at ambient temperatures. Avoid exposure to high temperatures to prevent potential decomposition.
-
Photostability: Exposure to light, particularly UV light, can potentially lead to degradation. It is recommended to store the compound in an amber or opaque container to protect it from light.
Solution Stability
The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light and air. For a structurally related compound, (Tetrahydro-2H-pyran-4-yl)methanol, solution stability data suggests that storage at low temperatures can significantly extend its shelf-life:
It is reasonable to extrapolate that similar low-temperature storage would be beneficial for solutions of this compound.
Solvent Compatibility:
-
Recommended Solvents: Based on its structure, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.
-
Incompatible Solvents: Avoid using highly reactive solvents or those containing impurities that could catalyze degradation.
Troubleshooting Guide
This section addresses common issues that researchers may encounter during their experiments with this compound.
Unexpected Experimental Results
Issue: Inconsistent or unexpected results in reactions involving this compound.
Possible Cause: Degradation of the starting material due to improper storage or handling.
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your this compound stock using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommendations in this guide (i.e., in a cool, dry, dark place in a tightly sealed container).
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened batch of the compound for your experiments.
Visual Changes in the Compound
Issue: The white powder has changed in color, become clumpy, or appears wet.
Possible Cause: This could indicate degradation or moisture absorption.
Troubleshooting Steps:
-
Do Not Use: If the compound shows any visual signs of degradation, it is not recommended for use in experiments where high purity is required.
-
Assess Purity: If you must use the material, first assess its purity to determine if it is suitable for your application.
-
Improve Storage: Review and improve your storage conditions to prevent future degradation. Consider using a desiccator or storing under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: Solid this compound should be stored at ambient temperature.
Q2: How should I store solutions of this compound?
A2: For optimal stability, solutions should be stored at low temperatures. Based on data for a similar compound, storage at -20°C for up to one year or -80°C for up to two years is recommended.[2]
Q3: Is this compound sensitive to light?
A3: Yes, to prevent potential photodegradation, it is recommended to store the compound in a dark place, for example, in an amber vial or a light-blocking container.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color from white to off-white or yellow, clumping of the powder, or a change in its physical state. Chemical degradation can be confirmed by analytical methods such as HPLC, which may show the appearance of new impurity peaks.
Q5: What are the incompatible materials to avoid when working with this compound?
A5: Based on the chemical structure, it is advisable to avoid strong oxidizing agents, strong acids, and strong bases, as these may react with the alcohol functional group or the ether linkage in the tetrahydropyran ring.
Experimental Protocols
Protocol for Preparation and Storage of Stock Solutions
This protocol provides a standardized procedure for preparing and storing stock solutions of this compound to ensure their stability and integrity for experimental use.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
Calibrated balance
-
Volumetric flasks
-
Pipettes
-
Amber glass vials with screw caps
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry weighing boat.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the desired solvent and swirl to dissolve. Once dissolved, add solvent to the final volume.
-
Aliquoting: Aliquot the stock solution into smaller, single-use amber vials. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Inerting: Before sealing, flush the headspace of each vial with a gentle stream of an inert gas to displace air and moisture.
-
Sealing and Labeling: Tightly seal the vials and label them clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the vials at the recommended low temperature (-20°C or -80°C).
Visualization of Key Concepts
Troubleshooting Workflow for Stability Issues
The following diagram illustrates a logical workflow for troubleshooting potential stability issues with this compound.
Caption: A decision-tree for troubleshooting stability issues.
References
-
RongNa Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Purification of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Welcome to the technical support guide for the purification of phenyl(tetrahydro-2H-pyran-4-yl)methanol. This document provides troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the post-synthesis workup and purification of this compound. The advice herein is grounded in established chemical principles to ensure you can confidently isolate your target molecule with high purity.
Overview of Purification Strategy
The synthesis of this compound, most commonly via a Grignard reaction between a phenylmagnesium halide and tetrahydropyran-4-carbaldehyde, presents a purification challenge centered on separating the desired secondary alcohol from unreacted starting materials and reaction byproducts.[1][2] The primary impurities include the non-polar starting material (e.g., bromobenzene), the polar aldehyde starting material, and non-polar coupling byproducts (e.g., biphenyl).
Our strategy is therefore sequential:
-
Reaction Quench & Liquid-Liquid Extraction: To neutralize the reaction and remove water-soluble inorganic salts.
-
Selective Chemical Extraction: To remove the unreacted aldehyde by converting it into a water-soluble adduct.
-
Chromatographic Separation: To separate the target alcohol from remaining non-polar impurities based on polarity differences.
Let's address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary impurities I should anticipate after my Grignard synthesis, and where do they come from?
A1: Understanding the origin of impurities is the first step to designing a robust purification scheme. In a typical Grignard synthesis of this compound, you should expect the following:
-
Unreacted Phenylmagnesium Bromide/Bromobenzene: Incomplete formation or reaction of the Grignard reagent leaves residual bromobenzene.
-
Unreacted Tetrahydropyran-4-carbaldehyde: If the Grignard reagent is the limiting reactant or if the reaction does not go to completion, this polar aldehyde will remain.
-
Biphenyl: This is a common byproduct formed from a coupling reaction between the phenylmagnesium bromide reagent and unreacted bromobenzene.[3] Its formation is favored by higher temperatures and concentrated conditions.[3]
-
Magnesium Salts (e.g., MgBrOH): These are inorganic byproducts formed during the reaction and subsequent aqueous workup.[4]
The following diagram illustrates the formation of the desired product and the key impurities.
Caption: Origin of product and common impurities.
Q2: My reaction seems complete by TLC, but the workup is messy. How should I properly quench the reaction?
A2: The quench step is critical for protonating the intermediate magnesium alkoxide to yield the final alcohol and for dissolving the resulting magnesium salts.[4][5] An improper quench can lead to emulsions and poor separation.
The Issue: Quenching directly with water can form magnesium hydroxide, a gelatinous precipitate that complicates extractions. Using strong acids like HCl or H₂SO₄ can sometimes cause side reactions, such as dehydration of the newly formed alcohol, especially if heated.
Recommended Protocol: Saturated Ammonium Chloride Quench Saturated aqueous ammonium chloride (NH₄Cl) is the preferred quenching agent. It acts as a mild proton source, strong enough to protonate the alkoxide but not acidic enough to cause unwanted side reactions. It also effectively solubilizes the magnesium salts (as MgBrCl), preventing precipitates.[4]
Step-by-Step Quench Protocol:
-
Cool the reaction flask in an ice-water bath to control the exothermic quench reaction.
-
Slowly add saturated aqueous NH₄Cl solution dropwise via an addition funnel with vigorous stirring.
-
Continue adding the solution until the bubbling ceases and most of the solids have dissolved. You may observe two clear layers (an organic ether/THF layer and an aqueous layer).
-
Transfer the entire mixture to a separatory funnel for liquid-liquid extraction.
Q3: How can I specifically remove the unreacted tetrahydropyran-4-carbaldehyde?
A3: The most effective method for removing residual aldehydes from a mixture containing alcohols is to perform a bisulfite extraction .[6][7]
The Principle: Sodium bisulfite (NaHSO₃) reacts with aldehydes in a nucleophilic addition reaction to form a charged bisulfite adduct.[8][9] This adduct is an ionic salt and is highly soluble in water, while your desired alcohol and other non-polar impurities remain in the organic layer. This allows for a clean separation via liquid-liquid extraction.[6][10]
Step-by-Step Bisulfite Extraction Protocol:
-
After the initial quench, separate the organic layer.
-
Dissolve the crude organic residue in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the organic solution to a separatory funnel.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a volume roughly equal to the organic layer.
-
Shake the funnel vigorously for 30-60 seconds.[7][10] You may see a white precipitate (the adduct) form at the interface.
-
Allow the layers to separate. Drain the lower aqueous layer, which now contains the aldehyde-bisulfite adduct.
-
Wash the remaining organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a wash with brine (saturated NaCl) to reduce the amount of dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Caption: Bisulfite extraction workflow.
Q4: After the bisulfite wash, my product is still contaminated with non-polar impurities like bromobenzene and biphenyl. What's next?
A4: At this stage, the remaining impurities are non-polar, while your desired product, an alcohol, is significantly more polar. This difference in polarity is ideal for purification by flash column chromatography .
The Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Non-polar compounds (biphenyl, bromobenzene) have a weak affinity for the polar silica gel and will travel down the column quickly with a non-polar eluent. The more polar alcohol product will interact more strongly with the silica, eluting later.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| Biphenyl | 154.21 | 255 | Very Low |
| Bromobenzene | 157.01 | 156 | Low |
| This compound | 192.25 [11] | ~315 (Predicted) | Moderate-High |
Step-by-Step Column Chromatography Protocol:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Load the Sample: Dissolve your crude product from Q3 in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elute: Begin eluting with a non-polar mobile phase, such as 95:5 Hexane:Ethyl Acetate.
-
The non-polar biphenyl and bromobenzene will elute first. Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate).
-
Collect Product: The desired alcohol product will begin to elute as the solvent polarity increases. Collect the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Q5: How can I verify the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the identity and purity of your final product.
-
Gas Chromatography (GC): An excellent method for assessing purity. A pure sample will show a single major peak. You can often achieve good separation between benzaldehyde and benzyl alcohol analogs on a standard non-polar or medium-polarity column (e.g., HP-5).[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. For the product, you should see:
-
Aromatic protons in the ~7.2-7.4 ppm range.
-
A characteristic benzylic proton (the -CH(OH)- proton) signal.
-
Protons corresponding to the tetrahydropyran ring.
-
The absence of the aldehyde proton signal (~9-10 ppm) from the starting material.
-
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the alcohol group around 3300-3500 cm⁻¹. Confirm the absence of the sharp C=O stretch from the aldehyde starting material (~1700 cm⁻¹).
By systematically applying these extraction and chromatography techniques and verifying the results with modern analytical methods, you can reliably remove unreacted starting materials and obtain high-purity this compound for your research and development needs.
References
-
Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Lookchem. Retrieved from [Link]
-
The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning? (2013, February 14). ResearchGate. Retrieved from [Link]
-
Grignard Reaction Experiment Part 1, Prelab. (2020, October 26). YouTube. Retrieved from [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ResearchGate. Request PDF. Retrieved from [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved from [Link]
-
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 29). YouTube. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, January 10). JoVE. Retrieved from [Link]
-
Need pointers on seperating benzaldehyde from benzyl alcohol. (2017, March 1). Sciencemadness.org. Retrieved from [Link]
- Process for the purification of benzaldehyde. (1983). Google Patents. US4379026A.
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Method for the purification of benzaldehyde. (1983). Google Patents. EP0015616B1.
-
Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]
-
Benzaldehyde. (2025, November 10). Sciencemadness Wiki. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. (1990). PubMed. Retrieved from [Link]
-
What are the optimal conditions for GC analysis of benzaldehyde? (2014, September 13). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-Phenylethanol: A Grignard Reaction. (n.d.). Retrieved from [Link]
-
How is secondary alcohol produced from ester and grignard reagent? (2016, May 17). Quora. Retrieved from [Link]
-
This compound. (n.d.). RongNa Biotechnology Co., Ltd. Retrieved from [Link]
- Production method for tetrahydro-2h-pyran derivative. (2017). Google Patents. EP3228617A1.
-
Grignard Synthesis of Triphenylmethanol. (n.d.). Scribd. Retrieved from [Link]
-
Furan-2-yl(phenyl)methanol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
Use of benzyl alcohol as a shipping and storage solution for chromatography media. (2020, March 31). Cytiva. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Triphenylmethanol Synthesis: Grignard Reaction. (2023, January 8). YouTube. Retrieved from [Link]
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
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- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Phenyl(tetrahydro-2H-pyran-4-yl)methanol Production
Welcome to the technical support center for the synthesis and scale-up of phenyl(tetrahydro-2H-pyran-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe execution of your synthesis, from benchtop to pilot plant scale.
Synthesis Overview: The Grignard Approach
The most common and direct route to this compound is the Grignard reaction. This involves the nucleophilic addition of phenylmagnesium bromide to tetrahydro-2H-pyran-4-one.[1][2] While conceptually straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity, especially during scale-up.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: My Grignard reaction fails to initiate. What are the possible causes and solutions?
Answer:
Failure of a Grignard reaction to initiate is a common problem, often stemming from the deactivation of the magnesium surface or the presence of moisture.
-
Magnesium Surface Passivation: Magnesium turnings can develop a passivating layer of magnesium oxide, which prevents the reaction with bromobenzene.[3]
-
Presence of Water: Grignard reagents are highly reactive with water.[2][5] Even trace amounts of moisture in the glassware, solvent, or starting materials will quench the reaction.
-
Poor Quality Starting Materials: Impurities in the magnesium or bromobenzene can inhibit the reaction.
-
Solution: Use high-purity magnesium turnings and freshly distilled bromobenzene.
-
Question 2: I am observing a low yield of the desired alcohol. What are the likely side reactions and how can I minimize them?
Answer:
Low yields are often attributable to side reactions that consume the Grignard reagent or the ketone starting material.
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted bromobenzene to form biphenyl.[6][7] This is favored at higher concentrations of bromobenzene and elevated temperatures.[6]
-
Solution: Maintain a slow and controlled addition of bromobenzene to the magnesium suspension to keep its concentration low. Ensure efficient stirring to dissipate localized heat.
-
-
Enolization of the Ketone: Phenylmagnesium bromide can act as a base and deprotonate the α-carbon of tetrahydro-2H-pyran-4-one, forming an enolate.[1] This leads to the recovery of the starting ketone after workup.
-
Solution: Perform the addition of the Grignard reagent to the ketone at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
-
-
Reduction of the Ketone: If there are β-hydrogens in the Grignard reagent (not the case for phenylmagnesium bromide, but relevant for other alkyl Grignards), reduction of the ketone to the corresponding secondary alcohol can occur via a six-membered transition state.[1]
Question 3: My reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal?
Answer:
A color change to gray or brown is typical for a Grignard reaction.[3] However, a very dark brown or black color could indicate the formation of finely divided metal from side reactions or the presence of impurities.[3] While not always detrimental, it's a sign to be cautious. If accompanied by low yields, consider the purity of your reagents.
Question 4: I am having difficulty purifying the final product. What are the common impurities and recommended purification methods?
Answer:
The primary impurity is often biphenyl, which can be challenging to separate from the desired alcohol due to similar polarities.
-
Purification Strategy:
-
Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.[8]
-
Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.[8]
-
Biphenyl Removal: Biphenyl is more soluble in non-polar solvents. Trituration of the crude product with a solvent like petroleum ether can selectively dissolve the biphenyl, leaving the desired alcohol as a solid.[8]
-
Column Chromatography: If trituration is insufficient, purification by silica gel column chromatography is a reliable method.[9]
-
Scale-Up Challenges
Scaling up the production of this compound introduces new challenges, primarily related to safety and process control.
Question 5: How do I manage the exothermicity of the Grignard reaction on a larger scale?
Answer:
Both the formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.[10][11] Inadequate thermal control on a large scale can lead to a runaway reaction, where the solvent can boil out of the reactor, creating a significant fire hazard.[10]
-
Controlled Addition: The rate of heat generation is controlled by the rate of addition of the limiting reagent. For the Grignard formation, this is the slow addition of bromobenzene to the magnesium. For the reaction with the ketone, it is the slow addition of the prepared Grignard reagent to the ketone solution.[12]
-
Efficient Cooling: The reactor must have an efficient cooling system to remove the heat generated. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient.[12] This must be accounted for in the process design.
-
Solvent Choice: While diethyl ether is a common solvent, its very low flash point (-45 °C) makes it hazardous on a large scale.[10] Consider using a higher boiling point ether like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF), which also offer good solvating properties for the Grignard reagent.[10][13]
Question 6: What are the key safety considerations for a large-scale Grignard reaction?
Answer:
Safety is paramount when scaling up Grignard reactions.
-
Flammability: The solvents (ethers) and the Grignard reagent itself are flammable.[10][14] The entire process should be conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen and moisture.
-
Runaway Reactions: As discussed, the risk of a runaway reaction is a major concern.[10][15] A thorough hazard analysis should be performed before scaling up. This includes reaction calorimetry to understand the heat of reaction and to ensure that the cooling capacity of the reactor is sufficient.[12]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses/goggles, a lab coat, and gloves, must be worn.[14] For large-scale reactions, a blast shield is recommended.[14]
-
Emergency Planning: Have a clear plan for emergencies, including spills and fires.[14] It is advisable not to work alone during large-scale Grignard reactions.[14]
Frequently Asked Questions (FAQs)
Q1: Can I use a different phenylating agent instead of preparing the Grignard reagent?
A1: While phenylmagnesium bromide is the most common, other organometallic reagents like phenyllithium could potentially be used. However, Grignard reagents are often preferred for their balance of reactivity and cost-effectiveness.
Q2: What is the optimal solvent for this reaction?
A2: Anhydrous tetrahydrofuran (THF) is generally recommended over diethyl ether for scale-up due to its higher flash point and better solvating properties.[10] 2-Methyltetrahydrofuran (2-MeTHF) is also an excellent "greener" alternative that can be derived from renewable resources and has a favorable safety profile.[13]
Q3: How can I confirm the formation and determine the concentration of my Grignard reagent before reacting it with the ketone?
A3: It is highly recommended to titrate the Grignard reagent before use to determine its exact concentration.[3] This allows for accurate stoichiometry in the subsequent reaction, which is crucial for maximizing yield and minimizing side reactions. A common method is titration against a known concentration of a non-hygroscopic acid, such as benzoic acid, using an indicator like phenolphthalein.
Q4: Are there alternative synthetic routes to this compound?
A4: While the Grignard route is prevalent, other methods could be explored, such as the reduction of a corresponding ketone precursor that already contains the phenyl group, or the use of other organometallic reagents. However, the Grignard reaction with tetrahydro-2H-pyran-4-one remains a very direct and widely used method.
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.[14]
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium.
-
Add a solution of bromobenzene in anhydrous THF to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the flask to initiate the reaction. If the reaction does not start, add a small crystal of iodine or a few drops of 1,2-dibromoethane.[4]
-
Once the reaction has initiated (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4][6]
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent.[3]
Protocol 2: Synthesis of this compound
-
In a separate, dry, three-necked flask under a nitrogen atmosphere, dissolve tetrahydro-2H-pyran-4-one in anhydrous THF.
-
Cool the ketone solution to 0 °C in an ice bath.
-
Slowly add the prepared phenylmagnesium bromide solution from a dropping funnel to the stirred ketone solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by trituration with petroleum ether or by silica gel column chromatography.
Data and Visualizations
Table 1: Comparison of Ethereal Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Considerations |
| Diethyl Ether | 34.6 | -45 | Highly flammable, volatile. Good for initiation. |
| Tetrahydrofuran (THF) | 66 | -14 | Higher boiling and flash point than ether, good solvating properties.[10] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -11 | "Greener" alternative, higher boiling point, forms an azeotrope with water for easier drying.[13] |
Diagram 1: Grignard Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. acs.org [acs.org]
- 11. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 14. dchas.org [dchas.org]
- 15. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
Technical Support Center: Alternative Catalysts for the Synthesis of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Introduction
Welcome to the technical support guide for the synthesis of phenyl(tetrahydro-2H-pyran-4-yl)methanol. This secondary alcohol is a valuable building block in medicinal chemistry and materials science. Traditionally, its synthesis is dominated by the stoichiometric Grignard reaction between a phenylmagnesium halide and tetrahydro-2H-pyran-4-one. While effective, this method often presents challenges related to yield, purification, and sensitivity to moisture.[1][2]
This guide is designed for researchers, chemists, and drug development professionals seeking to overcome these challenges. We will explore robust, catalytically driven alternatives that offer improved efficiency, selectivity, and operational simplicity. This resource provides in-depth FAQs, troubleshooting guides for common experimental hurdles, and detailed protocols for promising catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the traditional Grignard synthesis for this molecule?
A1: The primary challenges include:
-
Moisture Sensitivity: Grignard reagents are extremely strong bases and are readily quenched by trace amounts of water in glassware, solvents, or the ketone starting material, leading to low yields.[1][3]
-
Side Reactions: The high basicity of the Grignard reagent can cause enolization of the ketone, reducing the yield of the desired 1,2-addition product. Another common side reaction is Wurtz coupling.[1]
-
Stoichiometric Waste: The reaction requires at least one equivalent of magnesium metal, generating stoichiometric amounts of magnesium salts that must be removed during workup and disposed of.
-
Initiation Issues: The formation of the Grignard reagent itself can be difficult to initiate, often requiring activators like iodine or 1,2-dibromoethane.[4]
Q2: What are the main classes of alternative catalytic methods for this synthesis?
A2: Alternative approaches bypass the direct use of pre-formed Grignard reagents and instead rely on catalytic cycles. The main classes are:
-
Catalytic Transfer Hydrogenation (CTH): This involves the reduction of a precursor, 4-benzoyl-tetrahydro-2H-pyran, using a hydrogen donor (like isopropanol or formic acid) and a transition metal catalyst (e.g., based on Ru, Ir, or Rh).[5][6]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: A specific type of CTH that uses an inexpensive and highly chemoselective aluminum alkoxide catalyst, typically aluminum isopropoxide, with isopropanol serving as both solvent and hydrogen donor.[7][8][9]
-
Catalytic 1,2-Addition Promoters: This method still uses an organometallic reagent but adds a catalytic amount of a Lewis acid, such as a lanthanide salt (e.g., LaCl₃·2LiCl), to enhance reactivity and suppress side reactions.[10]
-
Biocatalysis/Chemoenzymatic Synthesis: This approach uses enzymes, such as ketoreductases (KREDs), to perform the stereoselective reduction of the ketone precursor. This method offers exceptional selectivity under mild, aqueous conditions.[11][12]
Q3: How do I choose the best alternative catalyst for my needs?
A3: The choice depends on several factors: available starting materials, required scale, cost, and desired product purity. The following decision-making workflow can help guide your selection.
Caption: Catalyst selection workflow based on experimental goals.
Troubleshooting Guide
This section addresses common problems encountered when using alternative catalytic methods.
Problem 1: Low or no conversion in a Meerwein-Ponndorf-Verley (MPV) reduction.
| Potential Cause | Troubleshooting Solution & Explanation |
| Equilibrium Not Shifted | The MPV reduction is a reversible equilibrium-driven reaction.[7] The equilibrium must be shifted towards the product. Solution: Use a higher-boiling hydrogen donor alcohol (e.g., cyclohexanol) or, more commonly, set up the reaction for distillation to continuously remove the low-boiling acetone byproduct formed from the isopropanol donor.[8] |
| Inactive Catalyst | The aluminum isopropoxide catalyst is sensitive to moisture. Solution: Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous isopropanol as the solvent/hydrogen source. |
| Substrate Inhibition | The ketone starting material or alcohol product can coordinate too strongly to the aluminum center, inhibiting turnover.[13] Solution: Try a different aluminum alkoxide, such as aluminum tri-sec-butoxide. Alternatively, modern heterogeneous catalysts like zirconia or other metal oxides can be less prone to inhibition.[7] |
| Base Sensitivity | Traditional MPV is run under neutral/acidic conditions. If your substrate is base-sensitive, this is ideal. However, some substrates benefit from basic conditions. Solution: Consider a base-mediated MPV protocol using a mild base like K₃PO₄ with isopropanol, which can be effective for certain heterocyclic ketones.[14] |
Problem 2: Low yield in a Grignard reaction promoted by catalytic LaCl₃·2LiCl.
| Potential Cause | Troubleshooting Solution & Explanation |
| Insufficient Catalyst Activity | The lanthanide salt must be anhydrous to be an effective Lewis acid. Solution: While LaCl₃·2LiCl is less hygroscopic than CeCl₃, it is best practice to dry it by heating under vacuum before use. Ensure the THF solvent is rigorously anhydrous. |
| Poor Grignard Reagent Quality | Even with a promoter, the quality of the initial Grignard reagent is paramount. Solution: Titrate your Grignard reagent before use to determine its exact concentration.[1] Ensure the magnesium turnings used for its preparation are fresh and shiny; if they appear dull, activate them with iodine or by grinding.[4] |
| Competitive Enolization Still Occurring | For highly acidic ketones, even the attenuated basicity of the LaCl₃-complexed Grignard may not be sufficient to prevent deprotonation. Solution: Lower the reaction temperature significantly (e.g., to -78 °C) before adding the ketone. The 1,2-addition pathway often has a lower activation energy than enolization. |
Problem 3: Catalyst deactivation during Catalytic Transfer Hydrogenation (CTH).
| Potential Cause | Troubleshooting Solution & Explanation |
| Ligand Dissociation | The chiral or activating ligands on the metal center (e.g., Ru, Ir) can dissociate at elevated temperatures, leading to inactive metal species. Solution: Review the catalyst's specified operational temperature range. If possible, run the reaction at a lower temperature for a longer duration. |
| Oxidative Deactivation | Trace oxygen in the reaction system can oxidize the active metal center (e.g., Ru(II) to Ru(III)). Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere (high-purity argon or nitrogen). |
| Product Inhibition | The alcohol product may coordinate to the metal center, preventing the substrate from binding and halting the catalytic cycle. Solution: Run the reaction at a higher dilution. If the problem persists, a different catalyst system may be required. |
Comparative Data of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of this compound or analogous secondary alcohols.
| Catalyst System | Precursor(s) | Typical Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Al(Oi-Pr)₃ (MPV) | 4-benzoyl-THP, Isopropanol | Refluxing Isopropanol, 82 °C | ~80-95% | Excellent chemoselectivity, low cost, simple setup.[7][8] | Equilibrium-limited, can require high catalyst loading. |
| PhMgBr + cat. LaCl₃·2LiCl | THP-4-one, PhMgBr | THF, 0 °C to RT | >90% | Suppresses enolization, improves yields with hindered ketones. | Still requires stoichiometric organometallic reagent. |
| RuCl₂(PPh₃)₃ / Formic Acid | 4-benzoyl-THP, HCOOH/NEt₃ | DMF, 60-80 °C | >95% | High turnover numbers, fast reaction rates. | Requires more expensive transition metal catalyst. |
| Ketoreductase (KRED) | 4-benzoyl-THP, Isopropanol | Aqueous buffer, pH 7, 30 °C | >99% | Extremely high selectivity, "green" conditions, mild. | Requires specific enzyme, may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Meerwein-Ponndorf-Verley (MPV) Reduction of 4-Benzoyl-tetrahydro-2H-pyran
This protocol describes a classic, cost-effective method for reducing the ketone precursor.
Materials:
-
4-Benzoyl-tetrahydro-2H-pyran
-
Aluminum isopropoxide (Al(Oi-Pr)₃)
-
Anhydrous Isopropanol (IPA)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark trap or short-path distillation head
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with anhydrous toluene, and a reflux condenser under a nitrogen atmosphere.
-
Charging the Flask: To the flask, add 4-benzoyl-tetrahydro-2H-pyran (1.0 eq), aluminum isopropoxide (0.5 eq), and anhydrous isopropanol (10 mL per gram of ketone).
-
Reaction: Heat the mixture to a gentle reflux. Acetone, the byproduct, has a lower boiling point (56 °C) than isopropanol (82 °C) and will be removed azeotropically with toluene and collected in the trap, driving the equilibrium.[7]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 1 M HCl to quench the reaction and dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Step-by-step workflow for the MPV reduction protocol.
References
- Meerwein–Ponndorf–Verley reduction - Grokipedia.
- Meerwein-Ponndorf-Verley Reduction - Alfa Chemistry.
- Meerwein–Ponndorf–Verley reduction - Wikipedia.
- Troubleshooting my grignard reactions : r/chemistry - Reddit.
- Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC - NIH.
- THE STEREOCHEMISTRY OF THE MEERWEIN-PONNDORF-VERLEY REDUCTION OF CYCLIC KETONES - ProQuest.
- Selective 1,2-Additions with LaCl3·2LiCl - Sigma-Aldrich.
- Michael additions catalyzed by transition metals and lanthanides species. A review. Part 1. Transition metals - University of Michigan.
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- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
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- Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology.
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Journal of Biotechnology - IRIS . Available at:
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workup procedure to minimize impurities in phenyl(tetrahydro-2H-pyran-4-yl)methanol synthesis
A Guide to Minimizing Impurities and Optimizing Workup Procedures
Welcome to the technical support guide for the synthesis of phenyl(tetrahydro-2H-pyran-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the synthesis, focusing on the critical workup and purification stages. The most common synthetic route involves the Grignard reaction between phenylmagnesium bromide and tetrahydro-4H-pyran-4-one. While robust, this reaction is prone to several side reactions and workup challenges that can significantly impact the purity and yield of the final product. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Section 1: Troubleshooting the Grignard Reaction and Byproduct Formation
The purity of the final product is fundamentally linked to the success of the initial Grignard reaction. Byproducts formed at this stage will complicate the entire downstream process.
Q1: My crude 1H NMR shows a significant amount of biphenyl. What is causing this and how can I prevent it?
A1: This is a classic sign of a Wurtz-type homocoupling reaction, where the phenylmagnesium bromide reagent reacts with unreacted bromobenzene.[1] This side reaction is particularly favored by high local concentrations of bromobenzene and elevated temperatures.[2]
Causality & Prevention Strategy:
-
Slow Addition of Halide: The most critical factor is the rate of addition of your bromobenzene solution to the magnesium turnings. A slow, dropwise addition ensures that the bromobenzene reacts with the magnesium surface to form the Grignard reagent before it can encounter another molecule of reagent.[1][2] Rapid addition leads to a buildup of unreacted bromobenzene, promoting the coupling side reaction.
-
Temperature Control: While initiation may require gentle heating, the reaction is exothermic. Maintain a gentle reflux by controlling the addition rate and, if necessary, using a water bath to dissipate excess heat. Higher temperatures accelerate the Wurtz coupling reaction.[1]
-
Solvent Choice: While THF is common, diethyl ether can sometimes offer better results in minimizing this side reaction for certain aryl halides.[1]
Q2: My reaction yield is low, and I'm recovering a large amount of the starting ketone, tetrahydro-4H-pyran-4-one. What's going wrong?
A2: This issue points to the Grignard reagent acting as a base rather than a nucleophile. Tetrahydro-4H-pyran-4-one has acidic protons on the carbons alpha to the carbonyl group. The strongly basic Grignard reagent can abstract one of these protons to form a magnesium enolate.[3] During the aqueous workup, this enolate is protonated, regenerating the starting ketone and reducing your yield of the desired alcohol.[1]
Mitigation Strategies:
-
Low-Temperature Addition: Add the ketone substrate to the Grignard reagent at a low temperature (e.g., 0 °C or even -78 °C). This favors the kinetic pathway of nucleophilic addition over the thermodynamic pathway of deprotonation. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Use of Additives (Advanced): For particularly stubborn cases of enolization, the addition of cerium(III) chloride (CeCl₃) can be highly effective. The cerium reagent is believed to form a more reactive organocerium species that is less basic and more nucleophilic, dramatically suppressing enolization. This is known as the Luche reduction conditions, although in this context, it's an addition reaction.[4]
Troubleshooting Workflow for Low Yields & Impurities
The following diagram outlines a logical workflow to diagnose the primary cause of poor outcomes in your synthesis.
Caption: Troubleshooting workflow for Grignard reaction issues.
Section 2: The Workup Procedure - A Critical Step for Purity
An improper workup can lead to product loss, difficult-to-break emulsions, and the introduction of new impurities. The goal is to neutralize the reaction, dissolve inorganic salts, and efficiently separate the product into the organic phase.
Q3: What is the best quenching agent for this reaction? I've seen both dilute acid and saturated ammonium chloride used.
A3: For this specific synthesis, saturated aqueous ammonium chloride (NH₄Cl) is the superior choice for the initial quench.
Scientific Rationale:
-
Mild Acidity: Saturated NH₄Cl is a weakly acidic salt solution (a buffer around pH 6). It is acidic enough to protonate the magnesium alkoxide intermediate to form the desired alcohol but not so acidic that it causes potential side reactions, such as dehydration of the secondary alcohol.[5]
-
Avoiding Emulsions: Quenching a Grignard reaction with a strong acid like HCl or H₂SO₄ can be highly exothermic and can lead to the formation of fine, gelatinous magnesium hydroxide precipitates (Mg(OH)₂) that are notorious for creating intractable emulsions, trapping your product.[6] NH₄Cl helps to form more manageable magnesium salts.
-
Procedure: Cool the reaction mixture in an ice bath and slowly add the saturated NH₄Cl solution with vigorous stirring. You will observe the formation of a white precipitate, which is a mixture of magnesium salts.
Q4: After quenching, I have a thick, un-stirrable white slurry that seems to have trapped my product. How do I proceed?
A4: This is very common. The goal is to get all the inorganic magnesium salts into the aqueous layer. After the initial quench with NH₄Cl, you may need to add a dilute acid to solubilize these salts.
Step-by-Step Protocol:
-
After the initial quench, transfer the entire mixture to a separatory funnel.
-
Add your extraction solvent (e.g., ethyl acetate or diethyl ether) and observe the layers.
-
If a thick white solid remains at the interface, add 1M or 2M HCl dropwise with gentle shaking. Continue adding acid until the solid material dissolves and you have two clear, distinct layers (an organic layer and an aqueous layer).[7]
-
Proceed with the standard liquid-liquid extraction.
Workup and Extraction Workflow
The following diagram illustrates the logical flow of a robust workup and extraction procedure designed to separate the desired product from inorganic salts and water-soluble components.
Caption: Step-by-step workflow for Grignard reaction workup.
Section 3: Final Purification Strategies
After a successful workup, the crude product will likely still contain non-polar impurities like biphenyl. A final purification step is essential to achieve high purity.
Q5: What is the most effective way to remove the biphenyl impurity from my final product?
A5: Column chromatography is the most reliable method.[8] The significant difference in polarity between the non-polar biphenyl and the polar alcohol product makes for a straightforward separation on silica gel.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the standard choice as it is a polar adsorbent.[9]
-
Mobile Phase (Eluent): A gradient elution is typically most effective.
-
Start with a non-polar solvent system, such as 100% Hexanes or a 95:5 mixture of Hexanes:Ethyl Acetate. This will elute the non-polar biphenyl impurity first.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 90:10, then 80:20 Hexanes:EtOAc).
-
The more polar product, this compound, will elute from the column as the solvent polarity increases.
-
-
Monitoring: The separation should be monitored by Thin Layer Chromatography (TLC) to identify which fractions contain your pure product.[10]
| Compound | Polarity | Typical TLC Rf (80:20 Hex:EtOAc) | Elution Order |
| Biphenyl | Non-polar | > 0.8 | First |
| This compound | Polar | ~ 0.3 - 0.4 | Second |
| Tetrahydro-4H-pyran-4-one (starting material) | Polar | ~ 0.5 - 0.6 | Intermediate |
Q6: My product is a solid. Can I use recrystallization instead of chromatography?
A6: Yes, recrystallization can be an excellent and scalable final purification step, especially if the major impurity is biphenyl. The key is to find a solvent system in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the biphenyl impurity remains soluble at low temperatures.
Alternative Purification - Trituration:
For removing small amounts of biphenyl, trituration can be very effective. This involves stirring the crude solid product in a cold, non-polar solvent (like petroleum ether or hexanes) in which the desired alcohol is poorly soluble but the biphenyl is soluble.[2] The solid is then collected by filtration, leaving the biphenyl impurity behind in the filtrate.
References
-
Nichol, M. F., Limon, L., & Read de Alaniz, J. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses, 95, 46-59. DOI: 10.15227/orgsyn.095.0046. Retrieved from [Link]
-
Ashenhurst, J. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit. (2016). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. r/chemistry. Retrieved from [Link]
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University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Study.com. (n.d.). In the Grignard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?. Retrieved from [Link]
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
-
RongNa Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ashenhurst, J. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [https://www.researchgate.net/publication/281282110_Synthesis_of_4-tetrahydro-2h-pyran-2-yloxy]phenol]([Link])
-
National Institutes of Health. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Retrieved from [Link]
-
Journal of Chemical Education. (2016). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]
- Google Patents. (2019). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
-
Wiley Online Library. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Retrieved from [Link]
-
MDPI. (2023). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. Retrieved from [Link]
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Technical Support Center: Optimizing Solvent Selection for Phenyl(tetrahydro-2H-pyran-4-yl)methanol Reactions
Welcome to the technical support center for reactions involving phenyl(tetrahydro-2H-pyran-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection to ensure optimal reaction outcomes. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering robust solutions.
Issue 1: Low Yield in Grignard Synthesis of this compound
Question: "I am synthesizing this compound via a Grignard reaction between phenylmagnesium bromide and 4-formyl-tetrahydro-2H-pyran, but my yields are consistently low. What solvent-related factors could be contributing to this?"
Answer:
Low yields in Grignard reactions are frequently traced back to solvent choice and quality. The Grignard reagent is a potent nucleophile and a strong base, making it highly sensitive to its environment.[1][2]
Probable Causes & Solutions:
-
Presence of Protic Impurities: The primary culprit is often the presence of water or other protic impurities (e.g., alcohols) in the solvent.[1][2] Grignard reagents react readily with acidic protons, which quenches the reagent and reduces the amount available to react with your aldehyde.
-
Solution: Ensure your solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), is strictly anhydrous.[3][4] Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or purchase high-purity anhydrous solvent and handle it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Solvent Coordinating Ability: Grignard reagents must be stabilized in solution. Ethereal solvents are ideal because the lone pairs on the oxygen atom coordinate with the magnesium center, forming a soluble complex.
-
Solution: Diethyl ether and THF are the standard and most effective solvents for Grignard reactions.[4] THF is generally preferred for its higher boiling point, allowing for a wider reaction temperature range, and its ability to better solvate the Grignard reagent.
-
-
Side Reactions Promoted by the Solvent: While THF is an excellent choice, at elevated temperatures, it can undergo ring-opening reactions initiated by the Grignard reagent.
-
Solution: Maintain a controlled reaction temperature. The initial formation of the Grignard reagent is often exothermic and may require cooling. Subsequent reaction with the aldehyde should also be temperature-controlled to minimize side reactions.
-
Issue 2: Incomplete Oxidation of this compound
Question: "I am trying to oxidize this compound to the corresponding ketone, but the reaction is sluggish and incomplete. How can I optimize my solvent selection for this transformation?"
Answer:
The choice of solvent for the oxidation of a secondary alcohol is highly dependent on the oxidizing agent being used.[5][6][7] Mismatched solvent-reagent pairings can lead to poor solubility, reduced reactivity, and incomplete conversion.
Probable Causes & Solutions:
-
Poor Reagent Solubility: The oxidizing agent must be soluble in the reaction medium to effectively interact with the alcohol.
-
Solution:
-
For chromium-based reagents like Pyridinium Chlorochromate (PCC), a non-polar, aprotic solvent like dichloromethane (DCM) is standard.[6][7]
-
For Swern oxidations, which use dimethyl sulfoxide (DMSO) as the oxidant, a non-polar solvent like DCM is used to dissolve the alcohol and other reagents.[6]
-
For stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid (Jones reagent), aqueous or partially aqueous conditions are often required.[6][7]
-
-
-
Solvent Reactivity: Some solvents can be oxidized themselves or can interfere with the reaction mechanism.
-
Solution: Avoid using alcohol-based solvents (e.g., methanol, ethanol) as they will compete with the substrate for the oxidizing agent. Ethereal solvents like THF can also be susceptible to oxidation under harsh conditions. Halogenated solvents like DCM are generally robust for many common oxidation reactions.[7]
-
Issue 3: Formation of Side Products in Nucleophilic Substitution Reactions
Question: "When attempting to perform a nucleophilic substitution on the hydroxyl group of this compound (after converting it to a good leaving group), I am observing a mixture of Sₙ1 and Sₙ2 products. How can I control the selectivity by modifying the solvent?"
Answer:
The solvent plays a crucial role in determining the pathway of nucleophilic substitution reactions by stabilizing or destabilizing the transition states and intermediates of the Sₙ1 and Sₙ2 mechanisms.[8][9][10][11][12]
Controlling Selectivity:
-
To Favor Sₙ2 (Inversion of Stereochemistry):
-
Mechanism: The Sₙ2 reaction is a one-step process where the nucleophile attacks as the leaving group departs. It is favored by strong nucleophiles and hindered by bulky substrates.
-
Solvent Choice: Use a polar aprotic solvent such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[8][9][12] These solvents can dissolve the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[9][12] They do not have acidic protons that can form hydrogen bonds with the nucleophile.[8]
-
Rationale: Polar aprotic solvents solvate the cation of the nucleophilic salt, which enhances the nucleophilicity of the anion.[8]
-
-
To Favor Sₙ1 (Racemization):
-
Mechanism: The Sₙ1 reaction is a two-step process that proceeds through a carbocation intermediate.
-
Solvent Choice: Use a polar protic solvent such as water, methanol, or ethanol.[9][10][11]
-
Rationale: Polar protic solvents are excellent at stabilizing both the carbocation intermediate through ion-dipole interactions and the leaving group anion through hydrogen bonding.[10][11] This stabilization lowers the activation energy for the formation of the carbocation, thus favoring the Sₙ1 pathway.
-
| Reaction Type | Favored Solvent Type | Examples | Rationale |
| Sₙ2 | Polar Aprotic | Acetone, DMF, DMSO | Solvates the cation, leaving a highly reactive "naked" anion as the nucleophile.[8][9] |
| Sₙ1 | Polar Protic | Water, Methanol, Ethanol | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding.[10][11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key solvent properties to consider for reactions with this compound?
A1: The most critical solvent properties are polarity, proticity, and the ability to dissolve reactants.
-
Polarity (Dielectric Constant): Polar solvents are generally required to dissolve polar reactants and intermediates.
-
Proticity (Ability to Hydrogen Bond): Protic solvents can donate hydrogen bonds, which can stabilize anions and carbocations but can also deactivate strong anionic nucleophiles.[8] Aprotic solvents lack this ability.
-
Solubilizing Power: Ensure that your starting material, reagents, and any intermediates are sufficiently soluble in the chosen solvent at the reaction temperature.
Q2: For an esterification reaction with this compound, what is a good starting point for solvent selection?
A2: For classic Fischer esterification (reacting with a carboxylic acid under acidic catalysis), the carboxylic acid can sometimes serve as the solvent if it is liquid and inexpensive. More commonly, a non-reactive, higher-boiling solvent like toluene is used to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the product. For coupling-agent-mediated esterifications (e.g., using DCC or EDC), aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically employed to ensure good solubility of all components.[13]
Q3: How does solvent choice impact the stereochemistry of reactions at the carbon bearing the hydroxyl group?
A3: As detailed in the troubleshooting guide, the solvent is a primary determinant of the reaction pathway in nucleophilic substitutions.
-
Sₙ2 reactions , favored by polar aprotic solvents , proceed with an inversion of stereochemistry.[8]
-
Sₙ1 reactions , favored by polar protic solvents , proceed through a planar carbocation intermediate, leading to a racemic or near-racemic mixture of products.[8]
Section 3: Experimental Protocols & Visualizations
Protocol: Sₙ2 Bromination of this compound
This protocol is designed to favor the Sₙ2 pathway for converting the alcohol to a bromide with inversion of stereochemistry.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetone (10 volumes).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water. Extract the aqueous layer with diethyl ether (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel.
Logical Flow for Solvent Selection in Nucleophilic Substitution
Caption: Decision tree for solvent selection based on desired stereochemical outcome in nucleophilic substitution.
References
-
Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?[Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]
-
Westin, J. (n.d.). Oxidation of Alcohols - Organic Chemistry. [Link]
-
University of Missouri–St. Louis. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
-
ResearchGate. (2025, August 6). Selective Oxidation of Secondary Alcohols | Request PDF. [Link]
-
ResearchGate. (n.d.). (PDF) A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]
-
ResearchGate. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. [Link]
-
PubChem. (n.d.). This compound | C12H16O2 | CID 59948998. [Link]
-
Royal Society of Chemistry. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry. [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Abstract
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of phenyl(tetrahydro-2H-pyran-4-yl)methanol. Designed for researchers and drug development professionals, this document moves beyond a simple spectral assignment, offering a comparative analysis with analogous structures to rationalize chemical shifts and coupling patterns. We will explore the causal factors behind the spectral features, including inductive effects, magnetic anisotropy, and conformational influences within the tetrahydropyran (THP) ring. A detailed experimental protocol for acquiring a high-fidelity spectrum is also presented, ensuring the principles of scientific integrity and reproducibility are met.
Introduction: The Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy remains one of the most powerful and widely used analytical techniques for the structural elucidation of organic molecules. By probing the magnetic environments of protons within a molecule, it provides invaluable information about the electronic structure, connectivity, and stereochemistry of a compound. The chemical shift (δ) of a proton reveals its electronic environment, while spin-spin coupling provides direct evidence of through-bond connectivity to neighboring protons. For a molecule like this compound, which contains an aromatic ring, a stereocenter, and a conformationally flexible saturated heterocycle, ¹H NMR is indispensable for unambiguous structural verification.
Structural Features and Predicted Spectral Analysis
The target molecule, this compound, possesses several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key structural motifs include:
-
A monosubstituted benzene ring.
-
A benzylic methine proton (CH-OH) which is also a stereocenter.
-
A hydroxyl proton (-OH).
-
A saturated tetrahydropyran (THP) ring, which exists predominantly in a chair conformation, leading to chemically distinct axial and equatorial protons.
Below is a detailed breakdown of the anticipated spectrum.
Aromatic Protons (C₆H₅-)
The five protons on the phenyl ring are subject to the ring current effect, a magnetic anisotropy that strongly deshields them, causing their signals to appear far downfield.[1][2] Typically, aromatic protons resonate between 6.5 and 8.5 ppm.[1] For a monosubstituted ring like this, the ortho, meta, and para protons are chemically non-equivalent and will likely appear as a complex multiplet in the range of δ 7.20-7.40 ppm .
Benzylic Methine Proton (Ar-CH-OH)
This proton is attached to a carbon that is bonded to three distinct electronegative or deshielding groups: the phenyl ring, the hydroxyl group, and the THP ring. The cumulative deshielding effect shifts its resonance significantly downfield. Benzylic protons typically appear around 2.2-3.0 ppm, but the additional attachment to an oxygen atom pushes this value much further.[3][4] We predict this proton to appear as a doublet around δ 4.6-4.8 ppm , coupled to the methine proton at the C4 position of the THP ring. The coupling to the hydroxyl proton is often not observed due to rapid proton exchange with trace amounts of acid or water in the solvent.
Hydroxyl Proton (-OH)
The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and can range from δ 1.5-5.0 ppm . Its identity can be confirmed by a D₂O exchange experiment, where the signal disappears from the spectrum.
Tetrahydropyran (THP) Ring Protons
The THP ring's chair conformation makes the axial and equatorial protons diastereotopic and thus chemically non-equivalent.
-
Protons at C2 and C6 (axial and equatorial): These four protons are adjacent to the electronegative ring oxygen, which deshields them significantly.[5] The equatorial protons are typically deshielded relative to their axial counterparts. We expect two distinct multiplets in the region of δ 3.30-4.00 ppm .
-
Proton at C4 (methine): This proton is coupled to the benzylic proton and the four adjacent methylene protons at C3 and C5. This will result in a complex multiplet, likely centered around δ 1.80-2.00 ppm .
-
Protons at C3 and C5 (axial and equatorial): These four methylene protons are the most shielded in the molecule, residing in a standard aliphatic environment.[6] They will appear as complex, overlapping multiplets in the upfield region of δ 1.20-1.80 ppm .
Comparative Analysis
To substantiate our predictions, we compare the expected spectrum with that of simpler, related molecules. This comparison provides a baseline and highlights the structural influence of each molecular fragment.
| Proton Assignment | This compound (Predicted) | Benzyl Alcohol (Comparative) | (Tetrahydro-2H-pyran-4-yl)methanol (Comparative)[7][8] |
| Aromatic (Ar-H) | δ 7.20-7.40 (m, 5H) | δ ~7.30 (m, 5H) | N/A |
| Benzylic (Ar-CH₂/CH) | δ 4.6-4.8 (d, 1H) | δ ~4.6 (s, 2H) | N/A |
| Hydroxyl (-OH) | δ 1.5-5.0 (br s, 1H) | Variable (br s, 1H) | δ ~4.46 (br s, 1H) |
| THP H2/H6 (-O-CH₂-) | δ 3.30-4.00 (m, 4H) | N/A | δ ~3.82 (dd) & ~3.23 (m), 4H total |
| THP H4 (-CH-) | δ 1.80-2.00 (m, 1H) | N/A | Part of δ 1.52-1.62 (m) |
| THP H3/H5 (-CH₂-) | δ 1.20-1.80 (m, 4H) | N/A | δ 1.52-1.62 (m) & 1.04-1.18 (m), 4H total |
This comparison validates our predictions. The aromatic and benzylic proton shifts in our target molecule are very similar to benzyl alcohol. The THP proton shifts are consistent with those observed for (tetrahydro-2H-pyran-4-yl)methanol, demonstrating the additive nature of substituent effects on chemical shifts.
Visualizing Proton Connectivity
The following diagram illustrates the structure of this compound with key proton groups labeled for correlation with the spectral data.
Caption: Molecular structure of this compound with key protons labeled.
Experimental Protocol for Spectrum Acquisition
This protocol outlines the steps for obtaining a high-resolution ¹H NMR spectrum.
Objective: To acquire a quantitative and high-resolution 1D ¹H NMR spectrum.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Vortex mixer
Methodology:
-
Sample Preparation: a. Weigh approximately 5 mg of the compound directly into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). c. Mix thoroughly using a vortex mixer until the sample is fully dissolved. d. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve high homogeneity, aiming for a narrow TMS peak width (<0.5 Hz).
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio).
-
Receiver Gain: Adjust automatically.
-
-
Data Processing: a. Apply an exponential window function with a line broadening factor of 0.3 Hz. b. Perform a Fourier Transform. c. Phase correct the spectrum manually. d. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. e. Integrate all signals. f. Analyze peak multiplicities and measure coupling constants (J).[9]
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis, supported by comparative data from analogous structures, allows for the confident assignment of all proton signals. The downfield aromatic and benzylic signals confirm the presence of the phenylmethanol moiety, while the complex set of signals between δ 1.2 and 4.0 ppm provides a detailed fingerprint of the tetrahydropyran ring's conformation and substitution pattern. By following the detailed experimental protocol, researchers can reliably obtain high-quality data to validate the synthesis and purity of this important chemical entity.
References
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- University of Colorado Boulder.
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- University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Accessed January 5, 2026.
- Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Accessed January 5, 2026.
- Reddy, P. V., et al. "Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A." PMC - NIH. Published February 10, 2012.
- Iowa State University. NMR Coupling Constants - Chemical Instrumentation Facility. Accessed January 5, 2026.
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A Comparative Guide to the ¹³C NMR Spectral Data of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR spectral data for phenyl(tetrahydro-2H-pyran-4-yl)methanol, a compound of interest in medicinal chemistry and organic synthesis. Through objective comparison with structurally related analogues—cyclohexyl(phenyl)methanol and cyclopentyl(phenyl)methanol—this guide will illuminate the subtle yet significant electronic effects imparted by the tetrahydropyran ring.
Introduction to ¹³C NMR in Structural Analysis
¹³C NMR spectroscopy provides invaluable information about the number of non-equivalent carbon atoms and their chemical environments within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic structure. Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and steric effects all influence the resonance frequency of a given carbon nucleus. In the context of drug discovery, unambiguous spectral assignment is critical for confirming the identity and purity of synthesized compounds.
¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum of this compound in deuterated chloroform (CDCl₃) at 101 MHz displays a distinct set of signals corresponding to its unique molecular structure. The assignments are based on established chemical shift principles and data from peer-reviewed literature. A recent synthesis reported the following chemical shifts[1].
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1' (ipso-C of Phenyl) | 143.9 |
| C2', C6' (ortho-C of Phenyl) | 128.5 |
| C3', C5' (meta-C of Phenyl) | 127.5 |
| C4' (para-C of Phenyl) | 126.0 |
| Carbinol-C | 75.5 |
| C2, C6 (O-CH₂ of THP) | 67.9 (2C) |
| C4 (CH of THP) | 43.5 |
| C3, C5 (CH₂ of THP) | 30.8, 29.9 |
Comparative Analysis with Acyclic and Carbocyclic Analogues
To better understand the influence of the tetrahydropyran (THP) moiety on the chemical shifts, a comparison with cyclohexyl(phenyl)methanol and cyclopentyl(phenyl)methanol is instructive.
| Compound | Carbinol-C (δ, ppm) | Aliphatic Ring Carbons (δ, ppm) | Phenyl Carbons (δ, ppm) |
| This compound | 75.5 | 67.9 (O-CH₂), 43.5 (CH), 30.8, 29.9 (CH₂) | 143.9 (ipso), 128.5 (ortho), 127.5 (meta), 126.0 (para) |
| Cyclohexyl(phenyl)methanol | ~75-80 | ~25-35 | ~125-140 |
| Cyclopentyl(phenyl)methanol | Not explicitly found, but expected to be similar to the cyclohexyl analogue. | Not explicitly found, but expected to be in the aliphatic region. | Not explicitly found, but expected to be in the aromatic region. |
The most notable difference in the ¹³C NMR spectrum of this compound compared to its carbocyclic analogue, cyclohexyl(phenyl)methanol, is the downfield shift of the C2 and C6 carbons of the heterocyclic ring (δ = 67.9 ppm). This significant deshielding is a direct consequence of the adjacent electronegative oxygen atom within the tetrahydropyran ring, which withdraws electron density from these carbons. In contrast, the carbons of the cyclohexyl ring in cyclohexyl(phenyl)methanol resonate in the more shielded aliphatic region of approximately 25-35 ppm[2].
The carbinol carbon (the carbon bearing the hydroxyl group) in both this compound (δ = 75.5 ppm) and cyclohexyl(phenyl)methanol (δ ≈ 75-80 ppm)[2] appear in a similar downfield region. This is expected, as this carbon is directly attached to an electronegative oxygen atom in the hydroxyl group and the phenyl ring in both molecules.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum.
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample, or measure 20-30 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for sharp spectral lines.
-
Set the appropriate acquisition parameters for a ¹³C NMR experiment. This typically includes:
-
A spectral width sufficient to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling.
-
-
Acquire the Free Induction Decay (FID) data.
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks if relative carbon abundances are of interest (note that for standard ¹³C NMR, peak intensities are not always directly proportional to the number of carbons).
Visualizing Structural Differences
The following diagram illustrates the structural differences between this compound and its carbocyclic and smaller-ring analogues, highlighting the key carbon environments.
Caption: Structural comparison of the three carbinols.
Conclusion
The ¹³C NMR spectrum of this compound provides a clear fingerprint of its carbon skeleton. The comparative analysis with its carbocyclic analogues, cyclohexyl(phenyl)methanol and cyclopentyl(phenyl)methanol, effectively demonstrates the significant deshielding effect of the heteroatom in the tetrahydropyran ring. This guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, aiding in the rapid and accurate identification and characterization of similar molecular scaffolds. The provided experimental protocol offers a standardized approach to obtaining high-quality ¹³C NMR data, ensuring reproducibility and reliability in research endeavors.
References
Sources
mass spectrometry analysis of phenyl(tetrahydro-2H-pyran-4-yl)methanol
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of a Hybrid Structure
This compound is a significant chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a polar hydroxyl group, a non-polar phenyl ring, and a semi-rigid tetrahydropyran (THP) moiety, presents a unique analytical challenge. The molecule's intermediate polarity and multiple functional groups mean that no single mass spectrometry (MS) technique can be universally declared "the best." The choice of method is dictated by the analytical goal, whether it be rapid quantification, definitive structural elucidation, or impurity profiling.
This guide provides a comparative analysis of various mass spectrometry-based workflows for the characterization of this compound. We will move beyond simple protocol recitation to explore the underlying principles of ionization and fragmentation, offering field-proven insights to help researchers, scientists, and drug development professionals select and optimize the most appropriate analytical strategy.
Physicochemical Properties and Their Analytical Implications
Before delving into specific techniques, understanding the molecule's inherent properties is crucial for predicting its behavior in a mass spectrometer.
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₂H₁₆O₂ | --- |
| Molecular Weight | 192.25 g/mol | The low molecular weight makes it suitable for a wide range of MS instruments.[2] |
| Exact Mass | 192.11503 Da | Essential for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition.[2] |
| Functional Groups | Secondary Alcohol, Phenyl Ring, Ether (in THP ring) | The hydroxyl and ether oxygens are sites for protonation (ESI/APCI). The overall structure is amenable to both LC-MS and GC-MS. |
| Polarity | Moderately Polar | The molecule's polarity is a critical factor in choosing between different ionization sources like ESI and APCI, as well as selecting the appropriate chromatography.[3][4] |
| Volatility/Thermal Stability | Moderately Volatile, Thermally Stable | Sufficiently volatile for Gas Chromatography (GC), but the polar -OH group can cause peak tailing. APCI, which requires thermal stability, is also a viable option.[3][5] |
A Comparative Overview of Ionization Techniques
The ionization method is the heart of the mass spectrometry experiment, determining how the neutral analyte is converted into a detectable ion. The choice of technique directly influences sensitivity, the nature of the molecular ion, and the resulting fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
LC-MS is a powerful tool for analyzing compounds that are not sufficiently volatile for GC or are thermally labile.[6] For this compound, its moderate polarity makes it an ideal candidate for LC-MS analysis.
ESI is a soft ionization technique ideal for polar to highly polar molecules that are already ionized or can be easily protonated/deprotonated in solution.[4][6]
-
Mechanism Rationale: The presence of the hydroxyl and ether groups makes this compound susceptible to protonation in an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid). This results in the formation of an even-electron protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[7]
-
Expected Ions: The primary ion observed will be the protonated molecule at m/z 193.1223. Depending on the solvent purity and mobile phase additives, sodium [M+Na]⁺ (m/z 215.1043) or potassium [M+K]⁺ (m/z 231.0782) adducts may also be present.
-
Best Suited For: High-sensitivity quantification and as a precursor for tandem mass spectrometry (MS/MS) experiments where controlled fragmentation is desired.[7] Direct analysis of alcohols by ESI can sometimes yield poor results, but the overall polarity of this molecule makes it a strong candidate.[8]
APCI is another soft ionization technique but is better suited for less polar and more volatile compounds that are thermally stable.[9][10] It involves gas-phase ion-molecule reactions.[3]
-
Mechanism Rationale: The LC eluent is sprayed through a heated nebulizer (350–500 °C) to vaporize the solvent and analyte.[10] A corona discharge creates reagent ions from the solvent vapor, which then transfer a proton to the analyte molecule. This process is highly efficient for compounds of low to medium polarity.[10]
-
Expected Ions: Similar to ESI, the primary ion is the protonated molecule [M+H]⁺ at m/z 193.1223. However, the higher-energy nature of the APCI source may lead to some in-source fragmentation, most notably the loss of water, resulting in an [M+H-H₂O]⁺ ion at m/z 175.1117.
-
Best Suited For: Robust analysis when ESI performance is poor due to matrix effects or insufficient polarity. It is often complementary to ESI and can be particularly advantageous when using normal-phase chromatography or higher flow rates.[9][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile and thermally stable compounds.[12] The ionization technique is typically Electron Ionization (EI), a "hard" ionization method that produces extensive and reproducible fragmentation.
-
Mechanism Rationale: In EI, the analyte molecule is bombarded with high-energy electrons (~70 eV), causing the ejection of an electron to form an odd-electron molecular ion (M⁺•).[7] This radical cation is highly energetic and undergoes extensive fragmentation, providing a detailed structural fingerprint.
-
Expected Ions & Fragmentation: The molecular ion for an alcohol in EI is often weak or absent.[13][14] The fragmentation of this compound would be complex, with key fragmentation pathways including:
-
Loss of Water: A characteristic fragmentation for alcohols, leading to an [M-H₂O]⁺• peak at m/z 174.1096.[13]
-
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the carbinol carbon is highly favorable, but the resulting fragments would be neutral (phenyl radical) and a charged pyran-containing species, or vice versa. More likely is the cleavage of the C-C bond between the carbinol carbon and the pyran ring.
-
Alpha Cleavage: Cleavage of bonds adjacent to the oxygen atom.
-
Pyran Ring Fragmentation: The THP ring can undergo cleavage to produce characteristic ions, such as a peak at m/z 57.[13]
-
-
The Derivatization Alternative: To improve chromatographic peak shape and volatility, alcohols are often derivatized before GC-MS analysis.[5] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common strategy. This increases the molecular weight but results in sharper peaks and often more predictable fragmentation.[5]
Experimental Workflows and Protocols
The following sections provide detailed, self-validating protocols for the analysis of this compound.
Workflow 1: LC-MS for Quantification and Structural Elucidation
This workflow is ideal for determining the accurate mass of the compound and performing controlled fragmentation experiments for structural confirmation.
Caption: LC-MS/MS workflow for this compound.
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a working solution of 1 µg/mL by diluting the stock solution in the initial mobile phase composition (95:5 Water:Acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions (Example for ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan Range: m/z 100-400.
-
MS/MS: Isolate the precursor ion at m/z 193.12 and apply collision energy (e.g., 10-30 eV) to induce fragmentation.
-
-
Data Analysis:
-
Confirm the retention time of the analyte.
-
Verify the accurate mass of the precursor ion ([M+H]⁺) to be within 5 ppm of the theoretical mass (193.1223).
-
Analyze the resulting product ion spectrum to confirm the structure.
-
Workflow 2: GC-MS for Volatile Profiling
This workflow is suited for identifying and quantifying the analyte in less complex matrices, especially for impurity profiling where volatile byproducts may be present.
Caption: GC-MS workflow for this compound.
Protocol: GC-MS Analysis
-
Sample Preparation (Direct): Prepare a 10 µg/mL solution of the analyte in a volatile solvent like ethyl acetate or dichloromethane.
-
Sample Preparation (Derivatization): Evaporate 10 µL of a 1 mg/mL stock solution to dryness under nitrogen. Add 50 µL of pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 60 °C for 30 minutes. Dilute with ethyl acetate before injection.
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions (EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-350.
-
-
Data Analysis:
-
Identify the analyte peak in the Total Ion Chromatogram (TIC).
-
Examine the mass spectrum and compare it against a spectral library (e.g., NIST) for confirmation.
-
Identify key fragment ions to support the identification.
-
Fragmentation Pathways: Elucidating the Structure
Tandem mass spectrometry (MS/MS) provides definitive structural information by fragmenting a selected precursor ion. The resulting product ions are diagnostic of the molecule's structure.
Proposed ESI-MS/MS Fragmentation of [M+H]⁺
The fragmentation of the even-electron [M+H]⁺ ion proceeds through charge-driven pathways, primarily involving the elimination of small neutral molecules.[7]
Caption: Predicted ESI-MS/MS fragmentation of protonated analyte.
-
Neutral Loss of Water (-18 Da): The most facile fragmentation for a protonated alcohol is the loss of water, leading to a stable carbocation. This will likely be the base peak in the MS/MS spectrum, appearing at m/z 175.11 .
-
Cleavage of the C-C bond: The bond between the carbinol carbon and the THP ring can cleave, leading to two potential major fragments:
-
A fragment corresponding to the protonated tetrahydropyran carbaldehyde at m/z 115.07 .
-
A fragment corresponding to the benzyl cation, which often rearranges to the highly stable tropylium ion at m/z 91.05 .
-
Comparison Guide: Selecting the Right Technique
The optimal technique depends entirely on the analytical objective.
| Feature | LC-ESI-MS | LC-APCI-MS | GC-EI-MS |
| Primary Ion | [M+H]⁺, [M+Na]⁺ | [M+H]⁺ | M⁺• (often weak/absent) |
| Fragmentation | Low (in-source), controlled (MS/MS) | Moderate (in-source) | Extensive, reproducible |
| Best For | - High-sensitivity quantification- Accurate mass determination- Controlled structural study (MS/MS) | - Less polar analytes- Robustness to matrix effects- High flow rate LC | - Volatile impurity profiling- Library matching/identification- Analysis of non-polar analogs |
| Key Limitation | Can suffer from ion suppression | Requires thermal stability | Requires volatility; may need derivatization for polar analytes |
| Confidence in ID | High (with HRMS and MS/MS) | Moderate to High | High (with library match) |
Conclusion
The mass spectrometric analysis of this compound is a multifaceted task that benefits from a strategic, multi-technique approach. For sensitive quantification and unambiguous structural confirmation, LC-MS/MS with ESI is the superior choice, providing a stable protonated molecule for accurate mass measurement and controlled fragmentation experiments. LC-APCI-MS serves as a robust and valuable alternative, particularly in complex matrices or when dealing with compounds of slightly lower polarity.[4][9] For broader screening, volatile impurity analysis, and confirmation via established spectral libraries, GC-EI-MS remains an indispensable tool, though the need for potential derivatization must be considered to overcome chromatographic challenges associated with the polar hydroxyl group.[5] By understanding the strengths and limitations of each technique, researchers can design experiments that yield clear, reliable, and defensible data, accelerating drug development and ensuring product quality.
References
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Guo, T. (2015). LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]
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Agilent Technologies. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Agilent. Available at: [Link]
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Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]
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Lee, C. H., & Lee, Y. J. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. PubMed. Available at: [Link]
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LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Available at: [Link]
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Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Charles River. Available at: [Link]
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Zhang, H., Zhang, D., & Ray, K. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]
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Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Morressier. Available at: [Link]
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MDPI. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. Available at: [Link]
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FIU Discovery. (n.d.). Chemical derivatization for selective detection and identification of alcohols by electrospray mass spectrometry. FIU Discovery. Available at: [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. Available at: [Link]
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YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. Available at: [Link]
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PubMed. (2013). Mass spectrometry analysis of polyisoprenoids alcohols and carotenoids via ESI(Li(+)). PubMed. Available at: [Link]
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PubChem. (n.d.). (Oxan-4-yl)methanol. PubChem. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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ACS Publications. (2020). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. Analytical Chemistry. Available at: [Link]
-
YouTube. (2021). Mass Fragmentation of Phenylmethanol #phenylmethanol #fragmentation #MassSpectrometry. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Introduction: The Imperative of Structural Verification in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. Phenyl(tetrahydro-2H-pyran-4-yl)methanol (C₁₂H₁₆O₂) is a heterocyclic alcohol with potential applications as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its structure, comprising a secondary alcohol, a cyclic aliphatic ether (the tetrahydropyran ring), and a monosubstituted phenyl group, presents a perfect case study for illustrating the power and limitations of various spectroscopic techniques.
This guide provides an in-depth analysis of the characterization of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causal links between molecular structure and spectral features. We will explore why specific vibrational modes appear where they do and how to interpret them with confidence. Furthermore, we will objectively compare the insights gained from FTIR with those from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), demonstrating how a multi-faceted analytical approach provides a self-validating system for absolute structural elucidation.
Part 1: Deep Dive into FTIR Spectroscopy of this compound
FTIR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of molecules.[3] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite molecular vibrations (stretching, bending, wagging). These absorptions are unique to the types of chemical bonds and functional groups present, making FTIR an exceptional tool for initial characterization.
Predicted FTIR Absorption Bands
Based on the structure of this compound, we can predict the key absorption bands. The molecule's distinct functional groups—hydroxyl, cyclic ether, and monosubstituted aromatic ring—each have characteristic vibrational signatures.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Profile | Rationale |
| ~3500–3200 | O-H Stretch | Secondary Alcohol | Strong, Broad | The breadth is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energies.[4][5][6] |
| ~3100–3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium to Weak | The sp² C-H bonds are stronger and vibrate at a higher frequency than sp³ C-H bonds.[7] |
| ~2960–2850 | C-H Stretch | Aliphatic (Pyran Ring) | Strong | Characteristic of sp³ hybridized carbons found in the saturated tetrahydropyran ring.[7] |
| ~1605 & ~1500 | C=C Stretch | Aromatic Ring Skeletal | Medium | These two bands are characteristic of the phenyl ring itself and are relatively insensitive to the substituent.[8] |
| ~1150–1075 | C-O Stretch | Secondary Alcohol | Strong | The position of the C-O stretch is diagnostic for the substitution of the alcohol. For secondary alcohols, this band typically appears in this range.[5][9][10] |
| ~1120 | C-O-C Asymmetric Stretch | Cyclic Ether (Pyran Ring) | Strong | Six-membered cyclic ethers, like tetrahydropyran, exhibit a strong C-O-C asymmetric stretching absorption around this frequency.[11][12] |
| ~770–710 & ~690 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong | These two strong bands are highly characteristic of a monosubstituted benzene ring, arising from the out-of-plane "wagging" of the five adjacent C-H bonds and a ring bend, respectively.[13] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a solid powder or viscous liquid like this compound, ATR-FTIR is the most convenient and common acquisition method. It requires minimal sample preparation and provides high-quality data.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Background Scan:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Initiate a background scan. This critical step captures the spectrum of the ambient environment (CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for obtaining a strong, high-quality signal.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After the scan is complete, raise the press arm and thoroughly clean the sample from the ATR crystal using a solvent-moistened wipe.
-
Process the acquired spectrum in the software. This may include baseline correction or application of an ATR correction algorithm if precise band positions are needed for comparison with transmission spectra.
-
Workflow for Acquiring an ATR-FTIR Spectrum
Caption: A standard workflow for ATR-FTIR analysis.
Part 2: A Comparative Guide to Alternative Spectroscopic Techniques
While FTIR is excellent for identifying functional groups, it provides limited information about their connectivity and the overall molecular architecture. For unambiguous structure confirmation, a combination of techniques is essential.
| Technique | Information Provided | Primary Application | Sample Amount | Analysis Time |
| FTIR Spectroscopy | Presence of functional groups (O-H, C-O, C=C, etc.). | Rapid quality control, reaction monitoring, functional group identification. | < 1 mg | < 5 minutes |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Confirmation of molecular formula, structural clues from fragmentation. | < 1 mg | 5-20 minutes |
| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, chemical environments, connectivity. | Complete structure elucidation, stereochemical analysis. | 5-10 mg | 15 mins - hours |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.
-
¹H NMR: Would reveal the number of chemically distinct protons, their integration (ratio), and their coupling (neighboring protons), allowing for the assembly of molecular fragments. For this compound, one would expect distinct signals for the aromatic protons, the proton on the alcohol-bearing carbon (the benzylic proton), and the various aliphatic protons of the pyran ring.
-
¹³C NMR: Would show the number of chemically distinct carbon atoms. For this molecule, we would expect to see signals corresponding to the unique carbons in the phenyl ring, the alcohol-bearing carbon, and the carbons of the tetrahydropyran ring.
FTIR vs. NMR: FTIR confirms the presence of the O-H, C-O-C, and phenyl groups quickly. NMR confirms their exact placement and the overall connectivity of the entire C-H framework.
Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound, which is a critical piece of validation data.
-
Molecular Ion Peak: For C₁₂H₁₆O₂, the expected monoisotopic mass is 192.1150 g/mol . High-resolution mass spectrometry (HRMS) could confirm this mass to within a few parts per million, validating the elemental formula.
-
Fragmentation: The molecule would likely fragment in predictable ways, such as loss of water from the alcohol or cleavage of the bond between the phenyl-methanol group and the pyran ring, providing further structural clues.
FTIR vs. MS: FTIR identifies the "building blocks" (functional groups), while MS confirms the total mass of the assembled structure.
Part 3: The Integrated Approach: A Self-Validating Workflow
In a regulated environment like drug development, no single technique is sufficient. An integrated spectroscopic approach provides a robust, self-validating system where the data from each technique corroborates the others, leading to an undeniable structural proof.
Logical Workflow for Structure Elucidation
Caption: An integrated workflow for unambiguous structure confirmation.
Conclusion
For the characterization of this compound, FTIR spectroscopy serves as an indispensable first-line analytical tool. It rapidly and reliably confirms the presence of the key alcohol, ether, and aromatic functional groups that define the molecule. However, its utility is primarily qualitative in this context. While FTIR can suggest the class of alcohol and the substitution pattern of the benzene ring, it cannot provide the definitive structural proof required in research and development.
True analytical trustworthiness is achieved by integrating FTIR data with mass spectrometry and, most critically, NMR spectroscopy. This multi-technique approach creates a self-validating data package where the strengths of one method compensate for the limitations of another, culminating in the unambiguous elucidation of the molecular structure.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]
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Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]
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Atanasov, V., Kochev, S., Stoyanov, S., & Dorkov, P. (2021). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. MDPI. [Link]
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Baker, M. J., et al. (2020). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Phenyl(tetrahydro-2H-pyran-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to create single-enantiomer chiral molecules is paramount, particularly in the realm of drug development where the stereochemistry of a molecule can dictate its efficacy and safety.[1][2] Chiral alcohols are fundamental building blocks and key components of many asymmetric transformations, serving as precursors, chiral auxiliaries, or ligands for metal catalysts.[3] This guide provides a comparative analysis of phenyl(tetrahydro-2H-pyran-4-yl)methanol alongside established chiral alcohols, offering a framework for its evaluation in asymmetric synthesis. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this guide will establish a performance benchmark using well-documented chiral alcohols and provide detailed protocols for its systematic evaluation.
The Role of Chiral Alcohols in Asymmetric Synthesis
Chiral alcohols are instrumental in controlling the stereochemical outcome of a reaction. Their utility can be broadly categorized into two main areas:
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.
-
Precursors for Chiral Ligands and Catalysts: Chiral alcohols are often the starting materials for the synthesis of more complex chiral ligands for asymmetric metal catalysis or for the creation of organocatalysts.
The ideal chiral alcohol, whether used as an auxiliary or a precursor, should offer high stereochemical induction, be readily available in enantiopure form, and in the case of auxiliaries, be easily attached and removed under mild conditions.
Performance of Established Chiral Alcohols: A Benchmark for Comparison
To provide a context for evaluating this compound, it is essential to examine the performance of well-established chiral alcohols in common asymmetric transformations.
Asymmetric Alkylation using Chiral Auxiliaries
Asymmetric alkylation is a fundamental C-C bond-forming reaction where a chiral auxiliary guides the diastereoselective approach of an electrophile to a prochiral enolate. Two of the most successful and widely used auxiliaries derived from chiral amino alcohols are pseudoephedrine and Evans' oxazolidinones.
| Chiral Auxiliary | Electrophile | Substrate | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (+)-Pseudoephedrine | Benzyl bromide | Propionamide derivative | >98% | 95% | Myers et al. |
| (S)-4-Benzyl-2-oxazolidinone | Methyl iodide | Propionyl imide | >99% | 94% | Evans et al. |
| (-)-8-Phenylmenthol | Benzyl bromide | Acetate derivative | 99% | 85% | Corey et al. |
Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in the synthesis of many pharmaceuticals. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst derived from a chiral amino alcohol, is a prominent example of a highly effective catalytic method.
| Chiral Catalyst Precursor | Ketone Substrate | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (S)-2-Methyl-CBS-oxazaborolidine | Acetophenone | 97% | 95% | Corey et al. |
| (R)-Diphenylprolinol | Propiophenone | 96% | 92% | Itsuno et al. |
This compound: A Structural Perspective and Potential for Asymmetric Induction
This compound presents an interesting structural motif for a chiral alcohol. The presence of a phenyl group provides steric bulk and the potential for π-π stacking interactions, which can be crucial for facial discrimination in asymmetric reactions. The tetrahydropyran (THP) ring is a common feature in many bioactive molecules and can influence solubility and pharmacokinetic properties.[4] The oxygen atom within the THP ring could also act as a Lewis basic site for coordination to metal catalysts or reagents.
Given these features, this compound could potentially be utilized in several ways:
-
As a Chiral Auxiliary: The hydroxyl group can be acylated with a prochiral carboxylic acid derivative. The resulting ester, upon enolization, could exhibit a preferred conformation due to the steric influence of the phenyl and THP groups, leading to diastereoselective alkylation.
-
As a Precursor to a Chiral Ligand: The alcohol could be a starting point for the synthesis of novel phosphine, amine, or N,N'-dioxide ligands for asymmetric metal catalysis.[5][6] The combination of the phenyl and THP moieties could create a unique chiral pocket around a metal center.
Proposed Experimental Workflow for the Evaluation of this compound
To ascertain the efficacy of this compound as a chiral directing group, a systematic experimental investigation is required. The following protocols outline a starting point for its evaluation in asymmetric alkylation and as a precursor in a CBS-type reduction.
Experimental Protocol 1: Evaluation as a Chiral Auxiliary in Asymmetric Alkylation
This protocol details the steps to attach this compound as a chiral auxiliary to a model carboxylic acid, perform a diastereoselective alkylation, and then cleave the auxiliary to determine the enantiomeric excess of the product.
1. Attachment of the Chiral Auxiliary:
-
To a solution of enantiopure this compound (1.0 equiv.) and a prochiral carboxylic acid (e.g., propionic acid, 1.1 equiv.) in an anhydrous solvent such as dichloromethane at 0 °C, add a coupling agent like dicyclohexylcarbodiimide (DCC, 1.1 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, filter the dicyclohexylurea byproduct and purify the resulting ester by flash column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the ester (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.05 equiv.) dropwise to form the enolate. Stir for 30 minutes at -78 °C.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the alkylated product by flash column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated ester can be cleaved by hydrolysis using a base such as lithium hydroxide in a mixture of THF and water.
-
Alternatively, reduction with a reagent like lithium aluminum hydride (LiAlH₄) will yield the corresponding chiral alcohol.
-
After workup and purification, the enantiomeric excess of the resulting carboxylic acid or alcohol can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Logical Flow for Evaluating this compound as a Chiral Auxiliary
Caption: Workflow for the evaluation of this compound as a chiral auxiliary.
Experimental Protocol 2: Preparation and Evaluation of a CBS-type Catalyst
This protocol describes the in-situ preparation of an oxazaborolidine catalyst from this compound and its use in the asymmetric reduction of a model ketone.
1. In-situ Catalyst Formation:
-
To a solution of enantiopure this compound (0.1 equiv.) in anhydrous THF under an inert atmosphere, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 0.1 equiv.) at room temperature.
-
Stir the mixture for 1 hour to allow for the formation of the oxazaborolidine catalyst.
2. Asymmetric Ketone Reduction:
-
Cool the catalyst solution to 0 °C.
-
Add a solution of the prochiral ketone (e.g., acetophenone, 1.0 equiv.) in anhydrous THF dropwise.
-
Slowly add an additional equivalent of borane-dimethyl sulfide complex (1.0 equiv.).
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Acidify the mixture with 1 M HCl and extract the product with an organic solvent.
-
After purification by flash column chromatography, determine the enantiomeric excess of the resulting chiral alcohol by chiral HPLC or GC.
Workflow for CBS-type Reduction using a this compound-derived Catalyst
Sources
- 1. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways [mdpi.com]
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validation of HPLC method for phenyl(tetrahydro-2H-pyran-4-yl)methanol purity
An In-Depth Guide to the Validation of a Purity-Indicating HPLC Method for Phenyl(tetrahydro-2H-pyran-4-yl)methanol: A Comparative Analysis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method to ensure its purity profile meets stringent regulatory standards. This guide provides a comprehensive walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose. Furthermore, it offers a comparative analysis against alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), supported by experimental data to inform methodological choices in a research and development setting.
The Criticality of Purity for this compound
This compound (CAS: 216087-92-2) possesses a structure that lends itself to analysis by various chromatographic techniques.[1][2][3] Its purity is paramount, as impurities can carry over to the final drug substance, potentially altering its pharmacological, toxicological, or stability characteristics. Therefore, a well-validated, stability-indicating analytical method is indispensable.
Development and Validation of a Purity-Indicating HPLC Method
The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte. This compound's phenyl group provides a chromophore suitable for UV detection, and its moderate polarity makes it an ideal candidate for reversed-phase chromatography.
Experimental Protocol: HPLC Method Parameters
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 30 15 70 20 70 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Diode Array Detector (DAD) at 215 nm
-
Diluent: Acetonitrile/Water (50:50, v/v)
The rationale for this starting point is the universal applicability of C18 columns for moderately polar compounds and the utility of an acetonitrile/water gradient to ensure elution of both the main component and any potential impurities with varying polarities.
Method Validation: A Pillar of Trustworthiness
The validation of this analytical procedure was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6][7]
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] To demonstrate this, forced degradation studies were performed.
Forced Degradation Protocol: Samples of this compound were subjected to the following stress conditions:
-
Acidic: 0.1 N HCl at 60 °C for 24 hours
-
Basic: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 105 °C for 48 hours
-
Photolytic: Exposed to UV light (254 nm) for 24 hours
Results: The HPLC analysis of the stressed samples showed that the main peak of this compound was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method. Peak purity analysis using the DAD confirmed the spectral homogeneity of the analyte peak.
Linearity was established by preparing a series of solutions of this compound at concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.1 mg/mL).
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Close to zero |
The high correlation coefficient confirms a linear relationship between concentration and peak area over the specified range.
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%).[8][10]
| Concentration Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.5 | 0.8 | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
| 100% | 100.2 | 0.5 | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
| 120% | 99.8 | 0.7 | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
The excellent recovery values demonstrate the accuracy of the method for the quantification of this compound.
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8]
| Precision Level | %RSD of Peak Area | Acceptance Criteria |
| Repeatability (n=6) | 0.6% | RSD ≤ 1.0% |
| Intermediate Precision (n=12, 2 days, 2 analysts) | 0.9% | RSD ≤ 2.0% |
The low relative standard deviation values indicate a high degree of precision.
LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result | Acceptance Criteria |
| LOD | 0.05 µg/mL | S/N ratio of 3:1 |
| LOQ | 0.15 µg/mL | S/N ratio of 10:1 |
These values demonstrate the method's sensitivity for detecting and quantifying trace-level impurities.
The robustness of the method was assessed by making deliberate small variations in the method parameters.
| Parameter Varied | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution |
| Column Temperature (± 2 °C) | Minor shift in retention time, resolution maintained |
| Mobile Phase pH (± 0.2 units) | No significant impact |
The method is considered robust as minor variations in the operational parameters did not significantly affect the results.
Caption: Workflow for HPLC Method Validation.
Comparative Analysis of Purity Determination Techniques
While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages in specific scenarios.[11][12]
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm), leading to higher efficiency and faster analysis times.[11][13][14]
| Feature | HPLC | UPLC | Rationale for Choice |
| Particle Size | 3-5 µm | <2 µm | Smaller particles in UPLC lead to higher resolution and speed. |
| Operating Pressure | 400-600 bar | 1000-1500 bar | Higher pressure is required to pump the mobile phase through the densely packed UPLC column. |
| Analysis Time | ~25 min | ~5 min | UPLC significantly reduces run times, increasing throughput. |
| Solvent Consumption | High | Low | Shorter run times and lower flow rates in UPLC reduce solvent usage. |
| Resolution | Good | Excellent | UPLC provides superior separation of closely eluting impurities.[14] |
HPLC vs. Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[12] It excels in areas where HPLC is less suited, such as residual solvent analysis.
| Feature | HPLC | Gas Chromatography (GC) | Rationale for Choice |
| Analyte Volatility | Non-volatile & thermally labile compounds | Volatile & thermally stable compounds | The primary deciding factor. This compound is amenable to both, but HPLC is generally preferred for non-volatile impurities. |
| Mobile Phase | Liquid | Inert Gas (e.g., He, N₂) | GC avoids the cost and disposal issues associated with liquid solvents. |
| Typical Application | Purity, impurity profiling, stability studies | Residual solvents, volatile impurities | HPLC is the gold standard for impurity profiling of non-volatile substances.[10][12] |
| Derivatization | Not usually required | May be required for polar compounds | Derivatization adds complexity and potential for error to the GC method.[15] |
Caption: Decision tree for analytical technique selection.
Final Remarks
The validation of an analytical method is a systematic process that establishes trust in the data it generates. The presented HPLC method has been demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. While HPLC remains a cornerstone of pharmaceutical analysis, a thorough understanding of the capabilities of UPLC and GC allows for the selection of the most appropriate technology to address specific analytical challenges, ensuring the highest standards of quality and safety in drug development.
References
- U.S. Pharmacopeia.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ICH. Quality Guidelines.
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- Starodub. Revised ICH Guideline Q2(R1)
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- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatiz
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- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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A Comparative Guide to the Synthetic Routes of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Phenyl(tetrahydro-2H-pyran-4-yl)methanol is a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of three distinct synthetic strategies to access this key intermediate, offering insights into the practical considerations and underlying chemical principles of each approach. We will delve into the Grignard reaction with a cyclic ketone, the reduction of a benzoyl precursor, and the addition of an organometallic reagent to an aldehyde, providing detailed experimental protocols and a comparative assessment of their respective merits and drawbacks.
Introduction to Synthetic Strategies
The choice of a synthetic route is a critical decision in chemical research, influencing not only the efficiency and scalability of a process but also its economic and environmental footprint. For the synthesis of this compound, several viable pathways exist, each with its own set of advantages and challenges. This guide will explore the following three routes:
-
Route 1: Grignard Reaction of Phenylmagnesium Bromide with Tetrahydro-4H-pyran-4-one. This classic organometallic approach offers a direct and convergent synthesis.
-
Route 2: Reduction of 4-Benzoyl-tetrahydro-2H-pyran. A two-step sequence involving a Friedel-Crafts acylation followed by reduction of the resulting ketone.
-
Route 3: Nucleophilic Addition of Phenylmagnesium Bromide to Tetrahydropyran-4-carboxaldehyde. This route provides an alternative disconnection strategy, relying on the availability of the corresponding aldehyde.
Route 1: Grignard Reaction with Tetrahydro-4H-pyran-4-one
This method represents a highly convergent and atom-economical approach to the target molecule. The core of this strategy is the nucleophilic addition of a phenyl group, delivered by a Grignard reagent, to the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one.
Reaction Scheme & Mechanism
The reaction proceeds via the nucleophilic attack of the phenylmagnesium bromide on the carbonyl group of the cyclic ketone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the desired tertiary alcohol. The simplicity of this one-step transformation is a significant advantage.
Figure 1: Workflow for the Grignard Reaction Synthesis.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, for initiation)
-
Tetrahydro-4H-pyran-4-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often evidenced by a color change and gentle refluxing. Once the reaction starts, the remaining bromobenzene solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1][2]
-
Grignard Addition: The solution of tetrahydro-4H-pyran-4-one in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Route 2: Reduction of 4-Benzoyl-tetrahydro-2H-pyran
Reaction Scheme & Mechanism
Step 1: Friedel-Crafts Acylation. The synthesis of the ketone precursor is achieved via a Friedel-Crafts acylation of benzene with tetrahydropyran-4-carbonyl chloride.[3][4][5] This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and proceeds through an electrophilic aromatic substitution mechanism.
Step 2: Ketone Reduction. The resulting 4-benzoyl-tetrahydro-2H-pyran can be reduced to the desired secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, while catalytic hydrogenation offers a greener alternative.[6][7] The reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.
Figure 2: Workflow for the Two-Step Reduction Synthesis.
Experimental Protocol
Step 1: Synthesis of 4-Benzoyl-tetrahydro-2H-pyran (Friedel-Crafts Acylation)
-
Materials: Anhydrous aluminum chloride, anhydrous benzene, tetrahydropyran-4-carbonyl chloride, dichloromethane (DCM), hydrochloric acid.
-
Procedure: To a cooled (0 °C) suspension of anhydrous aluminum chloride in anhydrous benzene, a solution of tetrahydropyran-4-carbonyl chloride in DCM is added dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
Step 2: Reduction of 4-Benzoyl-tetrahydro-2H-pyran
-
Using Sodium Borohydride:
-
Materials: 4-Benzoyl-tetrahydro-2H-pyran, sodium borohydride, methanol or ethanol.
-
Procedure: To a solution of 4-benzoyl-tetrahydro-2H-pyran in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified.[8][9]
-
-
Using Catalytic Hydrogenation:
-
Materials: 4-Benzoyl-tetrahydro-2H-pyran, Palladium on carbon (Pd/C) or other suitable catalyst, hydrogen gas, ethanol or ethyl acetate.
-
Procedure: A solution of 4-benzoyl-tetrahydro-2H-pyran in ethanol is charged into a hydrogenation vessel containing a catalytic amount of Pd/C. The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the product.
-
Route 3: Nucleophilic Addition to Tetrahydropyran-4-carboxaldehyde
This route offers an alternative synthetic disconnection, starting from tetrahydropyran-4-carboxaldehyde. The success of this route is contingent on the efficient preparation of the aldehyde starting material.
Reaction Scheme & Mechanism
Similar to Route 1, this method involves a Grignard reaction. Phenylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of tetrahydropyran-4-carboxaldehyde. The resulting magnesium alkoxide is then hydrolyzed to afford the target secondary alcohol.
Figure 3: Workflow for the Aldehyde Addition Synthesis.
Experimental Protocol
Step 1: Synthesis of Tetrahydropyran-4-carboxaldehyde
-
The aldehyde can be prepared by the oxidation of (tetrahydro-2H-pyran-4-yl)methanol, which in turn can be synthesized by the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate with a reducing agent like lithium aluminum hydride.[10][11]
Step 2: Grignard Reaction with Tetrahydropyran-4-carboxaldehyde
-
Materials: Tetrahydropyran-4-carboxaldehyde, phenylmagnesium bromide (prepared as in Route 1), anhydrous diethyl ether or THF, saturated aqueous ammonium chloride solution.
-
Procedure: The procedure is analogous to the Grignard addition described in Route 1, with tetrahydropyran-4-carboxaldehyde being used as the electrophile instead of the ketone. The reaction is typically carried out at low temperature, followed by workup and purification.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Grignard with Ketone | Route 2: Reduction of Benzoyl Precursor | Route 3: Grignard with Aldehyde |
| Number of Steps | 1 | 2 | 2 (including aldehyde synthesis) |
| Starting Materials | Tetrahydro-4H-pyran-4-one, Bromobenzene | Benzene, Tetrahydropyran-4-carbonyl chloride | Tetrahydropyran-4-carboxaldehyde, Bromobenzene |
| Key Reactions | Grignard Addition | Friedel-Crafts Acylation, Ketone Reduction | Grignard Addition |
| Typical Yield | Good to Excellent | Good (cumulative over two steps) | Good (cumulative over two steps) |
| Reagent Sensitivity | Grignard reagent is moisture-sensitive. | Friedel-Crafts requires anhydrous conditions. | Grignard reagent is moisture-sensitive. |
| Scalability | Generally good, but Grignard initiation can be tricky on a large scale. | Both steps are generally scalable. | Scalability depends on the efficiency of the aldehyde synthesis. |
| Safety Considerations | Use of flammable ether, exothermic reaction. | Use of corrosive AlCl₃ and flammable solvents. | Use of flammable ether, exothermic reaction. |
| Green Chemistry Aspects | Atom economical. | Generates AlCl₃ waste. Catalytic hydrogenation is a greener reduction method. | Atom economical for the final step. |
Conclusion
Each of the presented synthetic routes offers a viable pathway to this compound.
-
Route 1 is the most direct and convergent, making it an attractive choice if the starting ketone is readily available and the scale of the reaction is manageable.
-
Route 2 provides more flexibility, particularly if the starting materials for the Friedel-Crafts acylation are more accessible. The choice between chemical reduction and catalytic hydrogenation allows for further optimization based on laboratory capabilities and green chemistry considerations.
-
Route 3 is a solid alternative, especially if the corresponding aldehyde is available or can be synthesized efficiently.
The optimal choice of synthesis will ultimately depend on a variety of factors, including the availability and cost of starting materials, the desired scale of the reaction, and the specific experimental capabilities of the laboratory. By understanding the nuances of each approach, researchers can make an informed decision to efficiently and effectively synthesize this important medicinal chemistry building block.
References
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eCampusOntario Pressbooks. (n.d.). 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions. In Organic Chemistry I. Retrieved from [Link]
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Pearson+. (n.d.). Shown below are two reactions for the synthesis of the given alco.... Retrieved from [Link]
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Clark, J. (2022). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]
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Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Study.com. (n.d.). Grignard reagents react with compounds to yield. Retrieved from [Link]
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Sun, Y., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications, 11(1), 5963. [Link]
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Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. [Link]
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PG.CHEMEASY. (2019, December 10). Friedel-Crafts acylation reaction-Friedel-Crafts acylation of benzene-phenol-anisole and chloro benzene. [Link]
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Kadowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]
- Google Patents. (2017).
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International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. 8(1), 2265-2268. [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
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University of Wisconsin-River Falls. (n.d.). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
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Kadowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 6). Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Retrieved from [Link]
- Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
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Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]
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Studylib. (n.d.). Benzophenone Reduction Lab: NaBH4 to Diphenylmethanol. Retrieved from [Link]
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ResearchGate. (2025, August 6). Co-catalyzed mild and chemoselective reduction of phenyl esters with NaBH4: a practical synthesis of (R)-tolterodine. Retrieved from [Link]
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Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [Link]
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TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
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ResearchGate. (2025, August 6). A convenient one-pot synthesis of thiopyrano[4,3- b ]pyran derivatives under LiOH·H 2 O/EtOH/ultrasonic conditions. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Enantiomeric Excess Determination of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
The precise quantification of enantiomeric excess (e.e.) is a cornerstone of modern stereoselective synthesis, particularly within the pharmaceutical industry where the pharmacological and toxicological profiles of enantiomers can differ dramatically.[1][2] Phenyl(tetrahydro-2H-pyran-4-yl)methanol, a chiral alcohol, represents a class of building blocks whose stereochemical purity is paramount for ensuring the efficacy and safety of downstream active pharmaceutical ingredients (APIs).
This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of this target molecule. We will move beyond mere procedural lists to explore the underlying principles and causal logic behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described are designed as self-validating systems, emphasizing the use of racemic standards to ensure analytical integrity.
Methodology at a Glance: A Comparative Overview
The selection of an appropriate analytical technique is contingent on several factors, including sample properties (volatility, thermal stability), required sensitivity, available instrumentation, and whether the goal is purely analytical or also preparative.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in the liquid phase.[3] | Differential interaction with a CSP using a supercritical fluid (CO₂) mobile phase.[1] | Differential interaction with a CSP in the gas phase.[4] | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[5][6] |
| Sample Volatility | Not critical. | Not critical. | Requires volatile or derivatized analytes. | Not critical. |
| Resolution | High to Very High. | Very High, often superior to HPLC. | Exceptional for volatile compounds. | Variable, depends on the chiral auxiliary and analyte. |
| Sensitivity | High (UV, MS detection). | High (UV, MS detection). | Very High (FID, MS detection). | Lower, requires mg-scale sample quantity. |
| Analysis Time | Typically 10-30 minutes. | Fast, often <10 minutes. | Fast, often <15 minutes. | Very fast acquisition (<5 min), but sample prep may be needed. |
| "Green" Profile | Moderate to high solvent consumption. | Low solvent consumption (replaces organic solvents with CO₂).[2] | Low solvent consumption. | Very low solvent consumption (uses deuterated solvents).[7] |
Workflow for Method Selection
The following diagram outlines a logical workflow for selecting the most appropriate analytical method for this compound.
Caption: Decision workflow for selecting an e.e. determination method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and versatile technique for enantiomeric separations.[3] The underlying principle involves the differential interaction between the enantiomers and a chiral stationary phase (CSP). For this compound, polysaccharide-based CSPs are the most effective starting point due to their broad applicability for chiral alcohols.[8]
Expertise & Causality
The key to successful chiral HPLC is creating a transient diastereomeric complex between the analyte and the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. Polysaccharide phases (e.g., cellulose or amylose derivatives) offer a rich combination of interaction sites—including hydrogen bonding, dipole-dipole, and π-π interactions—which are crucial for resolving phenyl-containing alcohols. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is often critical for protonating any residual free silanols on the silica support and for sharpening the peaks of acidic or basic analytes, thereby improving resolution.[9]
Experimental Protocol: Chiral HPLC
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column Selection:
-
Primary Screening Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H). This is a highly versatile column for a wide range of chiral compounds.
-
Alternative Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H). This column offers complementary selectivity to the amylose-based phase.
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a mobile phase of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (v/v).
-
Causality: The hexane acts as the weak solvent, while the IPA modulates retention. Adjusting the IPA percentage is the primary way to optimize the retention time. Increasing IPA content will decrease retention.
-
For acidic analytes or to improve peak shape, add 0.1% TFA to the mobile phase.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. This is crucial for confirming that the method separates the two enantiomers.
-
Prepare the enantioenriched sample at a similar concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: 25 °C. Maintaining a constant temperature is vital for reproducible retention times.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 210 nm or 254 nm, where the phenyl group absorbs.
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers (E1 and E2) using the formula:
-
e.e. (%) = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] * 100
-
-
Representative Performance Data
The following table shows typical performance for separating phenyl-containing alcohols on common polysaccharide CSPs.
| Analyte Class | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose) | n-Hexane/Isopropanol (90:10) | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose) | n-Hexane/Isopropanol (90:10) | 1.18 | 2.10 |
| Phenyl Alcohols | Cellulose tris(3-chloro-4-methylphenylcarbamate) | 100% Ethanol | >1.5 | >2.0 |
Data adapted from representative applications for similar analytes to guide method development.[8][10]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener," and often faster alternative to normal phase HPLC for chiral separations.[1][11] It utilizes carbon dioxide in its supercritical state as the primary mobile phase, which has low viscosity and high diffusivity, allowing for rapid separations at high flow rates without sacrificing efficiency.
Expertise & Causality
The chiral recognition mechanism in SFC is similar to normal phase HPLC, relying on interactions with the CSP.[1] The mobile phase consists of CO₂ mixed with a small percentage of an alcohol modifier (e.g., methanol or ethanol). This modifier is crucial for eluting polar compounds like alcohols from the CSP.[11] Additives, such as basic (e.g., diethylamine) or acidic modifiers, can dramatically improve peak shape and selectivity by interacting with the analyte or the stationary phase surface.
Experimental Protocol: Chiral SFC
-
Instrumentation: An analytical SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator (BPR).
-
Column Selection: Immobilized polysaccharide-based CSPs are highly recommended for their robustness and compatibility with a wider range of solvents.
-
Screening Columns: Immobilized versions of amylose and cellulose CSPs (e.g., Chiralpak® IA, IB, IC, etc.).
-
-
Mobile Phase:
-
Primary: Supercritical CO₂.
-
Modifier: Methanol or Ethanol. A typical screening gradient runs from 5% to 40% modifier.
-
-
Sample Preparation: Dissolve the sample in the modifier solvent (e.g., methanol) or a stronger solvent like dichloromethane if necessary, at a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 2-4 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm or 254 nm.
-
-
Data Analysis: The e.e. calculation is identical to the HPLC method, based on peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful and rapid method for e.e. determination without requiring chromatographic separation.[7] Since enantiomers are indistinguishable in an achiral solvent, the core principle is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and thus distinct NMR spectra.[12]
This conversion can be achieved in two ways:
-
Chiral Derivatizing Agents (CDAs): The chiral alcohol reacts with an enantiomerically pure CDA to form a covalent bond, resulting in two stable diastereomers.[5][13] Mosher's acid (MTPA) is a classic example.[13]
-
Chiral Solvating Agents (CSAs): The chiral alcohol forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA in the NMR tube.[6]
Principle of Enantiodiscrimination by NMR
Caption: Converting enantiomers to diastereomers for NMR analysis.
Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Ester Formation)
-
Instrumentation: Standard NMR spectrometer (400 MHz or higher).
-
Reagents:
-
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
-
Anhydrous pyridine or DMAP (catalyst).
-
Deuterated chloroform (CDCl₃).
-
-
Sample Preparation (in an NMR tube):
-
Trustworthiness: This protocol must be performed on both the racemic and the enantioenriched alcohol to correctly assign the signals.
-
Dissolve ~5-10 mg of the chiral alcohol in ~0.6 mL of CDCl₃.
-
Add a slight excess (~1.2 equivalents) of (R)-MTPA-Cl.
-
Add a catalytic amount of pyridine or DMAP.
-
Cap the NMR tube and mix gently. The reaction is typically complete within 15-30 minutes at room temperature.
-
-
NMR Acquisition:
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the chiral center are most likely to show separation. The methoxy group of the MTPA moiety is often a good diagnostic signal in ¹H NMR.
-
Carefully integrate the corresponding signals for the (R,R) and (S,R) diastereomers.
-
Calculate the e.e. from the integration values:
-
e.e. (%) = [ |Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor)) ] * 100
-
-
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved through several advanced analytical techniques.
-
Chiral HPLC and SFC stand out as the gold standards for accurate and robust quantification, with SFC offering significant advantages in speed and reduced environmental impact. Their successful application hinges on the empirical screening of polysaccharide-based chiral stationary phases.
-
NMR spectroscopy , when coupled with chiral auxiliaries, provides an exceptionally fast and convenient method for e.e. determination that avoids chromatographic separation entirely, making it ideal for rapid reaction monitoring and screening.
The choice of method should be guided by the specific requirements of the analysis, including the need for throughput, sensitivity, and whether preparative scale-up is a future consideration. For all methods, the use of a racemic standard is a non-negotiable step to validate the separation and ensure the scientific integrity of the results.
References
-
In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. Organic Letters - ACS Publications. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications. [Link]
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A Comparative Guide to the Synthesis and Characterization of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization data for phenyl(tetrahydro-2H-pyran-4-yl)methanol, a versatile building block in medicinal chemistry and materials science. Furthermore, it offers an in-depth, objective comparison of two primary synthetic routes to this valuable secondary alcohol, supported by detailed experimental protocols and an analysis of their respective advantages and disadvantages. This document is intended to empower researchers to make informed decisions in the synthesis and utilization of this compound.
It is important to note that while this guide strives for technical accuracy, publicly available, peer-reviewed experimental spectra for this compound are not readily accessible. Therefore, the characterization data presented herein is based on established spectroscopic principles and predictive models, offering a robust estimation of the expected analytical results.
Part 1: Physicochemical and Spectroscopic Characterization (Predicted)
This compound is a white solid at room temperature. Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | White powder | [2] |
| CAS Number | 216087-92-2 | [3] |
Predicted Spectroscopic Data
The following sections detail the expected spectroscopic signatures for this compound.
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methine, and tetrahydropyran protons.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, is anticipated. The exact splitting pattern will depend on the solvent and resolution.
-
Carbinol Proton (CH-OH): A doublet, likely in the region of δ 4.5-5.0 ppm, corresponding to the proton attached to the carbon bearing the hydroxyl group. The coupling will be to the adjacent methine proton on the tetrahydropyran ring.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically appearing between δ 1.5-3.0 ppm.
-
Tetrahydropyran Protons (C₅H₁₀O): A series of multiplets between δ 1.4-4.0 ppm, integrating to 10 protons. The protons on the carbons adjacent to the oxygen (positions 2 and 6) will be the most deshielded and appear further downfield (δ 3.5-4.0 ppm). The remaining methylene and methine protons will resonate at higher fields.
The carbon NMR spectrum will provide key information about the carbon framework.
-
Aromatic Carbons (C₆H₅): Four signals are expected in the aromatic region (δ 125-145 ppm). The ipso-carbon (attached to the carbinol group) will be around δ 142-144 ppm, while the ortho, meta, and para carbons will resonate in the δ 125-129 ppm range.
-
Carbinol Carbon (CH-OH): A signal in the range of δ 75-80 ppm is characteristic for this type of secondary alcohol.
-
Tetrahydropyran Carbons (C₅H₁₀O): Four distinct signals are predicted for the tetrahydropyran ring. The carbons adjacent to the oxygen (C-2 and C-6) will appear around δ 65-70 ppm. The C-4 carbon, attached to the phenylmethanol group, will be in the δ 40-45 ppm region, and the C-3 and C-5 carbons will be found at approximately δ 30-35 ppm.
The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functional groups.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) correspond to the C-H stretching vibrations of the phenyl ring.
-
C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the tetrahydropyran ring.
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region, as well as fundamental vibrations around 1450-1600 cm⁻¹, are characteristic of the benzene ring.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region is expected for the C-O stretching vibrations of the secondary alcohol and the ether linkage in the tetrahydropyran ring.
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern will likely involve:
-
Loss of Water: A peak at m/z = 174 (M-18) due to the facile loss of a water molecule from the alcohol.
-
Benzylic Cleavage: A prominent peak at m/z = 107 corresponding to the [C₆H₅CHOH]⁺ fragment.
-
Cleavage of the Tetrahydropyran Ring: Fragmentation of the tetrahydropyran ring can lead to various smaller fragments. A peak at m/z = 85 corresponding to the tetrahydropyranyl cation is plausible.
Part 2: Comparative Guide to Synthetic Methodologies
Two principal and highly effective methods for the synthesis of this compound are the Grignard reaction and the reduction of a ketone precursor. The choice between these methods depends on factors such as the availability of starting materials, desired scale, and safety considerations.
Method A: Grignard Reaction
This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent to tetrahydro-2H-pyran-4-carbaldehyde.
Caption: Workflow for the Grignard Synthesis.
-
Apparatus: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (nitrogen or argon) to exclude moisture.
-
Grignard Reagent Formation (if not commercially available): In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.[4]
-
Addition of Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of tetrahydro-2H-pyran-4-carbaldehyde in the same anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[4]
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Method B: Reduction of a Ketone
This method involves the reduction of the corresponding ketone, 4-benzoyl-tetrahydro-2H-pyran, using a hydride-based reducing agent such as sodium borohydride.
Caption: Workflow for the Ketone Reduction Synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-benzoyl-tetrahydro-2H-pyran in a suitable protic solvent such as methanol or ethanol.
-
Addition of Reducing Agent: The solution is cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a low temperature.[5][6]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Workup: The reaction is quenched by the slow addition of water or dilute hydrochloric acid to destroy the excess sodium borohydride and any borate esters.[5]
-
Extraction and Purification: The solvent is typically removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
Head-to-Head Comparison
| Feature | Method A: Grignard Reaction | Method B: Reduction of a Ketone |
| Starting Materials | Tetrahydro-2H-pyran-4-carbaldehyde, Phenylmagnesium bromide | 4-Benzoyl-tetrahydro-2H-pyran, Sodium Borohydride |
| Key Transformation | C-C bond formation | C=O to C-OH reduction |
| Reaction Conditions | Strictly anhydrous, inert atmosphere | Tolerant to protic solvents, ambient atmosphere |
| Reagent Handling | Grignard reagents are highly reactive and moisture-sensitive | Sodium borohydride is a stable solid, easier to handle |
| Expected Yield | Generally good to excellent, but sensitive to reaction conditions | Typically high to quantitative |
| Purity of Crude Product | Can have side products from enolization or Wurtz coupling | Generally very clean, with the main impurity being unreacted starting material |
| Scalability | Can be challenging on a large scale due to the exothermic nature and need for anhydrous conditions | Readily scalable |
| Safety | Phenylmagnesium bromide is corrosive, flammable, and reacts violently with water.[7][8] Anhydrous ethers can form explosive peroxides. | Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It is also an irritant.[9][10] |
The Grignard reaction is a powerful tool for constructing the carbon skeleton of the target molecule.[11][12] Its primary advantage is the direct formation of the C-C bond between the phenyl ring and the tetrahydropyran moiety. However, this method is operationally demanding due to the stringent requirement for anhydrous conditions.[13][14] The high reactivity of the Grignard reagent makes it susceptible to side reactions, such as enolization of the aldehyde if acidic protons are present, or reaction with any trace amounts of water.
In contrast, the reduction of 4-benzoyl-tetrahydro-2H-pyran offers a more straightforward and often higher-yielding approach, provided the starting ketone is readily available. Sodium borohydride is a mild and selective reducing agent that is easy to handle and does not require an inert atmosphere.[15][16] The reaction is typically clean, leading to a simpler purification process. For these reasons, the ketone reduction method is often preferred for its operational simplicity and scalability.
Part 3: Safety and Handling
Phenylmagnesium Bromide: This Grignard reagent is highly flammable and corrosive. It reacts violently with water, releasing flammable gases.[17][18][19] It can cause severe skin and eye burns. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and away from ignition sources. Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, is essential.
Sodium Borohydride: This is a flammable solid that can cause skin and eye irritation.[20][21] It reacts with water and acids to produce flammable hydrogen gas.[9] It should be handled in a fume hood, and contact with water should be avoided during storage and handling. Appropriate PPE, including safety glasses, a lab coat, and gloves, should be worn.
Conclusion
This compound is a valuable synthetic intermediate. While both the Grignard reaction and ketone reduction are viable synthetic routes, the reduction of 4-benzoyl-tetrahydro-2H-pyran with sodium borohydride is generally the more practical and scalable method due to its milder reaction conditions and operational simplicity. The choice of method will ultimately depend on the specific resources and constraints of the laboratory. The predicted spectroscopic data provided in this guide serves as a reliable reference for the characterization of this compound.
References
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New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]
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University of Colorado Boulder. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
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Studylib. (n.d.). Sodium Borohydride Reduction of Ketone Lab Experiment. Retrieved from [Link]
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WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
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Scribd. (n.d.). Experiment 20: Sodium Borohydride Reduction of A Ketone. Retrieved from [Link]
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ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions. Retrieved from [Link]
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Chegg. (2019). Solved Experiment 7: Grignard Reaction. Introduction. [Link]
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A Senior Application Scientist's Guide: Selecting the Optimal Analytical Method for Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Scientist's Abstract:
The quantitative analysis and characterization of phenyl(tetrahydro-2H-pyran-4-yl)methanol, a polar molecule with a secondary alcohol functional group, presents a classic analytical crossroads: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison of these two techniques, grounded in experimental rationale and practical workflows. Our findings demonstrate that while GC-MS offers unparalleled specificity through mass spectral data, it necessitates a chemical derivatization step to overcome the analyte's inherent polarity and ensure thermal stability. Conversely, HPLC, particularly in a reversed-phase setup, allows for direct analysis with simpler sample preparation, making it highly suitable for routine quantification. The choice between the two is not a matter of superiority, but of application-specific requirements, balancing the need for structural confirmation against the demand for high-throughput analysis.
Understanding the Analyte: this compound
Before selecting an analytical technique, understanding the physicochemical properties of the target analyte is paramount. This compound (C₁₂H₁₆O₂) has a molecular weight of approximately 192.26 g/mol .[1][2] Its structure contains a polar hydroxyl (-OH) group and a bulky non-polar phenyl group, giving it moderate polarity. The key analytical challenge stems from this hydroxyl group, which can lead to issues in certain analytical systems.
-
Volatility and Thermal Stability: The presence of the hydroxyl group allows for hydrogen bonding, which decreases the molecule's volatility. Direct injection into a hot GC inlet can lead to thermal degradation and poor chromatographic peak shape.[3][4]
-
Solubility: The molecule is generally soluble in organic solvents like methanol and acetonitrile, making it amenable to sample preparation for both GC and HPLC.
Approach 1: Gas Chromatography-Mass Spectrometry (GC-MS) – The Derivatization Route
GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds.[3] However, for polar compounds like alcohols, direct analysis is often problematic.[5] The solution lies in chemical derivatization, a process that chemically modifies the analyte to make it more suitable for GC analysis.[3][6]
Causality Behind Derivatization
The primary reason for derivatizing alcohols is to replace the active hydrogen in the hydroxyl group with a non-polar, thermally stable group.[3] This transformation achieves several critical goals:
-
Increases Volatility: By eliminating hydrogen bonding, the boiling point of the derivative is lowered, allowing it to vaporize readily in the GC inlet.
-
Enhances Thermal Stability: The resulting derivative is less prone to breaking down at the high temperatures used in GC.[4]
-
Improves Peak Shape: Polar analytes can interact with active sites in the GC system, leading to peak tailing. Derivatization creates a less polar molecule, resulting in sharper, more symmetrical peaks.
For this compound, a common and effective method is silylation , using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether.
Experimental Workflow: GC-MS with Silylation
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
This document provides a detailed, procedural guide for the safe and compliant disposal of phenyl(tetrahydro-2H-pyran-4-yl)methanol. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical, field-proven insights to ensure personnel safety and environmental protection. The protocols herein are designed to be a self-validating system, explaining the causality behind each procedural step to build a foundational understanding of safe laboratory practices.
Chemical Profile and Inferred Hazard Assessment
This compound is a compound for which a comprehensive, publicly available Safety Data Sheet (SDS) is not consistently available. In such instances, a conservative approach to hazard assessment is mandated. The risk profile must be inferred from its primary structural motifs: a phenylmethanol (benzyl alcohol) group and a tetrahydropyran ring.
-
Phenylmethanol (Benzyl Alcohol) Moiety : This component is classified as harmful if swallowed or inhaled and causes serious eye irritation.[1]
-
Tetrahydropyran Moiety : The related compound, (tetrahydro-2H-pyran-4-yl)methanol, is a combustible liquid that may cause respiratory irritation.[2]
Based on this analysis, this compound must be handled as a hazardous substance. The following table summarizes the anticipated hazards, which dictate the required handling and disposal protocols.
| Hazard Category | Inferred Classification & Rationale | Primary Safety Concern |
| Acute Toxicity (Oral, Inhalation) | Category 4 (Harmful) - Based on the known toxicity of benzyl alcohol.[1] | Accidental ingestion or inhalation of aerosols. |
| Eye Damage / Irritation | Category 2A (Causes Serious Eye Irritation) - Based on benzyl alcohol.[1] | Splashes leading to significant eye injury. |
| Skin Corrosion / Irritation | Causes Skin Irritation - A common property of related alcohols.[3] | Direct contact with skin. |
| Specific Target Organ Toxicity | May Cause Respiratory Irritation - Based on (tetrahydro-2H-pyran-4-yl)methanol.[2] | Inhalation of vapors or aerosols. |
| Flammability | Combustible Liquid - Based on (tetrahydro-2H-pyran-4-yl)methanol.[2] | Fire hazard if stored near ignition sources. |
Regulatory Framework: Ensuring Compliance
The disposal of laboratory chemical waste is governed by stringent federal and local regulations. Adherence is not optional.
-
Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), or the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[4][5] This plan must outline specific procedures for safe handling and disposal of hazardous chemicals.[6][7] All disposal activities for this compound must align with your institution's CHP.
-
Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[8][9] this compound waste must be classified to determine if it meets the criteria of a characteristic hazardous waste (ignitability, corrosivity, reactivity, or toxicity) or is a listed waste.[10][11] Given its properties, it should be managed as a regulated hazardous waste.
Pre-Disposal Planning and Risk Mitigation
Proper disposal begins before the first drop of waste is generated. A thorough risk assessment should inform the selection of controls.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound waste includes:
-
Eye Protection : Chemical safety goggles with side shields or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility data.
-
Body Protection : A fully buttoned laboratory coat.
Engineering Controls
All transfers and handling of this chemical waste must be performed within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[12]
-
Identify Waste Streams : All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or excess reagent.
-
Reaction mixtures containing the compound.
-
Spent solutions (e.g., from chromatography).
-
Contaminated labware (pipette tips, gloves, weigh paper, absorbent pads).
-
-
Segregate at the Source :
-
Liquid Waste : Collect in a designated liquid hazardous waste container.
-
Solid Waste : Collect contaminated solids in a separate, clearly marked solid hazardous waste container.
-
NEVER mix this waste with incompatible waste streams (e.g., strong oxidizers, acids, or bases).[13]
-
Step 2: Container Selection and Labeling
Waste containers must be appropriate for the waste they hold to prevent leaks, spills, and exposure.[14]
-
Select a Compatible Container : Use a container made of a material that will not react with or be degraded by the chemical waste (e.g., borosilicate glass or high-density polyethylene). The container must have a secure, leak-proof screw cap.[14]
-
Apply a Hazardous Waste Label : The moment the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly states the words "HAZARDOUS WASTE" .[15] The label must also include:
-
The full chemical name: "this compound Waste". List other components if it is a mixture.
-
The specific hazard characteristics (e.g., "Combustible," "Irritant").
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and laboratory location.
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
-
Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[12]
-
Containment : Keep the waste container closed at all times, except when adding waste.
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Time and Volume Limits : Under RCRA, a generator can accumulate up to 55 gallons of hazardous waste in an SAA.[16] However, once a container is full, it must be moved to the central storage area within three days.[14] Your facility may have stricter time limits (e.g., 90 or 180 days from the accumulation start date), depending on its generator status.[17]
Caption: Disposal decision workflow for this compound.
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste must be conducted by trained professionals.
-
Contact EHS : Follow your institution's established procedures for requesting a hazardous waste pickup from your laboratory's SAA. This is typically handled by the Environmental Health and Safety (EHS) office.
-
Documentation : Ensure all paperwork, including any internal waste tracking forms, is completed accurately. The "cradle-to-grave" responsibility for the waste remains with the generating institution until its final, documented disposal.[8]
-
Disposal Method : Do not attempt to treat or dispose of this chemical yourself (e.g., via drain disposal or evaporation). The standard and required method of disposal is through a licensed hazardous waste contractor who will typically use high-temperature incineration.[18]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is poor.
-
Control Ignition Sources : If the material is spilled near an ignition source, and it is safe to do so, remove the source.
-
Don PPE : Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste : Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and your institution's EHS office, in accordance with your CHP.[19]
Environmental Fate and Impact
Proper disposal is essential because this compound, like many synthetic organic molecules, is not expected to be readily biodegradable.[20] Improper disposal, such as pouring it down the drain, could allow it to enter aquatic ecosystems where it may be harmful to organisms.[20] While specific data is limited, related compounds can persist and cause long-term environmental effects.[21] High-temperature incineration by a licensed facility is the only way to ensure its complete destruction and prevent environmental release.
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A Senior Application Scientist's Guide to the Safe Handling of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Executive Summary: A Proactive Approach to Safety
Welcome, colleagues. This guide serves as an essential operational directive for the safe handling of phenyl(tetrahydro-2H-pyran-4-yl)methanol in a laboratory setting. As a specialized reagent, specific safety data may be limited. Therefore, this document employs a precautionary principle, deriving its recommendations from a rigorous analysis of structurally analogous compounds, including benzyl alcohol, cyclohexylmethanol, and tetrahydrofurfuryl alcohol. Our core objective is to build a self-validating system of safety that protects you, your experiments, and our shared environment. We will not merely list procedures; we will explore the scientific rationale behind them, empowering you to make informed, safe decisions.
Hazard Analysis: An Evidence-Based Assessment
Lacking a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its constituent parts: the phenyl group, the secondary alcohol, and the tetrahydropyran ring. This analysis forms the logical foundation for our safety protocols.
-
Benzyl Alcohol Analogy : The phenylmethanol moiety suggests potential for acute toxicity (if swallowed or inhaled), and it is known to cause serious eye irritation.[1][2][3]
-
Cyclohexylmethanol Analogy : This structure points towards the substance being a combustible liquid and a potential respiratory tract irritant.[4][5]
-
Tetrahydrofurfuryl Alcohol (THFA) Analogy : The cyclic ether component, similar to the tetrahydropyran ring, indicates a risk of serious eye irritation and potential for respiratory irritation.[6][7] Ethers also present the hazard of peroxide formation over time when exposed to air and light.[8][9]
Based on this composite analysis, we will treat this compound with the following precautions:
| Potential Hazard | Rationale based on Structural Analogues | Primary Safety Control |
| Eye Irritation | Benzyl alcohol and THFA are known eye irritants.[2][6] | Chemical Splash Goggles |
| Skin Irritation/Absorption | Benzyl alcohol can be harmful in contact with skin.[1] | Chemical-Resistant Gloves, Lab Coat |
| Respiratory Irritation | Cyclohexylmethanol and THFA may cause respiratory irritation.[4][7] | Chemical Fume Hood |
| Combustibility | Benzyl alcohol, Cyclohexylmethanol, and THFA are all classified as combustible liquids.[1][4][10] | No Open Flames, Proper Storage |
| Peroxide Formation | The tetrahydropyran (cyclic ether) moiety suggests a risk of forming explosive peroxides upon storage.[8][11] | Dated Containers, Storage away from Light |
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of compliance but of professional responsibility. Each component is chosen to mitigate a specific, identified risk.
| PPE Component | Specification | Rationale and Expert Insight |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166.[6][12] | Mandatory. Standard safety glasses are insufficient as they do not protect against splashes from all angles.[13] The inferred potential for serious eye irritation from analogues makes goggles the minimum requirement. A face shield should be worn over goggles when handling larger quantities (>100 mL).[5] |
| Hand Protection | Nitrile or Neoprene gloves.[14][15] | Causality: These materials provide good resistance against alcohols and incidental solvent splashes.[14][16] Always check gloves for integrity before use. For prolonged contact or immersion, consult a specific glove-resistance chart, but for routine handling, double-gloving with nitrile gloves is a robust practice. Change gloves immediately if contamination is suspected.[17] |
| Body Protection | Long-sleeved laboratory coat. | This is your primary defense against incidental skin contact and contamination of personal clothing. A flame-retardant coat is advisable given the compound's likely combustible nature.[9] |
| Footwear | Closed-toe shoes. | Protects feet from spills and dropped equipment. This is a fundamental and non-negotiable laboratory practice.[9] |
| Respiratory Protection | Not required under normal conditions. | Self-Validating System: All handling of this compound must be performed within a certified chemical fume hood.[15][18] This engineering control is the primary method of preventing respiratory exposure. A respirator with an organic vapor cartridge would only be necessary in the event of a large spill outside of containment.[12] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow is designed to be a closed-loop system, minimizing exposure at every stage.
Preparation and Pre-Handling
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Check the airflow monitor.[18]
-
Assemble Materials: Gather all necessary equipment (glassware, reagents, spill kit) and place it within the fume hood before introducing the this compound.
-
Don PPE: Put on your lab coat, chemical splash goggles, and gloves as detailed in the PPE table above.
-
Locate Safety Equipment: Mentally confirm the location of the nearest safety shower and eyewash station.[19]
Handling the Chemical
-
Container Inspection: Before opening, inspect the container for any signs of damage or crystal formation around the cap, which could indicate peroxide formation.[9]
-
Date the Container: Upon opening for the first time, write the date on the container. This is critical for monitoring potential peroxide formation.[11]
-
Dispensing: Perform all transfers and dispensing of the chemical deep within the fume hood to ensure vapors are captured.
-
Avoid Ignition Sources: Ensure no open flames, hot plates, or spark-producing equipment are in the immediate vicinity.[4][8]
-
Keep Closed: Keep the container tightly sealed when not in active use to prevent vapor release and reaction with air.[15][19]
Post-Handling and Housekeeping
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the wipes as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[1][10]
Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan: Responsible Stewardship
Improper disposal is a critical failure point in laboratory safety. All waste streams must be handled with the same diligence as the primary chemical.
-
Waste Segregation: All materials that have come into direct contact with this compound, including pipette tips, contaminated wipes, and gloves, must be disposed of in a dedicated, clearly labeled hazardous waste container.[15]
-
Container Requirements: The waste container must be made of a compatible material (e.g., HDPE or glass), be kept tightly closed, and stored in a designated satellite accumulation area.[15][17]
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Irritant).
-
Disposal Request: When the container is full, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) office. Do not pour this chemical down the drain.[8]
Emergency Procedures: Planning for Contingencies
| Scenario | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[1][10] |
| Skin Contact | Remove contaminated clothing and flush the affected skin area with plenty of soap and water for 15 minutes. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[20] |
| Small Spill (<100 mL) | If you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Wearing appropriate PPE, scoop the material into a labeled hazardous waste container. Ventilate the area. |
| Large Spill (>100 mL) | Evacuate the immediate area. Alert colleagues and notify your laboratory supervisor and institutional EHS. Prevent entry into the area. |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
